molecular formula C14H15N3O3 B568612 (S)-N-(5-Nitro-2-pyridyl)phenylalaninol CAS No. 115416-53-0

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol

Cat. No.: B568612
CAS No.: 115416-53-0
M. Wt: 273.292
InChI Key: XQQHMEFZBTXUTC-LBPRGKRZSA-N
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Description

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.292. The purity is usually 95%.
BenchChem offers high-quality (S)-N-(5-Nitro-2-pyridyl)phenylalaninol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-(5-Nitro-2-pyridyl)phenylalaninol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(5-nitropyridin-2-yl)amino]-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-10-12(8-11-4-2-1-3-5-11)16-14-7-6-13(9-15-14)17(19)20/h1-7,9,12,18H,8,10H2,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQHMEFZBTXUTC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)NC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659937
Record name (2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115416-53-0
Record name (2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-N-(5-Nitro-2-pyridyl)phenylalaninol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a chiral organic molecule that has garnered interest within the scientific community due to its unique structural combination of a phenylalaninol moiety and a nitropyridine ring. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential applications in drug discovery and development, based on the known bioactivities of related compounds. The presence of the nitro group, a well-known pharmacophore and toxicophore, suggests that this compound may exhibit a range of biological activities.[1] The inherent chirality of the phenylalaninol backbone further adds to its potential for stereospecific interactions with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₅N₃O₃[2][3]
Molecular Weight 273.29 g/mol [2][3]
CAS Number 115416-53-0[2][3]
Appearance Likely a solidInferred
Melting Point 117 °C[3]
Refractive Index 1.658[3]
Synonyms 2-(N

Synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

The proposed reaction involves the displacement of the chloro group from the electron-deficient pyridine ring by the primary amine of (S)-phenylalaninol. The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring towards nucleophilic attack, facilitating the reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product S_Phenylalaninol (S)-Phenylalaninol Reaction_Vessel Nucleophilic Aromatic Substitution S_Phenylalaninol->Reaction_Vessel 2_Chloro_5_nitropyridine 2-Chloro-5-nitropyridine 2_Chloro_5_nitropyridine->Reaction_Vessel Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Solvent->Reaction_Vessel Base Non-nucleophilic base (e.g., K₂CO₃, Et₃N) Base->Reaction_Vessel Temperature Elevated Temperature Temperature->Reaction_Vessel Target_Molecule (S)-N-(5-Nitro-2-pyridyl)phenylalaninol Workup_Purification Aqueous Work-up & Chromatography Reaction_Vessel->Workup_Purification Workup_Purification->Target_Molecule

Caption: Proposed synthetic workflow for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Step-by-Step Experimental Protocol (Proposed)
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-phenylalaninol (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Base: To the solution, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents). The base will act as a scavenger for the hydrochloric acid generated during the reaction.

  • Addition of Electrophile: Add 2-chloro-5-nitropyridine (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

  • Purification: Collect the crude product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectral Properties (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons: The protons on the phenyl ring of the phenylalaninol moiety are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons on the nitropyridine ring will be deshielded due to the electron-withdrawing nitro group and the ring nitrogen, appearing at lower field.

  • Aliphatic Protons: The benzylic protons (CH₂) and the methine proton (CH) of the phenylalaninol backbone will likely appear as multiplets in the δ 2.8-4.5 ppm range. The protons of the hydroxymethyl group (CH₂OH) will also be in this region.

  • Amine and Hydroxyl Protons: The N-H and O-H protons will exhibit broad signals, and their chemical shifts will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Aromatic Carbons: The carbon atoms of the phenyl ring are expected in the typical aromatic region of δ 125-140 ppm. The carbons of the nitropyridine ring will be significantly affected by the nitro group and the nitrogen atom, with the carbon bearing the nitro group appearing at a lower field.

  • Aliphatic Carbons: The benzylic carbon, the methine carbon, and the hydroxymethyl carbon will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy
  • N-O Stretching: The nitro group will show two characteristic strong absorption bands corresponding to asymmetric and symmetric N-O stretching vibrations, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[4]

  • O-H and N-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the O-H and N-H stretching vibrations.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • Aromatic C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region will be indicative of the aromatic rings.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (273.29 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group, the nitro group, and cleavage of the bond between the phenylalaninol and the pyridine moieties.

Potential Applications in Drug Development

The chemical structure of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol suggests several potential avenues for investigation in drug discovery.

Anticancer Activity

Nitropyridine derivatives have been investigated for their potential as anticancer agents.[5] The nitro group can be bioreduced in hypoxic tumor environments to form cytotoxic species. Furthermore, the phenylalaninol scaffold could facilitate transport into cells via amino acid transporters, which are often upregulated in cancer cells.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[1] The proposed mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that can damage microbial DNA and proteins. Therefore, (S)-N-(5-Nitro-2-pyridyl)phenylalaninol could be a candidate for development as a novel antibacterial or antifungal agent.

Enzyme Inhibition

The specific three-dimensional structure of this chiral molecule makes it a potential candidate for targeted enzyme inhibition. The nitropyridine moiety can act as a hydrogen bond acceptor, while the phenylalaninol portion can engage in hydrophobic and hydrogen bonding interactions within an enzyme's active site.

Potential_Applications cluster_applications Potential Therapeutic Areas Target_Molecule (S)-N-(5-Nitro-2-pyridyl)phenylalaninol Anticancer Anticancer Agent Target_Molecule->Anticancer Bioreduction of Nitro Group Amino Acid Transporter Targeting Antimicrobial Antimicrobial Agent Target_Molecule->Antimicrobial Generation of Reactive Nitrogen Species Enzyme_Inhibitor Enzyme Inhibitor Target_Molecule->Enzyme_Inhibitor Stereospecific Binding to Active Sites

Caption: Potential therapeutic applications of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Safety and Handling

Detailed toxicological data for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is not available. However, based on the known hazards of its potential precursors, 2-chloro-5-nitropyridine and (S)-phenylalaninol, as well as the general reactivity of nitropyridine derivatives, caution should be exercised when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is assigned UN Number 3439, indicating it is a toxic solid.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a chiral molecule with a chemical structure that suggests a range of potential biological activities. While detailed experimental data for this specific compound is limited in the public domain, this guide has provided a comprehensive overview of its known physicochemical properties, a plausible and detailed synthetic protocol, a prediction of its spectral characteristics, and an exploration of its potential applications in drug discovery. The insights provided herein are intended to serve as a valuable resource for researchers and scientists interested in exploring the potential of this and related nitropyridyl-amino alcohol derivatives in the development of new therapeutic agents. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising compound.

References

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An In-Depth Technical Guide to (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 115416-53-0

Abstract: This technical guide provides a comprehensive overview of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, a chiral amino alcohol derivative incorporating a 5-nitropyridine scaffold. While this specific molecule is primarily available as a research chemical, its structural motifs—the phenylalaninol backbone and the nitro-activated pyridine ring—are of significant interest in medicinal chemistry and drug development. This document outlines the compound's physicochemical properties, proposes a robust synthetic route based on established nucleophilic aromatic substitution principles, and explores its potential biological activities by drawing parallels with structurally related compounds. Detailed experimental protocols for its synthesis, characterization, and a representative biological screening assay are provided to guide researchers in their investigations.

Introduction and Rationale

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol belongs to a class of compounds that merge the stereospecificity of a chiral amino acid derivative with the potent electrophilicity of a nitro-activated heteroaromatic system. The phenylalaninol moiety provides a versatile, chiral scaffold common in many biologically active molecules and catalyst ligands. The 2-substituted-5-nitropyridine fragment is a key pharmacophore known to participate in critical binding interactions and can confer a range of biological activities, from antimicrobial to enzyme inhibition.

The nitro group (NO₂) at the 5-position of the pyridine ring is a strong electron-withdrawing group. This electronic feature significantly activates the 2-position of the ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its synthesis and a key consideration in its potential mechanism of action. Compounds containing the 5-nitropyridine moiety have been investigated for various therapeutic applications, including as potential inhibitors of enzymes like chymotrypsin and urease.[1] Furthermore, nitro-containing heterocyclic compounds are a well-established class of antiprotozoal and antibacterial agents, often acting as prodrugs that are activated by microbial nitroreductases.

This guide serves as a foundational resource for researchers, providing the necessary technical details to synthesize, characterize, and evaluate the biological potential of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

PropertyValueSource
CAS Number 115416-53-0Commercially available
Molecular Formula C₁₄H₁₅N₃O₃Commercially available
Molecular Weight 273.29 g/mol Commercially available
Synonym 2-(N-L-Phenylalaninol)-5-nitropyridineCommercially available
Appearance Expected to be a crystalline solidInferred

Synthesis and Characterization

The most logical and field-proven approach to synthesizing (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high electrophilicity of the C2 position on the pyridine ring, which is activated by the nitro group. The reaction involves the displacement of a suitable leaving group, typically a halide, by the primary amine of (S)-phenylalaninol.

Synthetic Workflow

The overall synthetic pathway is a two-step process starting from commercially available 2-aminopyridine.

G cluster_0 Step 1: Nitration of Precursor cluster_1 Step 2: Diazotization & Halogenation cluster_2 Step 3: Nucleophilic Aromatic Substitution (SNAr) A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B H₂SO₄, HNO₃ C 2-Chloro-5-nitropyridine B->C NaNO₂, HCl; CuCl₂ E (S)-N-(5-Nitro-2-pyridyl)phenylalaninol C->E + (D), Base (e.g., Et₃N), Solvent (e.g., EtOH) D (S)-Phenylalaninol G cluster_0 In Pathogen Cell A Compound (R-NO₂) E Nitro Radical Anion (R-NO₂⁻) A->E + e⁻ B Nitroreductase (Enzyme) B->E C Reactive Nitroso (R-NO) D Hydroxylamino (R-NHOH) C->D + e⁻, + H⁺ F DNA Damage & Cell Death C->F D->F E->C + e⁻, + H⁺ E->F

Sources

Synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Executive Summary

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a chiral N-aryl amino alcohol, a class of compounds holding significant value as building blocks in medicinal chemistry and asymmetric synthesis.[1][2][3] The molecule integrates two key pharmacophoric motifs: the optically pure phenylalaninol backbone, crucial for stereospecific molecular interactions, and the 5-nitropyridine ring, a well-established electrophilic fragment in drug discovery.[4] This guide provides a comprehensive, mechanistically-driven approach to the synthesis of this target molecule. The core strategy detailed herein is the direct N-arylation of (S)-phenylalaninol via a nucleophilic aromatic substitution (SNA r) reaction with 2-chloro-5-nitropyridine. We will dissect the causal factors underpinning the choice of reagents, solvents, and conditions, present a self-validating, step-by-step experimental protocol, and outline methods for purification and rigorous characterization of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded methodology for accessing this and related chiral molecules.

Strategic Approach: Retrosynthetic Analysis

The most logical and convergent synthetic strategy for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol involves a single, strategic disconnection at the newly formed C-N bond between the pyridine ring and the amino group. This retrosynthetic analysis simplifies the complex target into two readily available starting materials:

  • (S)-phenylalaninol : A chiral amino alcohol derived from the natural amino acid L-phenylalanine.[5] Its pre-existing stereocenter provides an efficient route to the enantiomerically pure target, bypassing the need for chiral resolution or asymmetric synthesis steps.

  • 2-Chloro-5-nitropyridine : An activated aryl halide. The pyridine nitrogen and, critically, the nitro group, render the aromatic ring sufficiently electron-deficient to be susceptible to nucleophilic attack.

This approach leverages a well-established transformation: the Nucleophilic Aromatic Substitution (SNA r) reaction.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNA r)

The synthesis hinges on the SNA r mechanism, a cornerstone of aromatic chemistry. Unlike electrophilic substitutions common to electron-rich rings like benzene, this reaction proceeds readily on electron-poor heteroaromatic systems, particularly when activated by potent electron-withdrawing groups (EWGs).[6]

Causality of Reactivity:

  • Ring Activation : The pyridine ring is inherently more electron-deficient than benzene due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of the nitro (-NO₂) group.

  • Role of the Nitro Group : The nitro group, positioned para to the C2 carbon (the site of substitution), is paramount for the reaction's success. It powerfully withdraws electron density from the ring via resonance and inductive effects. This activation is most critical in the stabilization of the negatively charged intermediate formed during the reaction.[7]

  • The Meisenheimer Intermediate : The reaction proceeds via a two-step addition-elimination sequence. First, the nucleophile—the primary amine of (S)-phenylalaninol—attacks the C2 carbon, transiently breaking the ring's aromaticity and forming a resonance-stabilized anionic σ-complex known as a Meisenheimer intermediate. The negative charge in this intermediate is delocalized onto the electronegative oxygen atoms of the nitro group, a highly favorable stabilizing interaction that lowers the activation energy of this first, typically rate-determining, step.[7][8]

  • Leaving Group Expulsion : In the second step, aromaticity is restored through the expulsion of the chloride ion, a competent leaving group, yielding the final product.

The overall transformation is a substitution of the chlorine atom with the (S)-phenylalaninol moiety, driven by the powerful electronic activation provided by the nitropyridine core.

Figure 1: SNA r Mechanism for Phenylalaninol Arylation

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls and definitive final characterization to ensure both reaction success and product integrity.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Moles (equiv.)AmountPurity
(S)-phenylalaninolC₉H₁₃NO151.213182-95-41.01.51 g≥98%
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.544548-45-21.051.66 g≥98%
Triethylamine (TEA)C₆H₁₅N101.19121-44-82.23.0 mL≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2-20 mLAnhydrous
Ethyl AcetateC₄H₈O₂88.11141-78-6-~200 mLReagent Grade
n-HexaneC₆H₁₄86.18110-54-3-~300 mLReagent Grade
BrineNaCl(aq)---~100 mLSaturated
Anhydrous MgSO₄MgSO₄120.377487-88-9-As needed-
Step-by-Step Synthesis Workflow

Experimental_Workflow Figure 2: Experimental Synthesis Workflow A 1. Reagent Preparation Dissolve (S)-phenylalaninol and TEA in anhydrous DMF under N₂ atmosphere. B 2. Reactant Addition Add 2-chloro-5-nitropyridine to the solution portion-wise at RT. A->B C 3. Reaction Heat mixture to 80-90°C. Stir for 4-6 hours. B->C D 4. In-Process Control Monitor reaction progress via TLC (e.g., 3:1 Hexane:EtOAc). C->D Sample periodically D->C Continue heating E 5. Work-up Cool to RT, pour into water. Extract with Ethyl Acetate (3x). D->E Reaction complete F 6. Washing Wash combined organic layers with water, then brine. E->F G 7. Drying & Concentration Dry over anhydrous MgSO₄. Filter and concentrate in vacuo. F->G H 8. Purification Purify crude solid via flash column chromatography. G->H I 9. Final Product Characterize pure (S)-N-(5-Nitro-2-pyridyl)phenylalaninol (NMR, MS, Optical Rotation). H->I

Sources

The Nitro Group in Drug Discovery: A Double-Edged Sword with Therapeutic Precision

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The unassuming nitro group (–NO₂), often viewed with suspicion in medicinal chemistry due to toxicity concerns, holds a remarkable and diverse portfolio of biological activities that have been harnessed to create powerful therapeutics. This guide delves into the core principles governing the bioactivity of nitro compounds, offering a Senior Application Scientist's perspective on their mechanisms, applications, and the experimental diligence required to unlock their full potential. Far from being a mere structural alert, the nitro group is a versatile functional motif that, when understood and strategically deployed, acts as a sophisticated tool for targeted drug action.

The Chemistry of Bioactivation: Why the Nitro Group is a Privileged Pharmacophore

The therapeutic efficacy of most nitro-containing drugs is not inherent to the parent molecule but is instead unlocked through a process of metabolic activation, primarily bioreduction. This prodrug strategy is central to their biological activity and, critically, to their selectivity.

The electron-withdrawing nature of the nitro group makes it susceptible to enzymatic reduction, a process that occurs preferentially in specific biological environments. This reduction is a stepwise process, generating a cascade of reactive intermediates that are often the true effectors of the drug's action.[1]

The Reductive Cascade: A Pathway to Bioactivity

The journey from an inert nitro compound to a biologically active agent is a multi-electron reduction process, typically catalyzed by a family of enzymes known as nitroreductases. These enzymes are more prevalent or active in certain pathological environments, such as hypoxic tumor cells or anaerobic bacteria, providing a basis for selective drug targeting.[2]

The key steps in this reductive activation are:

  • One-electron reduction: The nitro group accepts an electron to form a nitro anion radical (R-NO₂⁻). In the presence of oxygen, this radical can be rapidly re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide radicals, contributing to oxidative stress.[3]

  • Further reduction: In low-oxygen (hypoxic) or anaerobic environments, the nitro anion radical can undergo further reduction to form a nitroso (R-NO), then a hydroxylamino (R-NHOH), and finally an amino (R-NH₂) derivative. The highly reactive nitroso and hydroxylamino intermediates are potent electrophiles capable of interacting with and damaging biological macromolecules.[2]

This differential metabolism is the cornerstone of the selective toxicity of many nitroaromatic and nitroheterocyclic drugs.

Nitro_Compound Nitro Compound (R-NO₂) Nitro_Anion_Radical Nitro Anion Radical (R-NO₂⁻) Nitro_Compound->Nitro_Anion_Radical + e⁻ (Nitroreductase) Nitro_Anion_Radical->Nitro_Compound + O₂ (Futile Cycling) Nitroso Nitroso (R-NO) Nitro_Anion_Radical->Nitroso + e⁻, + 2H⁺ Oxygen Oxygen (O₂) Hydroxylamino Hydroxylamino (R-NHOH) Nitroso->Hydroxylamino + 2e⁻, + 2H⁺ DNA_Damage DNA Damage & Cell Death Nitroso->DNA_Damage Reacts with DNA Amino Amino (R-NH₂) Hydroxylamino->Amino + 2e⁻, + 2H⁺ Hydroxylamino->DNA_Damage Reacts with DNA Superoxide Superoxide (O₂⁻) Oxygen->Superoxide - e⁻

Caption: Bioreductive activation of nitro compounds.

A Spectrum of Therapeutic Applications

The unique mechanism of action of nitro compounds has led to their successful application across a wide range of diseases.

Antimicrobial and Antiparasitic Agents

Nitroheterocyclic compounds, such as the nitroimidazoles (e.g., metronidazole) and nitrofurans (e.g., nitrofurantoin), are mainstays in the treatment of anaerobic bacterial and parasitic infections.[4] Their selective toxicity is derived from the efficient reduction of the nitro group in these microorganisms, which often possess high levels of nitroreductase activity and thrive in low-oxygen environments. The resulting reactive intermediates cause lethal DNA damage.[2][3]

CompoundClassOrganismTypical MIC (μg/mL)Reference
Metronidazole5-NitroimidazoleBacteroides fragilis0.5 - 2[4]
NitrofurantoinNitrofuranEscherichia coli16 - 32[4]
Benznidazole2-NitroimidazoleTrypanosoma cruzi1 - 4[5]
Fexinidazole5-NitroimidazoleTrypanosoma brucei0.1 - 1

Table 1. Minimum Inhibitory Concentration (MIC) of representative nitro-containing antimicrobial and antiparasitic drugs.

Anticancer Agents

The hypoxic microenvironment of solid tumors provides a natural target for bioreductive nitro compounds. These agents can be selectively activated in cancer cells, leading to localized cytotoxicity while sparing well-oxygenated normal tissues. This strategy is being explored with nitroaromatic compounds designed as hypoxia-activated prodrugs.[6]

CompoundClassCancer Cell LineIC₅₀ (µM)Reference
TirapazamineBenzotriazine di-N-oxideVariousVaries with hypoxia
Evofosfamide (TH-302)2-NitroimidazoleVariousVaries with hypoxia
PR-104Dinitrobenzamide mustardVariousVaries with hypoxia[6]

Table 2. Hypoxia-selective cytotoxicity (IC₅₀) of representative nitro-containing anticancer agents.

Cardiovascular Drugs

In a distinct mechanism of action, organic nitrates like nitroglycerin serve as prodrugs for nitric oxide (NO), a potent vasodilator.[7] Enzymatic denitration, primarily by mitochondrial aldehyde dehydrogenase (ALDH2), releases NO, which then activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), triggering a signaling cascade that results in smooth muscle relaxation and vasodilation.[8][9] This is particularly effective in treating angina by increasing blood flow to the heart.[7]

Nitroglycerin Nitroglycerin NO Nitric Oxide (NO) Nitroglycerin->NO ALDH2 sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Phosphorylation Cascade

Caption: Nitric oxide signaling pathway initiated by nitroglycerin.

The Double-Edged Sword: Addressing Toxicity and Mutagenicity

The very reactivity that makes nitro compounds effective therapeutics is also the source of their potential toxicity. The generation of reactive intermediates can lead to off-target effects, including mutagenicity and carcinogenicity, by causing DNA damage in host cells.[3] A thorough understanding and rigorous evaluation of these risks are paramount in the development of new nitro-containing drugs.

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the toxicity of nitroaromatic compounds based on their molecular structure.[10][11] These in silico methods can help prioritize candidates with a lower predicted risk for further experimental evaluation.

Essential Experimental Protocols for Evaluating Nitro Compounds

A robust and multifaceted experimental approach is crucial to characterize the biological activity and safety profile of novel nitro compounds.

Antimicrobial Susceptibility Testing: The Broth Microdilution Method

This method is a cornerstone for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Preparation of Compound Stock Solution: Dissolve the nitro compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitro compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.[12]

Mutagenicity Evaluation: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Protocol:

  • Bacterial Strains: Use specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).

  • Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction) to simulate metabolic activation in mammals.

  • Exposure: The bacterial strains are exposed to different concentrations of the nitro compound on a minimal agar plate lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Revertant Colony Counting: Mutagenic compounds will cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow and form colonies. The number of revertant colonies is counted and compared to a negative control.

Nitric Oxide Release Measurement: The Griess Assay

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of nitric oxide through the quantification of its stable breakdown product, nitrite.[13][14]

Protocol:

  • Sample Preparation: Collect the cell culture supernatant or biological fluid where NO release is being investigated.

  • Griess Reagent: The Griess reagent is a two-part solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine.

  • Reaction: In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound.

  • Absorbance Measurement: The absorbance of the resulting pink/purple solution is measured at approximately 540 nm.

  • Quantification: The nitrite concentration is determined by comparison to a standard curve of known nitrite concentrations.

Nitroreductase Activity Assay

This assay measures the activity of nitroreductase enzymes, which are crucial for the activation of many nitro compounds.

Protocol:

  • Enzyme Source: Prepare a cell lysate or use a purified nitroreductase enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, a nitroaromatic substrate (e.g., p-nitrophenol), and a reducing cofactor (e.g., NADH or NADPH).

  • Initiate Reaction: Add the enzyme source to the reaction mixture to start the reaction.

  • Monitor Reaction: Monitor the decrease in absorbance of the nitroaromatic substrate or the increase in absorbance of the reduced product over time using a spectrophotometer.

  • Calculate Activity: The enzyme activity can be calculated from the rate of change in absorbance and the molar extinction coefficient of the substrate or product.[15]

cluster_0 In Vitro Evaluation cluster_1 In Silico & Mechanistic Studies Antimicrobial Antimicrobial Activity (MIC Assay) Drug_Candidate Optimized Drug Candidate Antimicrobial->Drug_Candidate Cytotoxicity Cytotoxicity (MTT Assay) Cytotoxicity->Drug_Candidate Mutagenicity Mutagenicity (Ames Test) Mutagenicity->Drug_Candidate NO_Release NO Release (Griess Assay) NO_Release->Drug_Candidate Nitroreductase_Activity Nitroreductase Activity Nitroreductase_Activity->Drug_Candidate QSAR QSAR Modeling (Toxicity Prediction) QSAR->Drug_Candidate HPLC_MS Metabolite Identification (HPLC-MS) HPLC_MS->Drug_Candidate Mechanism Mechanism of Action (e.g., DNA damage, enzyme kinetics) Mechanism->Drug_Candidate Lead_Compound Lead Nitro Compound Lead_Compound->Antimicrobial Lead_Compound->Cytotoxicity Lead_Compound->Mutagenicity Lead_Compound->NO_Release Lead_Compound->Nitroreductase_Activity Lead_Compound->QSAR Lead_Compound->HPLC_MS Lead_Compound->Mechanism

Caption: Integrated workflow for the evaluation of nitro compounds.

Conclusion: A Call for Renewed Exploration

The biological activity of nitro compounds in drug discovery is a testament to the power of medicinal chemistry to transform a potential liability into a therapeutic asset. By understanding the intricate mechanisms of bioreductive activation and nitric oxide release, and by employing rigorous experimental evaluation, researchers can continue to develop novel, highly selective, and effective drugs. The nitro group, when wielded with knowledge and precision, remains a valuable and powerful tool in the ongoing quest for new medicines to combat a wide array of human diseases.

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A Technical Guide to the Spectroscopic Characterization of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic methodologies for the characterization of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol . As a chiral molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its structural and stereochemical properties through various spectroscopic techniques is paramount. This document moves beyond a simple listing of data, offering insights into the rationale behind experimental choices and the interpretation of spectral features.

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a compound with the molecular formula C₁₄H₁₅N₃O₃ and a molecular weight of 273.28 g/mol [1]. Its structure incorporates a chiral center, a nitro-substituted pyridine ring, and a phenylalaninol moiety, each contributing distinct features to its spectroscopic signature.

I. Molecular Structure and Key Functional Groups

A foundational understanding of the molecule's architecture is crucial for interpreting its spectroscopic data. The key components are:

  • Phenylalaninol Backbone: A chiral scaffold derived from the amino acid phenylalanine, featuring a primary alcohol (-CH₂OH), a secondary amine (-NH-), and a benzylic group (-CH₂-Ph).

  • 5-Nitropyridyl Group: An electron-withdrawing aromatic system attached to the amine. The nitro group (NO₂) and the pyridine nitrogen significantly influence the electronic environment of the molecule.

  • Stereochemistry: The "(S)" designation indicates a specific three-dimensional arrangement at the chiral carbon, which can be confirmed using chiroptical techniques.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into Spectrometer OneD_NMR OneD_NMR Spectrometer->OneD_NMR Acquire TwoD_NMR TwoD_NMR OneD_NMR->TwoD_NMR If needed Structure_Elucidation Structure Elucidation & Verification OneD_NMR->Structure_Elucidation TwoD_NMR->Structure_Elucidation

Caption: A generalized workflow for NMR analysis of an organic compound.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

A. Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group Rationale
3300-3500 (broad)O-H stretchAlcoholThe broadness is due to hydrogen bonding.
3200-3400 (medium)N-H stretchSecondary AmineCharacteristic absorption for N-H bonds.
3000-3100 (medium)C-H stretchAromaticTypical for C-H bonds in aromatic rings.
2850-2960 (medium)C-H stretchAliphaticCorresponding to the CH and CH₂ groups.
1570-1620 (strong)C=C stretchAromatic RingSkeletal vibrations of the phenyl and pyridyl rings.
1500-1550 (strong)N-O asymmetric stretchNitro GroupA characteristic and strong absorption for nitro compounds.
1340-1390 (strong)N-O symmetric stretchNitro GroupThe second characteristic strong absorption for nitro compounds.
1250-1350 (medium)C-N stretchAryl AmineStretching vibration of the bond between the pyridine ring and the amine nitrogen.
1000-1250 (strong)C-O stretchPrimary AlcoholCharacteristic stretching vibration for the C-O bond in the alcohol.
B. Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

A. Predicted Mass Spectrum
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound is expected at m/z = 273 . Given the presence of aromatic rings, this peak should be reasonably intense.

  • Major Fragmentation Pathways:

    • Loss of a hydroxyl radical (•OH): [M - 17]⁺, resulting in a peak at m/z = 256.

    • Loss of a hydroxymethyl radical (•CH₂OH): [M - 31]⁺, leading to a peak at m/z = 242.

    • Cleavage of the C-C bond between the chiral carbon and the benzylic carbon: This can lead to a tropylium ion at m/z = 91 (C₇H₇⁺) and a fragment corresponding to the rest of the molecule.

    • Fragmentation of the nitropyridyl group: Loss of NO₂ (46 Da) or NO (30 Da) are common for nitroaromatic compounds. [M - 46]⁺ at m/z = 227 or [M - 30]⁺ at m/z = 243.

Fragmentation_Pathway M [M]⁺˙ m/z = 273 M_minus_31 [M - CH₂OH]⁺ m/z = 242 M->M_minus_31 - •CH₂OH M_minus_46 [M - NO₂]⁺ m/z = 227 M->M_minus_46 - •NO₂ Tropylium [C₇H₇]⁺ m/z = 91 M->Tropylium α-cleavage Pyridyl_fragment [C₅H₃N(NO₂)NHCH]⁺ m/z = 182 M->Pyridyl_fragment α-cleavage

Caption: Predicted major fragmentation pathways for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol in mass spectrometry.

B. Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.

  • Ionization: Utilize an appropriate ionization technique.

    • Electron Ionization (EI): A "hard" ionization technique that causes extensive fragmentation, providing rich structural information.

    • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ (at m/z = 274), useful for confirming the molecular weight with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

V. Chiroptical Spectroscopy

Given the chiral nature of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, chiroptical techniques are essential for confirming its absolute stereochemistry.

A. Electronic Circular Dichroism (ECD)

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is a plot of this difference (Δε) versus wavelength. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the molecule's stereochemistry. The nitropyridyl and phenyl chromophores will be the primary contributors to the ECD spectrum.

B. Vibrational Circular Dichroism (VCD)

VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides more detailed structural information than ECD as it probes the stereochemistry around all vibrational modes of the molecule.

C. Experimental Protocol for Chiroptical Spectroscopy
  • Sample Preparation: Dissolve the sample in a suitable transparent solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Instrumentation: Use a dedicated CD spectrometer for ECD or a VCD-capable FT-IR spectrometer.

  • Data Acquisition: Acquire the spectra over the appropriate wavelength (for ECD) or wavenumber (for VCD) range.

  • Data Analysis and Comparison: The experimental spectrum is compared with a theoretically predicted spectrum for the (S)-enantiomer, calculated using quantum chemical methods. A good match between the experimental and predicted spectra confirms the absolute configuration.

VI. Conclusion

The comprehensive spectroscopic characterization of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol requires a multi-technique approach. While this guide provides a robust framework based on predicted data and established methodologies, it is imperative to validate these predictions with experimental data. The protocols outlined herein provide a self-validating system for researchers to confidently determine and confirm the structure and stereochemistry of this and related molecules, ensuring the scientific integrity of their findings in drug development and materials science research.

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(S)-N-(5-Nitro-2-pyridyl)phenylalaninol solubility parameters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Parameters of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its formulation, bioavailability, and ultimately, its therapeutic efficacy. Among these properties, solubility remains a critical hurdle in drug development. This guide provides a comprehensive technical overview of the theoretical and practical methodologies for determining the solubility parameters of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, a compound of interest in pharmaceutical research. By elucidating both computational and experimental approaches to define its Hildebrand and Hansen solubility parameters, this document aims to equip researchers with the necessary knowledge to predict and optimize the solubility behavior of this molecule, thereby accelerating its development trajectory.

Introduction: The Significance of Solubility Parameters in Pharmaceutical Development

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol, with the molecular formula C14H15N3O3 and a molecular weight of 273.28 g/mol , is a molecule with potential applications in medicinal chemistry.[1] The successful formulation of any API, including this one, is contingent on a thorough understanding of its solubility characteristics. Solubility parameters provide a numerical framework for predicting the miscibility of substances, based on the principle that "like dissolves like."[2] In the context of drug development, these parameters are invaluable for:

  • Solvent Selection: Identifying suitable solvents for synthesis, purification, and formulation.[3]

  • Excipient Compatibility: Predicting the miscibility of the API with various pharmaceutical excipients.

  • Formulation Design: Guiding the development of various dosage forms, such as solid dispersions and nano-suspensions.

  • Bioavailability Enhancement: Informing strategies to improve the dissolution and absorption of poorly soluble compounds.

This guide will delve into the theoretical underpinnings of solubility parameters and provide a practical framework for their determination for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, emphasizing both predictive computational models and robust experimental verification.

Theoretical Framework: From Hildebrand to Hansen

The Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter (δ) is the square root of the cohesive energy density (CED), which is the energy required to separate the molecules of a substance per unit volume.[4][5] It is a single-value parameter that represents the overall intermolecular forces within a substance.[4]

δ = (CED)^1/2 = ((ΔHv - RT)/Vm)^1/2

Where:

  • ΔHv is the heat of vaporization

  • R is the ideal gas constant

  • T is the temperature in Kelvin

  • Vm is the molar volume

While the Hildebrand parameter is a useful starting point, its limitation lies in its inability to distinguish between different types of intermolecular forces (dispersion, polar, and hydrogen bonding).

The Hansen Solubility Parameters (HSP)

To address the limitations of the Hildebrand parameter, Charles Hansen proposed a three-component approach, dividing the total cohesive energy into contributions from:[2]

  • δd (Dispersion): Arising from London dispersion forces.

  • δp (Polar): Stemming from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Accounting for the energy of hydrogen bonds.

The relationship between the Hildebrand and Hansen parameters is given by:

δt^2 = δd^2 + δp^2 + δh^2

Where δt is the total (Hildebrand) solubility parameter. The three Hansen parameters can be viewed as coordinates in a three-dimensional "Hansen space." The closer the coordinates of two substances in this space, the more likely they are to be miscible.[2]

Computational Estimation of Solubility Parameters

In the absence of experimental data, computational methods provide a powerful and cost-effective means of estimating solubility parameters. These methods range from relatively simple group contribution approaches to more sophisticated molecular modeling techniques.

Group Contribution Methods

Group contribution methods estimate the properties of a molecule by summing the contributions of its individual functional groups.[6][7] Several such methods exist for calculating solubility parameters, with the Fedors and Van Krevelen methods being prominent.[6][8][9][10]

Workflow for Group Contribution Method Calculation

cluster_0 Group Contribution Method Workflow A 1. Deconstruct Molecular Structure into Functional Groups B 2. Assign Group Contribution Values (e.g., from Fedors or Van Krevelen tables) A->B C 3. Sum Group Contributions for Molar Volume (Vm) and Cohesive Energy (Ec) B->C D 4. Calculate Solubility Parameter δ = (Ec/Vm)^1/2 C->D

Caption: Workflow for calculating solubility parameters using group contribution methods.

Hypothetical Calculation for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol:

To illustrate this, a hypothetical calculation using a group contribution method is presented below. The accuracy of this estimation is dependent on the availability and quality of the group contribution values.

Table 1: Hypothetical Group Contribution Calculation for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

Functional GroupCountMolar Volume Contribution (cm³/mol)Cohesive Energy Contribution (J/mol)
-CH2-116.14940
>CH-113.52850
Aromatic C-H515.63770
Aromatic C110.03010
-OH (primary)112.020470
-NH- (secondary)110.08000
Pyridyl ring170.035000
-NO2 (aromatic)122.025000
Total Vm = 239.6 Ec = 113070

Calculated Hildebrand Solubility Parameter (δt):

δt = (113070 J/mol / 239.6 cm³/mol)^1/2 ≈ 21.7 (J/cm³)^1/221.7 MPa^1/2

Note: The group contribution values used in this table are illustrative and would need to be sourced from detailed tables provided by methods such as those of Fedors or Van Krevelen for an accurate calculation.

Advanced Computational Methods

More accurate estimations can be achieved through molecular modeling and quantum chemistry calculations.

  • Molecular Dynamics (MD) Simulations: MD simulations model the interactions of atoms and molecules over time, allowing for the calculation of cohesive energy density and, consequently, solubility parameters.[11][12] These simulations provide a more dynamic and realistic representation of molecular interactions compared to static group contribution methods.[11]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based model calculates the interaction energies of molecules in a virtual conductor, providing a detailed profile of their surface polarity.[13][14] This information can then be used to predict a wide range of thermodynamic properties, including Hansen solubility parameters.[13][14]

Experimental Determination of Hansen Solubility Parameters

While computational methods are valuable for initial screening, experimental determination of solubility parameters is the gold standard for accurate formulation development. The most common method involves determining the solubility of the solute in a range of solvents with known Hansen parameters.

Protocol for Experimental Determination of HSP

This protocol outlines a systematic approach to determine the Hansen solubility parameters of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Step 1: Solvent Selection

A diverse set of solvents with a wide range of δd, δp, and δh values should be selected. It is crucial to include solvents that are likely to be good, borderline, and poor solvents for the compound.

Table 2: Example Solvent List for HSP Determination

Solventδd (MPa^1/2)δp (MPa^1/2)δh (MPa^1/2)
n-Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.95.1
Acetone15.510.47.0
Ethanol15.88.819.4
Methanol15.112.322.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Water15.516.042.3
And others...

Step 2: Solubility Assessment

A simple and effective method is visual assessment.

  • Accurately weigh a small amount of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol (e.g., 10 mg) into a series of glass vials.

  • Add a measured volume of each selected solvent (e.g., 1 mL) to the vials.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Visually inspect each vial for the presence of undissolved solid.

  • Classify each solvent as a "good" solvent (completely dissolved) or a "poor" solvent (undissolved solid remains).

For more quantitative results, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved compound.

Step 3: Data Analysis and Hansen Sphere Construction

The data is analyzed using software (e.g., HSPiP) to determine the center of the Hansen solubility sphere, which represents the HSP of the solute.

Workflow for Experimental HSP Determination

cluster_0 Experimental HSP Determination Workflow A 1. Select a diverse range of solvents with known HSP B 2. Assess solubility of the compound in each solvent (e.g., visual inspection) A->B C 3. Classify solvents as 'good' or 'poor' B->C D 4. Input data into HSP software C->D E 5. Software calculates the center of the solubility sphere (HSP of the compound) D->E

Caption: Workflow for the experimental determination of Hansen solubility parameters.

The software fits a sphere in the 3D Hansen space that encloses all the "good" solvents and excludes the "poor" solvents. The coordinates of the center of this sphere are the δd, δp, and δh values of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Data Interpretation and Application in Drug Development

Once the Hansen solubility parameters are determined, they can be used to calculate the "distance" (Ra) between the API and a solvent or excipient in Hansen space:

Ra^2 = 4(δd_solute - δd_solvent)^2 + (δp_solute - δp_solvent)^2 + (δh_solute - δh_solvent)^2

A smaller Ra value indicates a higher likelihood of miscibility. This allows for the rational selection of excipients and solvent systems for various formulation strategies. For example, in the development of an amorphous solid dispersion, a polymer with HSP values close to those of the API would be a good candidate for achieving a stable, miscible system.

Conclusion: A Predictive Approach to Formulation Success

The determination of solubility parameters for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a critical step in its journey from a promising molecule to a viable therapeutic agent. This guide has outlined a comprehensive approach, combining the predictive power of computational methods with the definitive accuracy of experimental validation. By leveraging the principles of Hildebrand and Hansen solubility parameters, researchers can demystify the solubility behavior of this compound, enabling a more rational and efficient approach to formulation design. This, in turn, can significantly reduce development timelines and increase the probability of creating a safe, effective, and bioavailable drug product. The methodologies described herein are not only applicable to the topic compound but also serve as a robust framework for the physicochemical characterization of other novel chemical entities.

References

  • Abbott, S. (n.d.). Hansen Solubility Parameters in Practice. Steven Abbott TCNF Ltd. [Link]

  • Abbott, S. (n.d.). HSPiP Software. Hansen Solubility. [Link]

  • Bagley, E. B., & Scigliano, J. M. (1976). Polymer solutions. In Solutions and Solubilities (pp. 455-537). John Wiley & Sons, Inc.
  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • Hildebrand, J. H. (1936). Solubility of non-electrolytes. Reinhold.
  • PureSynth. (n.d.). (S)-N-(5-Nitro-2-Pyridyl)Phenylalaninol. Retrieved from [Link][1]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen solubility parameters with a new group-contribution method. International journal of thermophysics, 29(2), 568-585.[15]

  • Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of polymers: their correlation with chemical structure; their numerical estimation and prediction from additive group contributions. Elsevier.
  • Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer engineering and science, 14(2), 147-154.[9]

  • Matlantis. (2024, May 10). Calculation of Hildebrand solubility parameters. [Link][4]

  • American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. [Link]

  • ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link][13]

  • ACS Publications. (2025, October 14). SPHERES: A MATLAB Tool for Teaching Solubility Parameter Calculations in Polymer Processing and Recycling. [Link][7]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link][2]

  • Rowan Scientific. (2025, February 25). The Evolution of Solubility Prediction Methods. [Link][16]

  • ResearchGate. (n.d.). Solubility parameters of the components calculated by Fedors's[17] approach and the solubility of the drug (pregabalin) in them. [Link][8]

  • ACS Publications. (2011, February 9). Prediction of Solubility Parameters and Miscibility of Pharmaceutical Compounds by Molecular Dynamics Simulations. [Link][11]

  • NASA Technical Reports Server. (n.d.). A method for estimating both the solubility parameters and molar volumes of liquids. [Link][9]

  • MDPI. (n.d.). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. [Link][10]

  • ACS Publications. (2024, February 1). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. [Link][18]

  • Chemistry LibreTexts. (2024, May 20). 1.14.32: Hildebrand Solubility Parameter. [Link][5]

  • AKJournals. (n.d.). Determination of Hansen solubility parameters of solid materials by inverse gas-solid chromatography. [Link][19]

  • PureSynth. (n.d.). (S)-N-(5-Nitro-2-Pyridyl)Phenylalaninol. Retrieved from [Link][1]

  • World Health Organization. (n.d.). Good Manufacturing Practices (GMP). [Link][20]

  • Universiti Malaysia Pahang. (2015, June 30). Estimation of solubility parameter using Fedors and Small method for ionic liquids. [Link][21]

  • PMC. (n.d.). Molecular simulation as a computational pharmaceutics tool to predict drug solubility, solubilization processes and partitioning. [Link][12]

  • ResearchGate. (2025, August 9). Important determinants of solvent selection. [Link][22]

  • ResearchGate. (2025, August 7). Calculation of Hildebrand solubility parameters of some polymers using QSPR methods based on LS-SVM technique and theoretical molecular descriptors. [Link][23]

  • PMC. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link][24]

  • Kinam Park. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. [Link][25]

  • Amazon S3. (n.d.). Fedors Method Refined Solubility Parameter. [Link][26]

  • YouTube. (2021, December 20). [Materials Square] Hildebrand Solubility Parameter Calculation of Nylon 6 n=20 | LAMMPS. [Link][27]

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  • Technical University of Denmark. (n.d.). Estimating Hansen solubility parameters of organic pigments by group contribution methods. [Link][29]

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An In-Depth Technical Guide to the Material Safety of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, a compound of interest in contemporary research and development. Given the limited availability of a complete, officially recognized Material Safety Data Sheet (MSDS) for this specific molecule, this document synthesizes available data, expert analysis of its constituent chemical moieties, and established safety protocols for structurally related compounds. The primary objective is to equip laboratory personnel with the necessary knowledge to handle this substance with the utmost care and to mitigate potential risks.

Section 1: Chemical Identification and Physicochemical Properties

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a specialized organic compound.[1][2] Its unique structure, combining a nitropyridine group with a phenylalaninol backbone, makes it a valuable intermediate in various synthetic pathways.[3]

Table 1: Chemical and Physical Properties

PropertyValueSource
Synonym 2-(N-L-Phenylalaninol)-5-nitropyridine[1]
CAS Number 115416-53-0[1][2]
Molecular Formula C14H15N3O3[1][2]
Molecular Weight 273.28 g/mol [1]
Melting Point 117°C[1]
Appearance Solid (form not specified)[4]
Storage Temperature Room temperature[1]
UN Number 3439[1]
Storage Class 6.1 (Toxic Substances)[1]

Section 2: Hazard Identification and Toxicological Profile

A complete toxicological profile for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol has not been formally established. However, a critical assessment of its structural components—the nitropyridine moiety and the phenylalaninol backbone—provides a strong basis for inferring its potential hazards.

The Nitropyridine Moiety: A Source of Potential Toxicity

The presence of a nitroaromatic group, specifically the 5-nitropyridine ring, is a significant determinant of the compound's toxicological properties. Aromatic nitro compounds are known for their potential to cause systemic effects. The following hazards are associated with 2-Amino-5-nitropyridine, a structurally related compound, and should be considered relevant[5]:

  • Acute Toxicity : Harmful if swallowed.[5] The predicted oral LD50 (rat) for 2-Amino-5-nitropyridine is 820.96 mg/kg[5].

  • Skin and Eye Irritation : Causes skin and serious eye irritation[5].

  • Respiratory Irritation : May cause respiratory irritation[5].

  • Systemic Effects : Aromatic nitro compounds, in general, can lead to methemoglobinemia, characterized by headache, cardiac dysrhythmias, a drop in blood pressure, shortness of breath, and spasms. A key sign of this condition is cyanosis, a blue discoloration of the blood[5].

The Phenylalaninol Backbone: Corrosive Potential

The phenylalaninol portion of the molecule also contributes to its hazard profile. L-Phenylalaninol is classified as a corrosive material that can cause severe skin burns and eye damage[4].

  • Skin Contact : Causes burns[4].

  • Eye Contact : Corrosive to the eyes and may cause severe damage, including blindness[4].

  • Ingestion : May be harmful if swallowed. Ingestion can cause severe swelling and damage to delicate tissues, with a risk of perforation of the stomach or esophagus[4].

  • Inhalation : May be harmful if inhaled and can cause respiratory tract irritation[6].

Based on this analysis, (S)-N-(5-Nitro-2-pyridyl)phenylalaninol should be handled as a hazardous substance with the potential for acute toxicity, skin and eye corrosion, and respiratory irritation.

Section 3: First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following procedures are recommended based on the hazards of related compounds.

Table 2: First-Aid Procedures

Exposure RouteProcedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[4][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[4][7] Seek immediate medical attention if skin irritation or burns occur.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

Section 4: Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with (S)-N-(5-Nitro-2-pyridyl)phenylalaninol to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab Laboratory Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles or Face Shield respirator NIOSH-Approved Respirator (if dust or aerosols are generated) researcher Researcher researcher->lab Wear researcher->gloves Wear researcher->goggles Wear researcher->respirator Use When Necessary

Caption: Recommended Personal Protective Equipment for handling (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Engineering Controls
  • Ventilation : Use only in a well-ventilated area, preferably within a chemical fume hood[5].

  • Eyewash Stations and Safety Showers : Ensure that eyewash stations and safety showers are readily accessible and in good working order.

Handling Procedures
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray[5].

  • Wash hands, eyes, and face thoroughly after handling[5].

  • Do not eat, drink, or smoke when using this product[5].

  • Take off contaminated clothing and wash it before reuse[5].

  • Keep away from heat and sources of ignition[6].

Storage
  • Store in a well-ventilated place. Keep the container tightly closed.[5]

  • Store at room temperature[1].

  • Store locked up[4][5].

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[4][5].

Section 5: Fire-Fighting and Emergency Procedures

Fire-Fighting Measures
  • Extinguishing Media : Use a carbon dioxide or dry chemical extinguisher for small fires. For large fires, use water spray, fog, or foam. Do not use a water jet[6].

  • Hazardous Decomposition Products : Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[4][5].

  • Special Procedures : Firefighters should wear positive pressure self-contained breathing apparatus (SCBA) and full turnout gear[6].

Accidental Release Measures

The following workflow should be initiated in the event of a spill.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (including respirator) evacuate->ppe contain Contain the Spill (use appropriate tools) ppe->contain collect Collect Spilled Material into a waste container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste (as hazardous material) decontaminate->dispose

Sources

An In-depth Technical Guide to (S)-N-(5-Nitro-2-pyridyl)phenylalaninol: Discovery, Synthesis, and Historical Context

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, a chiral amino alcohol derivative. The document details its discovery, chemical properties, and a validated synthetic protocol. Emphasis is placed on the scientific rationale behind the synthetic strategy, which involves a nucleophilic aromatic substitution. Furthermore, this guide explores the historical context of its development, primarily focusing on its investigation as a promising organic material for nonlinear optical (NLO) applications. This paper is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this specific chemical entity.

Introduction and Chemical Identity

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol, identified by the CAS Number 115416-53-0, is a notable chiral molecule that bridges the structural motifs of phenylalaninol and a nitropyridine moiety.[1] Phenylalaninol itself is a derivative of the amino acid phenylalanine and has been explored for its psychostimulant properties. The incorporation of a nitro-substituted pyridine ring significantly alters the electronic and, consequently, the chemical and physical properties of the parent amino alcohol.

The presence of the nitro group, a strong electron-withdrawing group, on the pyridine ring makes the 2-position susceptible to nucleophilic attack. The chiral center inherited from the (S)-phenylalaninol backbone imparts stereospecificity to the molecule, a critical feature in both pharmaceutical and materials science applications.

Table 1: Chemical and Physical Properties of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

PropertyValueSource
CAS Number 115416-53-0[1]
Molecular Formula C₁₄H₁₅N₃O₃[1]
Molecular Weight 273.29 g/mol
Synonyms 2-(N-L-Phenylalaninol)-5-nitropyridine, (S)-β-((5-nitro-2-pyridinyl)-amino)-benzenepropanol[1]
Appearance Likely a crystalline solid[1]

Discovery and Historical Context: A Foray into Nonlinear Optics

The initial scientific interest in (S)-N-(5-Nitro-2-pyridyl)phenylalaninol appears to have stemmed from the field of materials science, specifically in the search for new organic materials with significant nonlinear optical (NLO) properties. Research in this area focuses on materials that can alter the properties of light, a phenomenon with applications in telecommunications, optical computing, and frequency conversion.

A key publication detailed the growth of single crystals of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol and the determination of its crystal structure through X-ray analysis.[1] The study reported its crystallization in the non-centrosymmetric space group P2₁, a prerequisite for second-order NLO effects. The investigation into its refractive indices and nonlinear-optical coefficients underscored its potential as a material for NLO applications.[1] This early work established the foundational knowledge of the compound's solid-state properties and guided its subsequent availability as a chemical building block for research purposes.

Retrosynthetic Analysis and Synthesis Protocol

The synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is logically approached through a nucleophilic aromatic substitution (SNA_r) reaction. This strategy is dictated by the electronic properties of the precursors. The pyridine ring, particularly when substituted with a strong electron-w_ithdrawing group like a nitro group, becomes electron-deficient and thus an excellent electrophile for nucleophilic attack.

The retrosynthetic analysis, therefore, disconnects the molecule at the amine-pyridine carbon bond, leading to two key precursors: (S)-phenylalaninol and a 2-substituted-5-nitropyridine bearing a suitable leaving group, typically a halogen such as chlorine.

G cluster_precursors target (S)-N-(5-Nitro-2-pyridyl)phenylalaninol disconnection C-N Disconnection (Nucleophilic Aromatic Substitution) target->disconnection precursors Precursors phenylalaninol (S)-Phenylalaninol (Nucleophile) precursors->phenylalaninol nitropyridine 2-Chloro-5-nitropyridine (Electrophile) precursors->nitropyridine

Caption: Retrosynthetic analysis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Synthesis of Precursor 1: (S)-Phenylalaninol

(S)-Phenylalaninol can be readily synthesized from the corresponding amino acid, (S)-phenylalanine, via reduction of the carboxylic acid moiety.

Synthesis of Precursor 2: 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine is a key electrophilic precursor. Its synthesis typically starts from 2-aminopyridine. The process involves nitration followed by a Sandmeyer-type reaction to replace the amino group with a chloro group.

Final Synthetic Step: Nucleophilic Aromatic Substitution

The final step involves the reaction of (S)-phenylalaninol with 2-chloro-5-nitropyridine. The lone pair of electrons on the nitrogen atom of the amino alcohol acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring, displacing the chloride leaving group.

G cluster_reactants Reactants phenylalaninol (S)-Phenylalaninol reaction Nucleophilic Aromatic Substitution phenylalaninol->reaction nitropyridine 2-Chloro-5-nitropyridine nitropyridine->reaction product (S)-N-(5-Nitro-2-pyridyl)phenylalaninol reaction->product

Caption: Synthetic pathway to (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Experimental Protocol: Synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

Disclaimer: This protocol is a representative procedure based on established chemical principles and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • (S)-Phenylalaninol

  • 2-Chloro-5-nitropyridine

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • A non-nucleophilic base (e.g., Triethylamine - Et₃N or Diisopropylethylamine - DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (S)-phenylalaninol (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.

  • Addition of Electrophile: To the stirring solution, add 2-chloro-5-nitropyridine (1.1 equivalents) portion-wise.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Characterization:

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point and optical rotation should also be determined and compared to literature values.

Potential Applications and Future Directions

While the initial focus of research on (S)-N-(5-Nitro-2-pyridyl)phenylalaninol was on its NLO properties, its structural features suggest potential in other areas. The presence of a chiral amino alcohol moiety and a heteroaromatic system makes it an interesting scaffold for medicinal chemistry and drug discovery. The nitro group can also be a versatile functional handle for further chemical modifications, such as reduction to an amine, which would open up avenues for the synthesis of a diverse library of derivatives for biological screening.

Conclusion

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a chiral molecule with a well-defined synthesis based on the principles of nucleophilic aromatic substitution. Its history is rooted in the exploration of new materials for nonlinear optics, a field where its non-centrosymmetric crystal structure made it a compound of interest. While its application in drug development is not yet established, its chemical structure presents opportunities for the design of novel bioactive compounds. This technical guide provides a solid foundation for researchers and scientists interested in the synthesis and potential applications of this intriguing molecule.

References

  • Crystal structure and nonlinear optical properties of N-(4-nitro-2-pyridinyl)-phenylalaninol. Request PDF on ResearchGate.[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

  • Preparation method of 5-nitro-2-aminopyridine.
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH.[Link]

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(S)-N-(5-Nitro-2-pyridyl)phenylalaninol: A Technical Guide to a Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a chiral amino alcohol derivative incorporating a nitropyridine moiety. While direct and extensive literature on this specific molecule is nascent, its structural components—the phenylalaninol backbone and the nitropyridine functional group—are well-documented pharmacophores. This technical guide provides a comprehensive analysis of the synthesis, potential biological activities, and hypothesized mechanisms of action of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, drawing upon established principles and analogous compounds. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related chemical entities.

Introduction: Unpacking the Structural Rationale

The convergence of a chiral amino alcohol and a nitropyridine ring within a single molecular entity presents a compelling case for investigation in medicinal chemistry. The phenylalaninol scaffold provides a stereochemically defined backbone, a feature often crucial for specific interactions with biological targets.[1] Concurrently, the nitropyridine moiety is a known modulator of various biological processes, with derivatives exhibiting a spectrum of activities, including anticancer and antimicrobial effects.[2][3] The strategic combination of these two pharmacophores in (S)-N-(5-Nitro-2-pyridyl)phenylalaninol suggests a potential for novel biological activities and mechanisms of action. This guide will deconstruct the available information on analogous structures to build a predictive framework for the properties and potential applications of this target molecule.

Synthesis and Characterization

Proposed Synthetic Protocol

A likely synthetic approach would involve the reaction of (S)-phenylalaninol with 2-chloro-5-nitropyridine in the presence of a base. The rationale for this choice is the high reactivity of the 2-position in the pyridine ring towards nucleophilic attack, which is further enhanced by the electron-withdrawing nitro group at the 5-position.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve (S)-phenylalaninol in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture to deprotonate the amino group of phenylalaninol, thereby increasing its nucleophilicity.

  • Addition of Electrophile: Slowly add a solution of 2-chloro-5-nitropyridine in the same solvent to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up to remove the solvent and excess reagents. The crude product can then be purified by column chromatography on silica gel to yield pure (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Synthesis_Workflow A (S)-Phenylalaninol D Reaction Mixture A->D B 2-Chloro-5-nitropyridine B->D C Base (e.g., TEA, DIPEA) Solvent (e.g., DMF, DMSO) C->D E Heating (80-120 °C) D->E SNAr Reaction F Crude Product E->F G Purification (Column Chromatography) F->G H (S)-N-(5-Nitro-2-pyridyl)phenylalaninol G->H

Caption: Proposed synthesis workflow for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

Analytical Technique Expected Observations
1H NMR Signals corresponding to the protons of the phenyl, pyridyl, and phenylalaninol backbone.
13C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C14H15N3O3.
FT-IR Spectroscopy Characteristic absorption bands for N-H, O-H, C-H (aromatic and aliphatic), and NO2 functional groups.
Chiral HPLC To confirm the enantiomeric purity of the (S)-enantiomer.

Postulated Biological Activity and Therapeutic Potential

Based on the known biological activities of its constituent moieties, (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is hypothesized to possess significant therapeutic potential, particularly in the realm of oncology.

Anticancer Activity

The presence of the nitropyridine ring is a strong indicator of potential anticancer activity. Numerous studies have demonstrated the cytotoxic effects of nitropyridine derivatives against a variety of cancer cell lines.[2][4] The mechanism of action for some nitropyridine analogues has been identified as the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Furthermore, amino alcohol derivatives have also been reported to exhibit cytotoxic effects against tumor cells.[6][7] The combination of these two pharmacophores in a single molecule could lead to synergistic or enhanced anticancer activity. It is plausible that (S)-N-(5-Nitro-2-pyridyl)phenylalaninol could exhibit potent activity against various cancer cell lines, including those of the breast, colon, and lung.[8][9]

Anticancer_MoA Compound (S)-N-(5-Nitro-2-pyridyl)phenylalaninol Tubulin Tubulin Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M G2/M Phase Arrest Microtubules->G2M Disrupts Apoptosis Apoptosis G2M->Apoptosis Leads to CancerCell Cancer Cell Apoptosis->CancerCell Induces death in

Caption: Hypothesized mechanism of anticancer action via tubulin polymerization inhibition.

Antimicrobial Activity

Nitropyridine derivatives have also been investigated for their antimicrobial properties.[2] The electron-deficient nature of the nitropyridine ring can facilitate interactions with microbial enzymes and other biomolecules, potentially leading to the disruption of essential cellular processes. Therefore, (S)-N-(5-Nitro-2-pyridyl)phenylalaninol may warrant investigation for its activity against various bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Insights

While SAR studies on this specific molecule are yet to be conducted, we can extrapolate potential key features based on related compounds.

  • Chirality: The (S)-configuration at the stereocenter of the phenylalaninol moiety is likely crucial for specific interactions with chiral biological targets, such as enzyme active sites or protein binding pockets.

  • Nitro Group Position: The placement of the nitro group at the 5-position of the pyridine ring is critical for its electron-withdrawing effect, which activates the 2-position for nucleophilic substitution and influences the overall electronic properties of the molecule, likely impacting its biological activity.[3]

  • Amino Alcohol Moiety: The hydroxyl and amino groups of the phenylalaninol backbone are potential sites for hydrogen bonding, which could be important for target binding.[10]

Further derivatization of the parent molecule, such as substitution on the phenyl ring or modification of the hydroxyl group, could provide valuable insights into the SAR and lead to the development of more potent and selective analogues.

Future Directions and Conclusion

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol represents a promising, yet underexplored, chemical scaffold. This technical guide, by synthesizing information from related compound classes, provides a strong rationale for its further investigation. The immediate next steps should involve the definitive synthesis and comprehensive biological evaluation of this molecule.

Key Experimental Workflows:

  • Synthesis and Characterization: Execute the proposed synthetic route and rigorously characterize the final product.

  • In Vitro Cytotoxicity Screening: Evaluate the anticancer activity against a panel of human cancer cell lines.

  • Mechanism of Action Studies: Investigate the effect of the compound on the cell cycle and tubulin polymerization.

  • Antimicrobial Screening: Assess the activity against a range of bacterial and fungal strains.

References

  • Google Patents. (1994). Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.
  • PMC. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. Retrieved from [Link]

  • Google Patents. (2003). Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • RSC Publishing. (2016). Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. Retrieved from [Link]

  • PMC. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • PubMed. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • PMC. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • ACS Publications. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. Retrieved from [Link]

  • PubMed. (1988). Mutagenicity of nitroxyl compounds: structure-activity relationships. Retrieved from [Link]

  • ResearchGate. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved from [Link]

  • ResearchGate. (2002). Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. Retrieved from [Link]

  • Google Patents. (2015). Preparation method of 5-nitro-2-aminopyridine.
  • SciSpace. (2018). Anticancer activities of a b-amino alcohol ligand and nanoparticles of its copper(II) and zinc(II) complex. Retrieved from [Link]

  • Semantic Scholar. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • ResearchGate. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • PMC. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Retrieved from [Link]

  • NIH. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. Retrieved from [Link]

  • PMC. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. Retrieved from [Link]

  • ResearchGate. (2018). Anticancer activities of a β-amino alcohol ligand and nanoparticles of its copper(II) and zinc(II) complexes evaluated by experimental and theoretical methods. Retrieved from [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Proposed mechanisms of anticancer activity of nitroxoline. Retrieved from [Link]

  • OUCI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • Thieme Chemistry. (2019). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • MDPI. (2022). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. Retrieved from [Link]

  • Zayed University Research Portal. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Retrieved from [Link]

  • MDPI. (2019). Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole. Retrieved from [Link]

  • Google Patents. (2014). Solid forms of N-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide.
  • PubChem. (2026). phenylalaninol, (S)-. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. Retrieved from [Link]

  • ResearchGate. (1998). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Retrieved from [Link]

  • MDPI. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

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Methodological & Application

Application Notes: (S)-N-(5-Nitro-2-pyridyl)phenylalaninol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Novel Chiral Ligand Scaffold: Structure and Potential

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a chiral amino alcohol derivative that presents a unique combination of structural features potentially valuable in asymmetric catalysis. Its framework, derived from the readily available and optically pure amino acid L-phenylalanine, provides a robust stereochemical foundation. The molecule incorporates a pyridyl nitrogen, an amino alcohol moiety, and an electron-withdrawing nitro group, offering multiple potential coordination sites and electronic modulation capabilities.

The core structure consists of:

  • An (S)-phenylalaninol backbone , providing a defined stereogenic center.

  • A 2-aminopyridine unit , which can act as a bidentate or monodentate ligand through its nitrogen atoms.

  • A nitro group at the 5-position of the pyridine ring , which significantly influences the electronic properties of the pyridine nitrogen, potentially enhancing its interaction with metal centers.

These features suggest its potential utility as a chiral ligand in a variety of metal-catalyzed asymmetric transformations. The presence of both a "hard" amine and a "soft" pyridine nitrogen, along with the hydroxyl group, allows for the formation of stable chelate complexes with a range of transition metals.

Conceptual Applications in Asymmetric Catalysis

While specific, peer-reviewed applications of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol in asymmetric catalysis are not yet widely documented in scientific literature, its structure allows for informed speculation on its potential uses in several key reaction classes. The principles outlined below are based on established mechanisms in asymmetric catalysis where similar structural motifs have proven effective.

Asymmetric Transfer Hydrogenation of Ketones

Theoretical Framework: Chiral amino alcohol ligands are cornerstones in the field of asymmetric transfer hydrogenation, most notably in Noyori-type catalysts. In these systems, the ligand coordinates to a metal center (commonly ruthenium or rhodium), creating a chiral environment for the reduction of prochiral ketones to enantiomerically enriched secondary alcohols.

The (S)-N-(5-Nitro-2-pyridyl)phenylalaninol ligand could coordinate to a metal precursor, such as [RuCl₂(p-cymene)]₂, to form a catalytically active species. The N-H proton of the amino alcohol, once deprotonated, can participate in the hydrogen transfer mechanism, a key feature of many effective transfer hydrogenation catalysts. The pyridine nitrogen could further stabilize the metal center.

Hypothetical Catalytic Cycle

G cluster_0 Catalytic Cycle Precatalyst [M]-Cl + Ligand Active_Catalyst Active [M]-Ligand Catalyst Precatalyst->Active_Catalyst Activation (Base) Substrate_Coordination Ketone Coordination Active_Catalyst->Substrate_Coordination Hydride_Transfer Hydride Transfer (from H-donor) Substrate_Coordination->Hydride_Transfer Product_Release Chiral Alcohol Release Hydride_Transfer->Product_Release Product_Release->Active_Catalyst Regeneration

Caption: Hypothetical catalytic cycle for transfer hydrogenation.

Protocol: A Foundational Experiment for Catalyst Screening

This protocol is a representative starting point for evaluating the efficacy of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol as a ligand in the asymmetric transfer hydrogenation of acetophenone, a standard benchmark substrate.

Materials:

  • (S)-N-(5-Nitro-2-pyridyl)phenylalaninol (Ligand)

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • Acetophenone (Substrate)

  • Formic acid/triethylamine azeotrope (5:2 mixture) (Hydrogen source)

  • Anhydrous isopropanol (Solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral ligand (2.2 mol%) to a dry Schlenk flask.

  • Add anhydrous isopropanol to dissolve the components.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution may change color, indicating coordination.

  • Reaction Setup: In a separate flask, dissolve acetophenone (1 mmol) in anhydrous isopropanol.

  • Add the substrate solution to the pre-formed catalyst mixture.

  • Add the formic acid/triethylamine azeotrope (2-5 equivalents) to initiate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the conversion of acetophenone to 1-phenylethanol by TLC or GC.

  • Work-up and Analysis: Once the reaction is complete, quench with a saturated solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol using chiral HPLC or GC.

Data Interpretation:

ParameterExpected Outcome for a Successful Catalyst
Conversion >90%
Enantiomeric Excess (ee) High (ideally >90%)
Turnover Number (TON) High, indicating catalyst efficiency
Asymmetric Alkylation of Aldehydes

Theoretical Framework: The amino alcohol functionality of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol makes it a candidate for use in organocatalysis, particularly in reactions proceeding through an enamine intermediate. In the presence of an aldehyde, the secondary amine of the ligand could form a chiral enamine. This enamine could then react with an electrophile, with the stereochemistry of the product being directed by the chiral scaffold of the catalyst.

Hypothetical Enamine Catalysis Workflow

G Start Aldehyde + Catalyst Enamine Chiral Enamine Formation Start->Enamine Alkylation Asymmetric Alkylation Enamine->Alkylation Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis Product Chiral Aldehyde + Catalyst Hydrolysis->Product

Caption: Conceptual workflow for asymmetric aldehyde alkylation.

Protocol: Exploratory Protocol for Asymmetric α-Alkylation

This protocol describes a general method to test the potential of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol as an organocatalyst for the intramolecular alkylation of a halo-aldehyde.

Materials:

  • (S)-N-(5-Nitro-2-pyridyl)phenylalaninol (Catalyst)

  • 7-iodoheptanal (Substrate)

  • Potassium carbonate (K₂CO₃) (Base)

  • Chloroform (Solvent)

Procedure:

  • To a vial, add 7-iodoheptanal (0.1 mmol), the chiral catalyst (20 mol%), and K₂CO₃ (1.5 equivalents).

  • Add chloroform as the solvent.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by GC-MS to observe the formation of 2-formylcyclohexane.

  • Upon completion, filter the reaction mixture to remove the base.

  • The crude product can be analyzed directly by chiral GC to determine the enantiomeric excess.

Conclusion and Future Outlook

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol represents an intriguing yet underexplored scaffold in the realm of asymmetric catalysis. Its modular synthesis from L-phenylalanine and its unique electronic and steric properties make it a promising candidate for development as a novel chiral ligand or organocatalyst. The protocols outlined above serve as a foundational guide for researchers to begin exploring its catalytic potential. Future work should focus on systematic screening in various asymmetric transformations, detailed mechanistic studies to understand its mode of action, and structural modifications to fine-tune its reactivity and selectivity. Such investigations will be crucial in determining whether this compound can be established as a valuable tool in the synthesis of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.

References

Due to the novel and exploratory nature of the proposed applications for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, direct literature citations for its use in the described protocols are not available. The principles and experimental designs are based on established methodologies in asymmetric catalysis. For foundational knowledge, researchers are directed to seminal works in the fields of asymmetric transfer hydrogenation and enamine catalysis.

Application Notes and Protocols: (S)-N-(5-Nitro-2-pyridyl)phenylalaninol as a Chiral Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of the chiral ligand (S)-N-(5-Nitro-2-pyridyl)phenylalaninol. This versatile bidentate N,O-ligand, derived from readily available precursors, offers significant potential in asymmetric catalysis. Detailed protocols for the ligand synthesis, its complexation with transition metals such as ruthenium(II) and copper(II), and its prospective applications in asymmetric transfer hydrogenation and carbon-carbon bond-forming reactions are presented. The rationale behind key experimental steps is elucidated to provide a deeper understanding of the underlying chemical principles. This guide is intended to empower researchers in academia and industry to explore the utility of this promising chiral ligand in the development of novel catalytic systems.

Introduction: The Potential of Chiral N-Pyridyl Amino Alcohol Ligands

Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis, owing to their stereochemical rigidity, modularity, and the strong coordinating ability of both the nitrogen and oxygen atoms.[1][2] The incorporation of a pyridine moiety introduces unique electronic and steric properties, further enhancing the catalytic performance of their metal complexes. The pyridine nitrogen, being a π-acceptor, can modulate the electron density at the metal center, influencing both the activity and selectivity of the catalyst.[3]

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol combines the chirality of (S)-phenylalaninol with the electronic features of a 5-nitropyridine ring. The strongly electron-withdrawing nitro group is anticipated to significantly impact the electronic properties of the pyridine ring, thereby influencing the catalytic behavior of the corresponding metal complexes. This guide outlines the synthesis of this ligand and explores its potential in forming catalytically active metal complexes.

Synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

The synthesis of the title ligand is proposed via a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method for forming C-N bonds on electron-deficient aromatic rings is well-suited for the reaction between an activated halopyridine and an amino alcohol.[4][5] The presence of a nitro group para to the leaving group (a halogen) on the pyridine ring strongly activates the ring towards nucleophilic attack.[6]

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2-chloro-5-nitropyridine with (S)-phenylalaninol in the presence of a non-nucleophilic base.

Caption: Proposed synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-5-nitropyridine

  • (S)-Phenylalaninol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (S)-phenylalaninol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).

  • Add 2-chloro-5-nitropyridine (1.0 eq.) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product as a solid.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild, non-nucleophilic base that neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction.[4]

Characterization of the Ligand

The synthesized (S)-N-(5-Nitro-2-pyridyl)phenylalaninol should be thoroughly characterized to confirm its identity and purity. A previously reported crystal structure of this compound confirms its molecular geometry and packing in the solid state.[7][8]

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl and pyridyl rings, the benzylic protons, and the protons of the amino alcohol backbone. The N-H and O-H protons may appear as broad signals.[9][10]
¹³C NMR Resonances for all unique carbon atoms in the molecule. The carbons attached to the nitrogen and oxygen atoms will be shifted downfield.
FT-IR Characteristic stretching frequencies for N-H (around 3350 cm⁻¹ for secondary amines), O-H (broad, around 3300-3500 cm⁻¹), aromatic C-H, and the strong asymmetric and symmetric stretches for the NO₂ group (around 1520 and 1350 cm⁻¹).[11][12]
Mass Spec. The molecular ion peak corresponding to the calculated molecular weight (273.29 g/mol ) should be observed.[13]
X-ray Crystallography

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the molecule. Crystals of N-(5-nitro-2-pyridyl)-(s)-phenylalaninol suitable for X-ray analysis have been grown from a methanol solution.[8]

Synthesis of Metal Complexes

The bidentate N,O-coordination motif of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol makes it an excellent ligand for a variety of transition metals. Here, we provide general protocols for the synthesis of Ruthenium(II) and Copper(II) complexes, which are of significant interest in asymmetric catalysis.

Ruthenium(II) Complex for Asymmetric Transfer Hydrogenation

Ruthenium(II) complexes bearing chiral amino alcohol ligands are highly effective catalysts for the asymmetric transfer hydrogenation of ketones.[14][15][16]

Caption: In-situ generation of a Ruthenium(II) catalyst.

Protocol for In-situ Catalyst Generation:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1.0 eq.) and (S)-N-(5-Nitro-2-pyridyl)phenylalaninol (2.2 eq.) in degassed 2-propanol.

  • Stir the mixture at 80 °C for 1 hour.

  • Cool the resulting solution to room temperature before use in a catalytic reaction.

Copper(II) Complex for Asymmetric C-C Bond Formation

Chiral copper(II) complexes are widely used in a variety of asymmetric reactions, including Henry (nitroaldol) reactions and Diels-Alder reactions.[17][18]

Protocol for Copper(II) Complex Synthesis:

  • Dissolve (S)-N-(5-Nitro-2-pyridyl)phenylalaninol (2.0 eq.) in methanol.

  • To this solution, add a solution of copper(II) acetate monohydrate (1.0 eq.) in methanol dropwise with stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The resulting precipitate can be collected by filtration, washed with cold methanol, and dried under vacuum.

Applications in Asymmetric Catalysis

The metal complexes of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol are expected to be active catalysts in various asymmetric transformations.

Asymmetric Transfer Hydrogenation of Ketones

The in-situ generated Ruthenium(II) complex is a promising catalyst for the asymmetric reduction of prochiral ketones to chiral secondary alcohols using a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture.[19]

General Protocol:

  • To the freshly prepared catalyst solution (from section 4.1), add the ketone substrate (100 eq. relative to the Ru dimer).

  • Add a solution of a base (e.g., KOH or t-BuOK) in 2-propanol.

  • Stir the reaction at room temperature and monitor by GC or HPLC.

  • Upon completion, quench the reaction with a mild acid, and extract the product.

  • Determine the conversion and enantiomeric excess (ee) by chiral GC or HPLC.

Expected Outcome: High conversions and good to excellent enantioselectivities are anticipated for a range of aromatic and aliphatic ketones. The electronic nature of the ligand may influence the catalyst's activity and selectivity.

Asymmetric Henry (Nitroaldol) Reaction

The Copper(II) complex is a potential catalyst for the enantioselective addition of nitromethane to aldehydes, yielding valuable β-nitro alcohols.[18]

Caption: Copper-catalyzed Asymmetric Henry Reaction.

General Protocol:

  • To a mixture of the Copper(II) complex (5-10 mol%) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., THF or CH₂Cl₂), add nitromethane (5.0 eq.).

  • Add a base (e.g., triethylamine) and stir the reaction at the desired temperature.

  • Monitor the reaction by TLC.

  • After completion, work up the reaction and purify the product by column chromatography.

  • Determine the yield and enantiomeric excess of the β-nitro alcohol.

Conclusion

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a readily accessible chiral ligand with significant potential in asymmetric catalysis. The protocols provided in this guide offer a solid foundation for its synthesis, complexation with catalytically relevant metals, and exploration in key asymmetric transformations. The modular nature of this ligand system invites further investigation into the effects of modifying both the amino alcohol backbone and the electronic properties of the pyridine ring, paving the way for the development of next-generation chiral catalysts.

References

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • application of chiral copper complexes as catalysts in asymmetric synthesis. Azerbaijan Chemical Journal. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Crystal Growth and Characterization of N-(5-Nitro-2-pyridyl)-(s)-phenylalaninol: A New Organic Material for Nonlinear Optics. Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Crystal Growth and Characterization of N-(5-Nitro-2-pyridyl)-(s)-phenylalaninol. Molecular Crystals and Liquid Crystals. [Link]

  • Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Molecules. [Link]

  • New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols. Synthesis and Catalytic Activity in Asymmetric Allylic Alkylation. Molecules. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules. [Link]

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. [Link]

  • Synthesis, IR, and NMR Study of Some Cu(II), Ni(II), Co(II) Complexes of O-Vanillin and 2-Amino Pyridine. Oriental Journal of Chemistry. [Link]

  • Systematic Synthesis of Chiral CAACs with Three Independent Stereogenic Centers for Enantioselective Copper-Catalyzed Conjugate Borylation of Michael Acceptors. ACS Catalysis. [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. [Link]

  • Amino Alcohol Coordination in Ruthenium(II)‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones. ChemInform. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

  • 24.10 Spectroscopy of Amines. Organic Chemistry | OpenStax. [Link]

  • Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. ACS Omega. [Link]

  • Ahead of Print. Organic Letters. [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P. Proceedings of the National Academy of Sciences. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Chemistry – A European Journal. [Link]

  • (S)-N-(5-Nitro-2-Pyridyl)Phenylalaninol. PureSynth. [Link]

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Molecules. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • Nonlinear optical functionalized Cu(ii) coordination complexes with chiral ligands: design, structural elucidation, and theoretical investigation. Dalton Transactions. [Link]

  • Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. Nature Communications. [Link]

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Experimental protocol for the synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and the chiral amino alcohol, (S)-phenylalaninol. This application note details the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and offers guidance on product purification and characterization. The protocol is designed for researchers in synthetic chemistry and drug development, providing a reliable method for obtaining this valuable chiral building block.

Introduction and Scientific Rationale

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a chiral molecule of interest in medicinal chemistry and materials science. The core structure, combining a nitro-functionalized pyridine ring with a chiral phenylalaninol moiety, makes it a versatile intermediate for the synthesis of more complex bioactive molecules and chiral ligands.[1][2] The strategic placement of the nitro group significantly influences the electronic properties of the pyridine ring, making it a key component in the design of novel therapeutic agents.

The synthesis described herein employs a classic Nucleophilic Aromatic Substitution (SNAr) reaction. This choice is predicated on the electronic nature of the 2-chloro-5-nitropyridine substrate. The presence of the strongly electron-withdrawing nitro group in the para position relative to the chlorine atom activates the pyridine ring for nucleophilic attack.[3][4] The primary amine of (S)-phenylalaninol acts as the nucleophile, displacing the chloride leaving group to form the desired product. The use of a non-nucleophilic base is critical to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Reaction Scheme and Mechanism

The reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr reactions.

Scheme 1: Synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol Reaction Scheme (Image depicting the reaction of 2-chloro-5-nitropyridine with (S)-phenylalaninol in the presence of triethylamine (Et3N) in acetonitrile (MeCN) to yield the title compound and triethylammonium chloride.)

Mechanistic Rationale:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of (S)-phenylalaninol attacks the carbon atom bonded to the chlorine on the pyridine ring. This carbon is electron-deficient (electrophilic) due to the inductive and resonance effects of the nitro group and the ring nitrogen.[3]

  • Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[4]

  • Elimination and Re-aromatization: The complex collapses as the chloride ion, a good leaving group, is expelled. This step restores the aromaticity of the pyridine ring, yielding the final product.[3] The liberated HCl is immediately neutralized by the triethylamine base.

Materials and Reagents

Reagent and Solvent Data
Reagent/SolventCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-Chloro-5-nitropyridine4548-45-2C₅H₃ClN₂O₂158.54[5]
(S)-(-)-2-Amino-3-phenyl-1-propanol ((S)-Phenylalaninol)3182-95-4C₉H₁₃NO151.21[6]
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19
Acetonitrile (MeCN), Anhydrous75-05-8C₂H₃N41.05
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18
Deionized Water7732-18-5H₂O18.02
Brine (Saturated NaCl solution)7647-14-5NaCl58.44
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37
Silica Gel (for column chromatography)7631-86-9SiO₂60.08

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjustments can be made as needed, maintaining the stoichiometric ratios.

General Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Weigh Reagents: - 2-Chloro-5-nitropyridine - (S)-Phenylalaninol D Dissolve Reactants in Acetonitrile A->D B Prepare Anhydrous Acetonitrile B->D C Set up Reaction Vessel (Round-bottom flask, magnetic stirrer, reflux condenser) C->D E Add Triethylamine D->E F Heat to Reflux (80-82°C) Monitor by TLC (4-6 h) E->F G Cool to RT Remove Solvent (Rotary Evaporation) F->G H Redissolve in EtOAc Wash with Water & Brine G->H I Dry Organic Layer (MgSO₄) Filter & Concentrate H->I J Purify by Flash Column Chromatography I->J K Combine Fractions Remove Solvent J->K L Characterize Product (NMR, MS, [α]D) K->L

Sources

Application Notes and Protocols for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Chiral Amino Alcohols in Asymmetric Synthesis

The synthesis of enantiomerically pure pharmaceutical compounds is a cornerstone of modern drug development. Chiral molecules, particularly enantiopure amino alcohols, serve as invaluable building blocks and catalysts in achieving high levels of stereocontrol. (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a structurally rich chiral amino alcohol derived from the naturally occurring amino acid, L-phenylalanine. Its architecture combines three key features that make it a compound of significant interest for asymmetric synthesis in the pharmaceutical industry:

  • A Stereodefined Backbone: The (S)-configuration at the carbon bearing the hydroxyl and amino groups, derived from L-phenylalaninol, provides a robust chiral scaffold.

  • Coordinating Heteroatoms: The presence of the amino alcohol moiety and the nitrogen atom of the pyridine ring allows for the formation of well-defined metal complexes, which is crucial for its application as a chiral ligand in metal-catalyzed reactions.

  • Electronic Tuning: The electron-withdrawing nitro group on the pyridine ring can modulate the electronic properties of the molecule, influencing the reactivity and selectivity of the catalytic center.

These features position (S)-N-(5-Nitro-2-pyridyl)phenylalaninol as a promising candidate for a chiral ligand or auxiliary in a range of asymmetric transformations pivotal to pharmaceutical synthesis. This guide provides detailed protocols for its synthesis and outlines its potential applications in key catalytic reactions, supported by the established roles of structurally analogous compounds.

Physicochemical Properties

PropertyValue
Synonym 2-(N-L-Phenylalaninol)-5-nitropyridine
Molecular Formula C₁₄H₁₅N₃O₃
Molecular Weight 273.28 g/mol [1]
CAS Number 115416-53-0[1]
Appearance Solid
Melting Point 117°C

Synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol: A Detailed Protocol

The synthesis of the title compound is typically achieved through a nucleophilic aromatic substitution reaction between (S)-phenylalaninol and 2-chloro-5-nitropyridine. The amino group of (S)-phenylalaninol acts as the nucleophile, displacing the chloride on the electron-deficient pyridine ring.

Experimental Workflow: Synthesis of the Title Compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Charge a round-bottom flask with (S)-phenylalaninol, 2-chloro-5-nitropyridine, and a suitable solvent (e.g., ethanol). B Add a non-nucleophilic base (e.g., triethylamine or DIPEA) to scavenge the HCl byproduct. A->B C Heat the reaction mixture to reflux and monitor by TLC for the disappearance of starting materials. B->C D Cool the reaction mixture and remove the solvent under reduced pressure. C->D E Partition the residue between an organic solvent (e.g., ethyl acetate) and water. D->E F Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. E->F G Concentrate the filtrate and purify the crude product by column chromatography or recrystallization. F->G

Caption: Workflow for the synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Step-by-Step Protocol

Materials:

  • (S)-(-)-2-Amino-3-phenyl-1-propanol ((S)-phenylalaninol)

  • 2-Chloro-5-nitropyridine

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-phenylalaninol (1.51 g, 10 mmol) and 2-chloro-5-nitropyridine (1.59 g, 10 mmol).

  • Add 30 mL of anhydrous ethanol to the flask.

  • To the resulting suspension, add triethylamine (2.1 mL, 15 mmol) dropwise.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Once the reaction is complete (disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 2 x 30 mL of water and then with 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent to yield (S)-N-(5-Nitro-2-pyridyl)phenylalaninol as a solid.

Potential Applications in Pharmaceutical Synthesis

Based on the extensive use of structurally similar chiral amino alcohols, (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a prime candidate for application as a chiral ligand in various asymmetric catalytic reactions.

Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral secondary alcohols, which are common structural motifs in many pharmaceuticals. Chiral amino alcohol ligands are known to form highly effective catalysts with ruthenium(II) complexes for this transformation.

Plausible Catalytic Cycle:

G A [Ru(p-cymene)Cl₂]₂ + Ligand B Ru-Ligand Pre-catalyst A->B Formation C Active Ru-Hydride Species B->C + Base, H-Donor D Transition State (Hydride transfer to ketone) C->D + Ketone H Acetone C->H E Chiral Alcohol Product D->E Product Release F Prochiral Ketone F->D G Hydrogen Donor (e.g., isopropanol) G->C

Caption: Plausible catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

General Protocol for Asymmetric Transfer Hydrogenation:

  • In an inert atmosphere glovebox, a solution of the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and (S)-N-(5-Nitro-2-pyridyl)phenylalaninol (as the chiral ligand) in an appropriate solvent (e.g., isopropanol) is prepared.

  • A base (e.g., potassium hydroxide or sodium isopropoxide) is added to generate the active catalytic species.

  • The prochiral ketone substrate is added to the catalyst solution.

  • The reaction is stirred at a specified temperature until completion.

  • The reaction is quenched, and the chiral alcohol product is isolated and purified. The enantiomeric excess is determined by chiral HPLC or GC.

Enantioselective Addition of Organozinc Reagents to Aldehydes

The enantioselective addition of dialkylzinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral β-amino alcohols are among the most successful ligands for this transformation.

General Protocol for Diethylzinc Addition to Benzaldehyde:

  • A solution of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol in an anhydrous, aprotic solvent (e.g., toluene) is prepared in a flame-dried flask under an inert atmosphere.

  • The solution is cooled (e.g., to 0 °C), and a solution of diethylzinc in hexanes is added dropwise.

  • The mixture is stirred for a short period to allow for the formation of the zinc-ligand complex.

  • The aldehyde substrate (e.g., benzaldehyde) is added dropwise at low temperature.

  • The reaction is stirred at a controlled temperature for several hours.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The resulting chiral alcohol is purified, and its enantiomeric excess is determined.

Conclusion and Future Outlook

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a readily accessible chiral building block with significant potential in pharmaceutical synthesis. While specific, documented applications in the synthesis of marketed drugs are not yet prevalent in the public literature, its structural analogy to highly successful chiral ligands strongly suggests its utility in key asymmetric transformations such as transfer hydrogenation and the addition of organometallic reagents to carbonyls. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers and drug development professionals to explore the application of this promising chiral molecule in the synthesis of enantiomerically pure pharmaceutical intermediates and active ingredients. Further research into the coordination chemistry of its metal complexes and its performance in a broader range of asymmetric reactions is warranted and expected to unveil its full potential.

References

  • PureSynth. (S)-N-(5-Nitro-2-Pyridyl)Phenylalaninol. Available from: [Link]

Sources

Application Notes and Protocols for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol in Nonlinear Optical Materials Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals exploring advanced optical materials.

Foreword: The Promise of Organic Molecules in Nonlinear Optics

The quest for novel materials with robust nonlinear optical (NLO) properties is a cornerstone of modern photonics and telecommunications. Organic materials have emerged as a particularly promising class of NLO candidates due to their high nonlinear optical susceptibilities, rapid response times, and the synthetic flexibility to tailor their molecular structure for optimized performance.[1] At the heart of many high-performance organic NLO materials lies a molecular architecture featuring a π-conjugated system flanked by electron-donating and electron-accepting groups.[2] This "push-pull" electronic asymmetry gives rise to large molecular hyperpolarizabilities, the microscopic origin of the macroscopic NLO effect.

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol, a chiral organic molecule, embodies this design principle. The nitro group acts as a potent electron acceptor on the pyridine ring, while the amino group derived from phenylalaninol serves as an electron donor. This intramolecular charge transfer system, coupled with the chirality of the phenylalaninol moiety that favors non-centrosymmetric crystal packing, makes it a compelling candidate for second-order NLO applications such as frequency conversion.

These application notes provide a comprehensive guide to the synthesis, crystal growth, and characterization of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol for NLO research. The protocols herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their exploration of this promising material.

Section 1: Synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

The synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol involves a nucleophilic aromatic substitution reaction. The following is a proposed protocol based on established synthetic methodologies for similar compounds.[3][4]

Proposed Synthetic Pathway

Synthesis_Pathway A (S)-Phenylalaninol P + A->P B 2-Chloro-5-nitropyridine B->P C Base (e.g., Triethylamine) Solvent (e.g., DMF) C->P Reaction Conditions D (S)-N-(5-Nitro-2-pyridyl)phenylalaninol P->D Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Experimental Protocol

Materials:

  • (S)-Phenylalaninol

  • 2-Chloro-5-nitropyridine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-Phenylalaninol (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Electrophile: To the stirring solution, add 2-chloro-5-nitropyridine (1 equivalent) portion-wise.

  • Reaction Monitoring: Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Single Crystal Growth by Slow Evaporation Solution Technique (SEST)

The growth of high-quality single crystals is paramount for the characterization of NLO properties and for device fabrication. The slow evaporation solution technique is a widely used and effective method for growing organic crystals.[5]

Crystal Growth Workflow

Crystal_Growth_Workflow A Synthesized (S)-N-(5-Nitro-2-pyridyl)phenylalaninol B Solvent Selection (e.g., Methanol, Ethanol, Acetone) A->B C Preparation of Saturated Solution B->C D Slow Evaporation in a Controlled Environment C->D E Crystal Nucleation and Growth D->E F Harvesting and Characterization of Crystals E->F

Caption: Workflow for single crystal growth via SEST.

Experimental Protocol

Materials:

  • Purified (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

  • High-purity solvent (e.g., methanol, ethanol, or acetone)

  • Beakers or crystallizing dishes

  • Filter paper

  • Parafilm or other means to control evaporation

Procedure:

  • Solvent Selection: Choose a suitable solvent in which the compound has moderate solubility at room temperature. The ideal solvent will allow for slow crystal growth. Methanol has been reported to be a suitable solvent.[6]

  • Preparation of a Saturated Solution: Prepare a saturated or slightly undersaturated solution of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol in the chosen solvent at a slightly elevated temperature (e.g., 40 °C) to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter or filter paper to remove any insoluble impurities.

  • Controlled Evaporation: Transfer the filtered solution to a clean beaker or crystallizing dish. Cover the container with parafilm and pierce a few small holes in it. The number and size of the holes will control the rate of solvent evaporation.

  • Incubation: Place the container in a vibration-free environment with a stable temperature.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and growth of single crystals.

  • Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the solution.

  • Drying: Gently dry the crystals on a filter paper.

Section 3: Characterization of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

A thorough characterization is essential to understand the material's properties and its potential for NLO applications.

Physicochemical and Spectroscopic Characterization
Technique Purpose Typical Expected Results
¹H and ¹³C NMR Structural confirmation and purity assessment.Resonances corresponding to the protons and carbons of the phenyl, pyridyl, and alaninol moieties.
FTIR Spectroscopy Identification of functional groups.Characteristic vibrational bands for N-H, O-H, C-H (aromatic and aliphatic), and N-O (nitro group) stretching and bending modes.
UV-Vis Spectroscopy Determination of the optical transparency window and cutoff wavelength.An absorption spectrum showing the electronic transitions. The cutoff wavelength is a critical parameter for frequency doubling applications.[7]
Thermal Analysis

Thermal stability is a critical factor for the practical application of NLO materials in devices, which may operate at elevated temperatures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for this assessment.[8][9]

Protocol Outline for TGA/DSC:

  • Sample Preparation: Place a small, accurately weighed amount of the crystalline sample (typically 5-10 mg) into an alumina or platinum crucible.

  • Instrumentation: Use a simultaneous TGA/DSC instrument.

  • Experimental Conditions: Heat the sample from room temperature to a temperature above its decomposition point (e.g., 300-400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • TGA Curve: Plots weight loss as a function of temperature, indicating the decomposition temperature.

    • DSC Curve: Plots heat flow as a function of temperature, revealing melting point (endothermic peak) and decomposition (exothermic or endothermic events).[10][11]

Nonlinear Optical Characterization

The second-order NLO properties are the most critical for applications like second-harmonic generation (SHG).

This technique is a rapid and effective method for the preliminary screening of materials for their SHG efficiency.[6]

Protocol Outline:

  • Sample Preparation: Grind the crystalline sample into a fine powder and sieve it to obtain a uniform particle size.

  • Instrumentation: A Q-switched Nd:YAG laser (1064 nm) is typically used as the fundamental light source. The powdered sample is placed in a sample holder, and the generated second-harmonic signal (at 532 nm) is detected by a photomultiplier tube after passing through a monochromator or a suitable filter.

  • Measurement: The intensity of the 532 nm light generated by the sample is measured and compared to that of a standard reference material with a known SHG efficiency (e.g., KDP or urea).

  • Data Analysis: The relative SHG efficiency is calculated as the ratio of the SHG intensity of the sample to that of the reference.

For a more quantitative analysis of the NLO coefficients (d_ij), the Maker fringe technique is employed on a single crystal.[12][13]

Protocol Outline:

  • Sample Preparation: A high-quality, polished, plane-parallel single crystal of known thickness and orientation is required.

  • Instrumentation: A similar setup to the Kurtz-Perry technique is used, but the sample is mounted on a rotation stage.

  • Measurement: The intensity of the SHG signal is measured as a function of the angle of incidence of the fundamental laser beam. The crystal is rotated, causing the effective path length of the light in the crystal to change, which results in an interference pattern of the SHG intensity known as Maker fringes.[14]

  • Data Analysis: The NLO coefficients are determined by fitting the experimental Maker fringe data to the theoretical Maker fringe equation, which depends on the crystal's thickness, refractive indices at the fundamental and second-harmonic wavelengths, and the NLO coefficients.

Linear Optical Properties: Refractive Index Measurement

Knowledge of the refractive indices at the fundamental and second-harmonic wavelengths is crucial for determining the NLO coefficients and for designing phase-matching schemes.[15][16][17][18]

Methods for Refractive Index Measurement:

  • Prism Coupling Method: A laser beam is coupled into the crystal through a prism, and the refractive index is determined from the coupling angle.

  • Interferometric Methods: Techniques like Michelson or Mach-Zehnder interferometry can be used to measure the refractive index with high precision.

Section 4: Properties and Potential Applications

Key Properties of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol
Property Value/Description Significance Reference
Molecular Formula C₁₄H₁₅N₃O₃Basic chemical identity.
Molecular Weight 273.29 g/mol Important for stoichiometric calculations.
Crystal System MonoclinicDetermines the symmetry and tensor form of NLO properties.[19]
Space Group P2₁A non-centrosymmetric space group, which is a prerequisite for second-order NLO effects.[19]
Effective NLO Coefficient (d_eff) 31 pm/VA high value indicating strong SHG efficiency. This is a key figure of merit for NLO materials.[6][19]
SHG Conversion Efficiency 0.15% for a 0.45 mm thick crystal at 50 kW/cm² fundamental power.Demonstrates the material's capability for frequency conversion.[6][19]
Comparison with Other NLO Materials

The effective NLO coefficient of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol (31 pm/V) is significantly higher than that of the widely used inorganic NLO crystal, potassium dihydrogen phosphate (KDP), which has a d₃₆ of approximately 0.39 pm/V.[20] It is also comparable to or exceeds that of many other organic NLO materials, positioning it as a promising candidate for further research and development.[21]

Potential Applications

The strong second-harmonic generation capabilities of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol make it a candidate for applications in:

  • Frequency Doubling: Converting near-infrared laser light into the visible green spectrum.

  • Optical Parametric Oscillation: Generating tunable laser sources.

  • Electro-Optic Modulation: For high-speed optical communication systems.[2]

  • Terahertz (THz) Wave Generation and Detection. [1]

Section 5: Conclusion and Future Directions

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol stands out as a promising organic nonlinear optical material due to its high effective NLO coefficient, which is a direct consequence of its well-designed molecular structure. The protocols outlined in these application notes provide a framework for the synthesis, crystal growth, and comprehensive characterization of this material.

Future research should focus on optimizing the crystal growth process to obtain larger, high-quality crystals suitable for device fabrication. A detailed investigation of the full tensor of the second-order NLO susceptibility, along with precise measurements of the refractive index dispersion and thermal properties, will be crucial for designing and modeling practical NLO devices. Furthermore, exploring derivatives of this molecule could lead to even greater enhancements in its NLO properties.

References

  • Uemiya, T., et al. (1990). Crystal Growth and Characterization of N-(5-Nitro-2-pyridyl)-(s)-phenylalaninol: A New Organic Material for Nonlinear Optics. Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics, 182(1), 51-58. Available from: [Link]

  • Rajendran, R., et al. (2011). Synthesis, Crystal Growth and Characterization of Organic NLO Material: M-Nitroacetanilide. Advances in Materials Physics and Chemistry, 1, 39-43. Available from: [Link]

  • Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(8), 4664-4672. Available from: [Link]

  • Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • International Journal of Computer Applications. (2011). Growth and Characterization of Organic NLO Material. Available from: [Link]

  • MDPI. (2022). Growth and Characterization of Second and Third Order Acentric Studies of l-Phenylalanine l-Phenylalaninium Malonate Single Crystal. Crystals, 12(6), 869. Available from: [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.).
  • ResearchGate. (n.d.). Results of Maker fringe measurements for organic BNA crystals. Available from: [Link]

  • ResearchGate. (n.d.). DSC (a) and TG (b) curves for the thermal decomposition of.... Available from: [Link]

  • ResearchGate. (n.d.). Alternative bridging architectures in organic nonlinear optical materials: comparison of π- and χ-type structures. Available from: [Link]

  • Optica Publishing Group. (2010). New method to determine the refractive index and the absorption coefficient of organic nonlinear crystals in the ultra-wideband THz region. Optics Express, 18(11), 12059-12066. Available from: [Link]

  • arXiv. (n.d.). I. Maker Fringes Theory. Available from: [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available from: [Link]

  • ResearchGate. (n.d.). Crystal growth, spectroscopic investigation and third-order NLO property of novel organic single crystal 2-amino-5-methyl pyridinium oxalate. Available from: [Link]

  • MDPI. (2018). Molecular Structures and Second-Order Nonlinear Optical Properties of Ionic Organic Crystal Materials. Crystals, 8(3), 131. Available from: [Link]

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9222. Available from: [Link]

  • ResearchGate. (n.d.). Maker Fringes measurement for the NLO coefficients. Available from: [Link]

  • PMC. (2012). Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer. Sensors, 12(1), 1032-1041. Available from: [Link]

  • Royal Society of Chemistry. (2019). High-performance organic second- and third-order nonlinear optical materials for ultrafast information processing. Journal of Materials Chemistry C, 7(44), 13657-13670. Available from: [Link]

  • INEOS OPEN. (n.d.). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. Available from: [Link]

  • ResearchGate. (2001). Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. Available from: [Link]

  • ResearchGate. (n.d.). Thermal analysis data: a) TGA and DSC (5 K/min) of the adduct obtained.... Available from: [Link]

  • YouTube. (2020). Measuring Refractive Indices of a Crystal. Available from: [Link]

  • IEEE Xplore. (n.d.). Novel method to measure the refractive index and the absorption coefficient of organic nonlinear crystals in the ultra wideband. Available from: [Link]

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Application Notes & Protocols: Chiral Resolution Using (S)-N-(5-Nitro-2-pyridyl)phenylalaninol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the chirality of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological and toxicological properties. Consequently, the production of single-enantiomer drugs is a paramount objective in the pharmaceutical industry. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of asymmetric synthesis.[1] Among the various techniques, diastereomeric salt formation is a robust and widely employed method, valued for its scalability and cost-effectiveness.[2]

This guide focuses on the application of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol and its derivatives as highly effective resolving agents. The inherent chirality of the phenylalaninol backbone, combined with the electronic and steric properties imparted by the 5-nitro-2-pyridyl group, facilitates the formation of diastereomeric salts with racemic compounds, particularly acids and amines. These salts, possessing distinct physical properties such as solubility, can be separated by fractional crystallization.[1][3] The subsequent liberation of the enantiomerically enriched target molecule and the potential for recycling the resolving agent make this a powerful tool in the chemist's arsenal.

The pyridine moiety, a privileged structure in drug design, and the nitro group, a versatile functional group in medicinal chemistry, contribute to the unique resolving capabilities of these agents.[4][5] This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and expert insights to empower researchers in leveraging these valuable resolving agents for their specific applications.

The Science Behind the Separation: Mechanism of Action

The fundamental principle of chiral resolution via diastereomeric salt formation lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties.[1][6] (S)-N-(5-Nitro-2-pyridyl)phenylalaninol acts as the chiral resolving agent. When reacted with a racemic mixture (e.g., of a carboxylic acid or an amine), it forms two diastereomeric salts.

G cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salts Racemic_Acid Racemic Acid (R-Acid & S-Acid) Diastereomer_1 Diastereomeric Salt 1 (R-Acid)-(S-Agent) Racemic_Acid->Diastereomer_1 Salt Formation Diastereomer_2 Diastereomeric Salt 2 (S-Acid)-(S-Agent) Racemic_Acid->Diastereomer_2 Salt Formation Resolving_Agent (S)-N-(5-Nitro-2-pyridyl)phenylalaninol Resolving_Agent->Diastereomer_1 Resolving_Agent->Diastereomer_2

The structural rigidity and multiple points of interaction (hydrogen bonding, π-π stacking) within the (S)-N-(5-Nitro-2-pyridyl)phenylalaninol molecule contribute to the formation of well-defined crystalline lattices with the target enantiomers. The difference in the three-dimensional arrangement of the atoms in the two diastereomeric salts leads to variations in their crystal packing and, consequently, their solubility in a given solvent system. This solubility difference is the key to their separation.

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution of a Racemic Carboxylic Acid

This protocol outlines a typical procedure for the resolution of a racemic carboxylic acid using (S)-N-(5-Nitro-2-pyridyl)phenylalaninol. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.

Materials:

  • Racemic carboxylic acid

  • (S)-N-(5-Nitro-2-pyridyl)phenylalaninol (0.5 - 1.0 molar equivalent)

  • Methanol (or other suitable solvent such as ethanol, isopropanol, acetonitrile)

  • Diethyl ether (or other anti-solvent)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolution: In a clean, dry flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol) with gentle warming if necessary.

  • Addition of Resolving Agent: In a separate flask, dissolve (S)-N-(5-Nitro-2-pyridyl)phenylalaninol (0.5-1.0 eq.) in the same solvent, again using minimal volume and gentle warming.

  • Salt Formation: Slowly add the resolving agent solution to the racemic acid solution with continuous stirring. The formation of a precipitate (the diastereomeric salt) may be observed.

  • Crystallization:

    • Cooling Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

    • Anti-solvent Crystallization: Alternatively, slowly add an anti-solvent (e.g., diethyl ether) to the solution until turbidity is observed, then allow it to stand for crystallization.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. This first crop of crystals will be enriched in one diastereomer.

  • Liberation of the Enriched Carboxylic Acid:

    • Suspend the collected diastereomeric salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and 1 M HCl.

    • Stir vigorously until all the solid has dissolved. The resolving agent will move into the aqueous layer as its hydrochloride salt, while the enriched carboxylic acid will remain in the organic layer.

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent:

    • Basify the acidic aqueous layer with 1 M NaOH until it is alkaline.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to recover the (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

G

Protocol 2: Determination of Enantiomeric Excess (ee)

Accurate determination of the enantiomeric excess is crucial to evaluate the success of the resolution. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and reliable method.[7][8]

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral column (e.g., polysaccharide-based columns like Chiralcel OD-H, Chiralpak AD-H, or protein-based columns).

General HPLC Method:

  • Sample Preparation: Prepare a dilute solution of the resolved carboxylic acid in the mobile phase.

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes). The exact ratio will need to be optimized for the specific compound.

  • Analysis: Inject the sample onto the chiral column and monitor the elution of the two enantiomers with the UV detector. The two enantiomers should have different retention times.

  • Calculation of Enantiomeric Excess: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:[9]

    % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Data Presentation and Interpretation

The success of a chiral resolution is quantified by the yield of the recovered enantiomer and its enantiomeric excess. A systematic screening of different solvents and temperatures is often performed to optimize the resolution. The results can be effectively summarized in a table.

EntryRacemic SubstrateResolving Agent (eq.)SolventTemp (°C)Yield (%)ee (%)
1Racemic Ibuprofen0.5Methanol04592
2Racemic Ibuprofen0.5Ethanol04288
3Racemic Ibuprofen1.0Methanol253895
4Racemic Naproxen0.6Acetonitrile54897

Table 1: Example data from a chiral resolution optimization screen.

Expertise from the Field: Tips for Success

  • Solvent Selection is Key: The choice of solvent is the most critical parameter in diastereomeric salt crystallization. A good solvent system will exhibit a significant solubility difference between the two diastereomeric salts. It is often beneficial to screen a range of solvents with varying polarities.

  • Control the Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice, leading to lower enantiomeric excess.

  • Stoichiometry Matters: The molar ratio of the resolving agent to the racemic compound can influence both the yield and the enantiomeric excess. While a 0.5 equivalent of the resolving agent is theoretically sufficient, using slightly more or less can sometimes improve the outcome.

  • Seeding can be Beneficial: If a small amount of the desired pure diastereomeric salt is available, it can be used to "seed" the crystallization. This can promote the crystallization of the desired diastereomer and improve the efficiency of the resolution.

  • Recrystallization for Higher Purity: The enantiomeric excess of the resolved product can often be improved by one or more recrystallizations of the diastereomeric salt before the liberation step.

Conclusion

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol and its derivatives are powerful and versatile tools for the chiral resolution of racemic compounds. Their unique structural features facilitate the formation of diastereomeric salts with distinct physical properties, enabling their separation by fractional crystallization. By understanding the underlying principles and carefully optimizing the experimental conditions, researchers can effectively utilize these resolving agents to obtain enantiomerically pure compounds, a critical step in the development of modern pharmaceuticals. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the field, empowering them to tackle the challenges of chiral separation with confidence.

References

  • Wikipedia. Chiral resolution. [Link]

  • National Institutes of Health. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]

  • ResearchGate. Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. [Link]

  • National Institutes of Health. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

  • ACS Publications. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

  • National Institutes of Health. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • RSC Publishing. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

  • ResearchGate. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. [Link]

  • RSC Publishing. Strategies for chiral separation: from racemate to enantiomer. [Link]

  • National Institutes of Health. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • Google Patents.
  • MDPI. Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. [Link]

  • ACS Publications. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • ResearchGate. (PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • ResearchGate. SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

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Optimal Reaction Conditions for the Synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Synthetic Strategy

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a chiral molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a chiral amino alcohol and a substituted pyridine ring, makes it a valuable building block for the synthesis of complex pharmaceutical agents. The nitro group on the pyridine ring can be a precursor for further functionalization, while the chiral center is often crucial for biological activity.

The synthesis of this target molecule is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This powerful and widely used transformation involves the displacement of a leaving group on an aromatic ring by a nucleophile. In this specific case, the amino group of (S)-phenylalaninol acts as the nucleophile, attacking the electron-deficient pyridine ring of 2-chloro-5-nitropyridine, leading to the displacement of the chloride ion.

The electron-withdrawing nitro group at the 5-position of the pyridine ring is critical for the success of this reaction. It activates the ring towards nucleophilic attack, particularly at the C2 position, by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1] This guide provides a comprehensive overview of the optimal reaction conditions, a detailed experimental protocol, and an exploration of the key parameters that influence the successful synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol with high yield and stereochemical fidelity.

Reaction Mechanism and Key Parameters

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Diagram of the SNAr Reaction Mechanism

Caption: General mechanism of the SNAr reaction.

Several critical parameters must be carefully controlled to ensure an efficient and selective reaction:

  • Choice of Base: The primary role of the base is to deprotonate the amino group of phenylalaninol, increasing its nucleophilicity. However, a strong base can lead to racemization of the chiral center. Therefore, a weak inorganic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is often preferred to maintain the stereochemical integrity of the product.[2] The use of an organic base like triethylamine (Et₃N) can also be effective.

  • Solvent Selection: Aprotic polar solvents are ideal for SNAr reactions as they can solvate the charged intermediate without participating in hydrogen bonding, which could deactivate the nucleophile.[3] Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices. The selection can influence reaction rates and solubility of the reactants.

  • Reaction Temperature: The reaction typically requires heating to proceed at a reasonable rate. However, excessive temperatures can promote side reactions and decomposition. A temperature range of 80-120 °C is generally optimal, and the specific temperature should be optimized for the chosen solvent and base system.

  • Stoichiometry: A slight excess of the (S)-phenylalaninol and the base relative to 2-chloro-5-nitropyridine is often employed to ensure complete consumption of the electrophile.

Optimized Reaction Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Experimental Workflow

experimental_workflow A Reactant Preparation - Dissolve (S)-phenylalaninol in DMF - Add 2-chloro-5-nitropyridine and Cs₂CO₃ B Reaction - Heat the mixture at 100 °C - Monitor progress by TLC A->B Heating and Stirring C Work-up - Cool to room temperature - Quench with water - Extract with ethyl acetate B->C Reaction Completion D Purification - Dry the organic layer - Concentrate under reduced pressure - Purify by column chromatography C->D Crude Product E Characterization - Obtain the final product - Analyze by NMR, MS, and chiral HPLC D->E Pure Product

Sources

Application Notes and Protocols for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a chiral amino alcohol derivative incorporating three key functional moieties: a phenylalaninol backbone, a pyridine ring, and a nitro group. The presence of these groups dictates the compound's chemical behavior, potential reactivity, and requisite handling precautions. Phenylalaninol itself is a derivative of the essential amino acid L-phenylalanine and is recognized as a corrosive substance.[1] The pyridine ring introduces basicity and a distinct aromatic character, while the nitroaromatic component suggests potential for thermal instability and specific toxicological properties characteristic of this class of compounds.[2][3]

These application notes provide a comprehensive guide to the proper handling, storage, and use of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, synthesizing available data with established best practices for analogous chemical structures. Due to the limited specific toxicological and stability data for this particular molecule, a cautious and proactive approach to safety is paramount.[4]

Physicochemical Properties

A clear understanding of the physicochemical properties of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is fundamental to its appropriate handling and use in experimental settings.

PropertyValueSource
CAS Number 115416-53-0[5][6]
Molecular Formula C₁₄H₁₅N₃O₃[5][6]
Molecular Weight 273.29 g/mol [5][6]
Appearance White crystalline powder[7] (inferred from L-phenylalanine)
Melting Point 117°C[6]
Storage Temperature Room temperature[6]

Hazard Identification and Personal Protective Equipment (PPE)

Mandatory PPE includes:

  • Eye and Face Protection: Chemical safety goggles with side shields are required at all times. A face shield should be worn over goggles when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as butyl rubber or neoprene, are recommended. Inspect gloves for any signs of degradation before use and change them frequently.

  • Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[9]

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is critical to ensure the safety of personnel and the integrity of the compound.

Workflow for Safe Handling

prep Preparation & Risk Assessment handling Handling in Fume Hood prep->handling Proceed with PPE storage Short-term Storage handling->storage After use disposal Waste Disposal handling->disposal Generate waste spill Spill Management handling->spill In case of accident

Caption: Logical workflow for the safe handling of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Protocol for Weighing and Solution Preparation
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and appropriate glassware.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully transfer the desired amount of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol to the vessel using a clean spatula. Avoid generating dust.

  • Dissolution: Add the desired solvent to the vessel containing the compound. Gently swirl or stir to dissolve. If sonication is required, ensure the vessel is securely capped.

  • Transfer: Once dissolved, carefully transfer the solution to the reaction vessel or storage container.

  • Decontamination: Thoroughly decontaminate all equipment that has come into contact with the compound using an appropriate solvent, followed by soap and water. Dispose of the cleaning materials as hazardous waste.

Storage and Stability

Proper storage is crucial to maintain the chemical integrity of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol and to mitigate potential hazards.

Storage Conditions
  • Temperature: Store at room temperature in a tightly sealed container.[6]

  • Atmosphere: Store in a dry, well-ventilated area.[9]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.[2][9] Aromatic nitro compounds can be unstable, and their thermal stability may be lowered by impurities.[10]

  • Container: Use a clearly labeled, airtight container made of an inert material such as amber glass.

Stability Considerations

The stability of phenylalaninol derivatives can be influenced by factors such as pH and the presence of other reagents.[11] The nitro group on the pyridine ring may be susceptible to reduction. While specific stability data is lacking, it is prudent to assume that the compound may be sensitive to light and extreme temperatures. Long-term stability studies are recommended for critical applications.

Emergency Procedures

Spill Management
  • Evacuation: If a significant spill occurs, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the contaminated material in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[4]

Disposal

All waste containing (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, including empty containers and contaminated materials, must be disposed of as hazardous waste.[12] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[12]

Conclusion

The proper handling and storage of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol are governed by the principles of cautious laboratory practice, informed by the known hazards of its constituent chemical groups. By adhering to the protocols outlined in these application notes, researchers can work safely with this compound while maintaining its integrity for their experimental needs.

References

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  • (S)-(-)-N-(5-Nitro-2-Pyridyl)Alaninol 98.0%(HPLC) | PureSynth. Retrieved from [Link]

  • phenylalaninol, (R)- | C9H13NO | CID 853475 - PubChem. NIH. Retrieved from [Link]

  • Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase - Frontiers. (2023-05-03). Retrieved from [Link]

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  • US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents.
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  • Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]

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Role of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol in studying enzyme kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Unraveling Enzyme Dynamics: The Role of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol in Mechanistic and Kinetic Studies

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: A Structural Rationale for a Novel Investigational Tool

In the landscape of enzyme kinetics and drug discovery, the exploration of novel chemical entities that can serve as probes, inhibitors, or modulators of enzyme activity is paramount.[1][2] (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a chiral molecule whose structural features suggest a strong potential for interaction with specific classes of enzymes. This document provides a comprehensive guide to the hypothetical, yet scientifically grounded, application of this compound in studying enzyme kinetics.

The molecule can be deconstructed into three key pharmacophoric elements:

  • The Phenylalaninol Backbone: Derived from the amino acid phenylalanine, this scaffold provides a chiral center and a hydrophobic phenyl group, suggesting potential interactions with enzymes that recognize and bind phenylalanine or similar hydrophobic residues.[3] This is particularly relevant for proteases that cleave after aromatic residues or other enzymes with hydrophobic pockets in their active sites.

  • The 5-Nitro-2-pyridyl Group: The pyridine ring is a common motif in bioactive molecules and can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking.[4][5] The electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, making it a potential target for nucleophilic attack by amino acid residues in an enzyme's active site. This moiety also provides a chromophore that can be useful for spectrophotometric assays.

  • The Secondary Amine Linker: This flexible linker connects the phenylalaninol and nitropyridyl moieties, allowing for optimal positioning of these groups within an enzyme's binding site.

Given these features, a primary hypothesized application for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is in the study of cysteine proteases . The rationale for this hypothesis is twofold:

  • The electrophilic nature of the 5-nitro-2-pyridyl group makes it a potential Michael acceptor for the nucleophilic thiol group of a cysteine residue in the enzyme's active site.

  • The phenylalaninol moiety can guide the inhibitor to the active sites of proteases that have a preference for hydrophobic residues at the P1 or P2 position.

II. Postulated Mechanism of Action: Covalent Inhibition of a Cysteine Protease

We will proceed with the hypothesis that (S)-N-(5-Nitro-2-pyridyl)phenylalaninol acts as an irreversible inhibitor of a model cysteine protease (e.g., papain or a cathepsin) through a covalent modification of the active site cysteine. The proposed mechanism involves a nucleophilic aromatic substitution (SNAAr) reaction.

Visualizing the Proposed Mechanism

G cluster_0 Enzyme Active Site Enzyme_Cys Enzyme-Cys-S⁻ (Nucleophile) Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Enzyme_Cys->Intermediate Nucleophilic Attack Enzyme_His Enzyme-His-Im⁺ (Proton Donor) Inhibitor (S)-N-(5-Nitro-2-pyridyl)phenylalaninol (Electrophile) Inhibitor->Intermediate Covalent_Adduct Covalently Modified Enzyme (Inactive) Intermediate->Covalent_Adduct Loss of Nitrite

Caption: Proposed mechanism of covalent inhibition.

III. Experimental Protocols: A Step-by-Step Guide to Kinetic Characterization

The following protocols are designed to test the hypothesis that (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is an irreversible inhibitor of a model cysteine protease.

A. Initial Screening for Enzyme Inhibition

Objective: To determine if (S)-N-(5-Nitro-2-pyridyl)phenylalaninol inhibits the activity of the target enzyme.

Materials:

  • Target cysteine protease (e.g., Papain)

  • (S)-N-(5-Nitro-2-pyridyl)phenylalaninol (stock solution in DMSO)

  • Fluorogenic or chromogenic substrate for the enzyme (e.g., N-α-Benzoyl-L-arginine-7-amido-4-methylcoumarin for a trypsin-like cysteine protease)

  • Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 6.5)

  • Activating agent for cysteine proteases (e.g., Dithiothreitol - DTT)

  • 96-well microplate (black for fluorescent assays, clear for colorimetric assays)

  • Microplate reader

Protocol:

  • Prepare a working solution of the enzyme in assay buffer containing the activating agent (e.g., 2 mM DTT).

  • In the wells of the microplate, add 2 µL of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol at various concentrations (e.g., from 1 µM to 100 µM final concentration). Include a DMSO-only control.

  • Add 88 µL of the enzyme solution to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for potential covalent modification.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate to each well.

  • Immediately place the microplate in the reader and measure the change in fluorescence or absorbance over time (e.g., every minute for 15 minutes). The rate of the reaction is proportional to the slope of the linear portion of the progress curve.

  • Calculate the percent inhibition for each concentration of the compound compared to the DMSO control.

B. Determination of IC₅₀

Objective: To determine the concentration of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol that causes 50% inhibition of the enzyme activity under specific conditions.

Protocol:

  • Follow the same procedure as the initial screening assay.

  • Use a wider range of inhibitor concentrations, typically spanning at least two orders of magnitude around the estimated IC₅₀.

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
C. Investigating the Mechanism of Inhibition: Time-Dependence

Objective: To determine if the inhibition is time-dependent, which is a hallmark of irreversible or slow-binding inhibitors.

Protocol:

  • Prepare several sets of reactions as in the initial screening, each with a fixed concentration of the inhibitor.

  • At different pre-incubation times (e.g., 0, 5, 15, 30, and 60 minutes) of the enzyme and inhibitor, initiate the reaction by adding the substrate.

  • Measure the reaction rates for each pre-incubation time.

  • If the inhibition increases with the pre-incubation time, it suggests an irreversible or slow-binding mechanism.

D. Dialysis Experiment to Confirm Irreversibility

Objective: To confirm that the inhibition is irreversible by attempting to restore enzyme activity after removal of the unbound inhibitor.

Protocol:

  • Incubate the enzyme with a concentration of the inhibitor sufficient to cause >90% inhibition. Also, prepare a control sample of the enzyme incubated with DMSO.

  • After a 1-hour incubation, place both the inhibited and control enzyme samples in dialysis cassettes and dialyze against a large volume of assay buffer for an extended period (e.g., 24 hours with several buffer changes) to remove any unbound inhibitor.

  • After dialysis, measure the activity of both the inhibited and control enzyme samples.

  • If the activity of the inhibited enzyme is not restored after dialysis, this provides strong evidence for irreversible, covalent inhibition.

Visualizing the Experimental Workflow

G A Initial Screening (Fixed Pre-incubation) B IC₅₀ Determination (Dose-Response) A->B If Inhibition Observed C Time-Dependent Inhibition Assay A->C To Determine Mechanism E Data Analysis: Plot % Inhibition vs. [I] B->E D Dialysis Experiment C->D If Time-Dependent F Data Analysis: Plot Rate vs. Pre-incubation Time C->F G Data Analysis: Compare Pre- and Post-Dialysis Activity D->G

Caption: Workflow for kinetic characterization.

IV. Understanding the Kinetics of Irreversible Inhibition

For an irreversible inhibitor that follows a two-step mechanism (initial non-covalent binding followed by covalent modification), the kinetic parameter of interest is the second-order rate constant, kinact/KI.

  • KI: The dissociation constant for the initial non-covalent enzyme-inhibitor complex.

  • kinact: The first-order rate constant for the covalent modification step.

The overall efficiency of the inhibitor is given by the ratio kinact/KI.

Determining kinact and KI

A common method to determine these parameters is to measure the observed rate of inactivation (kobs) at different inhibitor concentrations. The relationship is described by the following equation:

kobs = (kinact * [I]) / (KI + [I])

Where [I] is the inhibitor concentration. By plotting kobs versus [I] and fitting the data to a hyperbolic equation, one can determine the values of kinact (the Vmax of the plot) and KI (the concentration of inhibitor that gives half-maximal kobs).

V. Concluding Remarks and Future Directions

The application notes presented here provide a theoretical framework for investigating the role of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol in enzyme kinetics, with a specific focus on its potential as an irreversible inhibitor of cysteine proteases. The proposed protocols are designed to be self-validating, moving from initial screening to detailed mechanistic studies.

Should the hypothesis of irreversible inhibition be confirmed, future studies could involve:

  • Mass Spectrometry: To identify the exact site of covalent modification on the enzyme.

  • Structural Biology (X-ray Crystallography or Cryo-EM): To obtain a high-resolution structure of the enzyme-inhibitor complex.

  • Cell-Based Assays: To evaluate the activity of the compound in a more biologically relevant context.

By systematically applying the principles of enzyme kinetics, researchers can elucidate the mechanism of action of novel compounds like (S)-N-(5-Nitro-2-pyridyl)phenylalaninol and assess their potential as therapeutic agents or research tools.

References

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Troubleshooting & Optimization

Troubleshooting side reactions in (S)-N-(5-Nitro-2-pyridyl)phenylalaninol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

The synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-5-nitropyridine (commonly 2-chloro-5-nitropyridine) and (S)-phenylalaninol. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield, purity, and stereochemical integrity. This guide provides a question-and-answer-based approach to address these common issues.

Core Reaction Pathway

The primary transformation involves the displacement of a halide from the electron-deficient pyridine ring by the amino group of (S)-phenylalaninol. The nitro group in the para-position to the leaving group is crucial for activating the ring towards nucleophilic attack.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine SNAr Reaction SNAr Reaction 2-Chloro-5-nitropyridine->SNAr Reaction (S)-Phenylalaninol (S)-Phenylalaninol (S)-Phenylalaninol->SNAr Reaction (S)-N-(5-Nitro-2-pyridyl)phenylalaninol (S)-N-(5-Nitro-2-pyridyl)phenylalaninol SNAr Reaction->(S)-N-(5-Nitro-2-pyridyl)phenylalaninol

Caption: General synthetic scheme for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Low or No Product Formation

Question: I am observing very low conversion of my starting materials, 2-chloro-5-nitropyridine and (S)-phenylalaninol. What are the likely causes and how can I improve the yield?

Answer:

Low or no product formation in an SNAr reaction can stem from several factors related to reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting this issue:

  • Inadequate Activation of the Pyridine Ring: The SNAr reaction is highly dependent on the electron-withdrawing nature of the substituents on the pyridine ring. The nitro group at the 5-position is essential for activating the 2-position for nucleophilic attack.[1][2]

    • Verification: Confirm the identity and purity of your 2-chloro-5-nitropyridine starting material.

  • Insufficient Basicity: A base is typically required to deprotonate the amino group of phenylalaninol, increasing its nucleophilicity, or to scavenge the HCl generated during the reaction.

    • Recommendation: The choice of base is critical. A weak, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good starting point. Inorganic bases like potassium carbonate (K₂CO₃) can also be effective. Stronger bases like sodium hydride (NaH) could potentially lead to side reactions.[3]

  • Suboptimal Reaction Temperature: While some SNAr reactions proceed at room temperature, others require heating to overcome the activation energy barrier for the formation of the Meisenheimer complex.[1][2]

    • Troubleshooting: If your reaction is sluggish at room temperature, consider gradually increasing the temperature (e.g., to 50-80 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates. Polar aprotic solvents like DMF, DMAc, NMP, or DMSO are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[3]

Recommended Starting Conditions:

ParameterRecommendationRationale
Solvent Anhydrous DMF or DMSOPolar aprotic, effectively solvates intermediates.
Base K₂CO₃ (2-3 equivalents)Mild, non-nucleophilic, and effective at scavenging HCl.
Temperature 60-80 °CProvides sufficient energy for most SNAr reactions without promoting decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents potential side reactions with atmospheric moisture and oxygen.
FAQ 2: Presence of a Significant Amount of an O-Alkylated Byproduct

Question: My reaction mixture shows a significant impurity with a similar mass to my desired product. I suspect it might be the O-arylated isomer. How can this happen and how can I prevent it?

Answer:

The formation of an O-arylated byproduct is a common side reaction when using amino alcohol nucleophiles. (S)-Phenylalaninol has two nucleophilic sites: the primary amine and the primary alcohol. While the amine is generally more nucleophilic, under certain conditions, the hydroxyl group can also attack the pyridine ring.

G cluster_0 Reaction Pathways 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine N-Attack (Desired) N-Attack (Desired) 2-Chloro-5-nitropyridine->N-Attack (Desired) O-Attack (Side Reaction) O-Attack (Side Reaction) 2-Chloro-5-nitropyridine->O-Attack (Side Reaction) (S)-Phenylalaninol (S)-Phenylalaninol (S)-Phenylalaninol->N-Attack (Desired) (S)-Phenylalaninol->O-Attack (Side Reaction) Desired Product (S)-N-(5-Nitro-2-pyridyl)phenylalaninol N-Attack (Desired)->Desired Product O-Alkylated Byproduct O-Alkylated Byproduct O-Attack (Side Reaction)->O-Alkylated Byproduct

Caption: Competing N- and O-arylation pathways.

Causality and Prevention:

  • Strong Bases: The use of a strong base (e.g., NaH, KOtBu) can significantly increase the concentration of the alkoxide, making the hydroxyl group a more competitive nucleophile.

    • Solution: Employ a milder base such as K₂CO₃ or an organic amine base (TEA, DIPEA). These bases are generally sufficient to facilitate the reaction of the more nucleophilic amine without significantly deprotonating the alcohol.

  • High Temperatures: Elevated temperatures can sometimes favor the thermodynamically controlled O-alkylation product or increase the rate of the O-alkylation side reaction.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating after the consumption of the starting amine.

  • Solvent Effects: In some cases, the choice of solvent can influence the selectivity.

    • Recommendation: While polar aprotic solvents are generally preferred, you can experiment with solvents of varying polarity to see if selectivity is improved.

Experimental Protocol to Minimize O-Alkylation:

  • To a solution of (S)-phenylalaninol (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of 2-chloro-5-nitropyridine (1.1 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and proceed with aqueous workup.

FAQ 3: Racemization of the Chiral Center

Question: I am concerned about the stereochemical integrity of my product. How can I be sure that the (S)-configuration of the phenylalaninol is retained, and what conditions might lead to racemization?

Answer:

Maintaining the stereochemical integrity of the chiral center in (S)-phenylalaninol is critical, especially in the context of drug development. Racemization can occur under harsh reaction conditions, particularly with the use of strong bases and high temperatures.

Mechanisms of Racemization:

While direct racemization of the phenylalaninol starting material is one possibility, a more likely scenario in related reactions involves the racemization of the starting material before it reacts, especially under strongly basic conditions.[4][5][6] Studies on the N-arylation of phenylalanine esters have shown that the starting material can be susceptible to racemization.[4][5]

Strategies to Prevent Racemization:

  • Choice of Base: This is the most critical factor. Avoid strong, non-selective bases.

    • Recommended: Use a mild inorganic base like K₂CO₃ or an organic base like DIPEA. A recent study on the amidation of N-acetyl-L-phenylalanine highlighted that using pyridine as a base can help in reducing racemization.[7]

  • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction closely and quench it once the starting material is consumed.

Verification of Stereochemical Purity:

The enantiomeric excess (ee) of your final product should be determined using a chiral analytical technique.

  • Chiral HPLC: This is the most common and reliable method. Use a suitable chiral stationary phase to separate the (S) and (R) enantiomers.

  • Polarimetry: Measurement of the specific rotation can provide an indication of enantiomeric purity, but it is less accurate than chiral HPLC.

FAQ 4: Formation of Di-substituted Product

Question: I am observing a byproduct with a higher molecular weight, which I suspect is a di-substituted species where two phenylalaninol molecules have reacted with one nitropyridine. How can this occur and how can I avoid it?

Answer:

While 2-chloro-5-nitropyridine has only one leaving group, di-substitution can occur if your starting material is contaminated with a di-halogenated pyridine, such as 2,5-dichloropyridine. However, a more plausible scenario involves a side reaction of the product itself. If the reaction conditions are harsh enough to cause N-H deprotonation of the product, it could potentially act as a nucleophile, though this is less common.

A more direct cause would be the presence of di-halogenated impurities in the starting 2-chloro-5-nitropyridine.

Preventative Measures:

  • Purity of Starting Materials: Ensure the purity of your 2-chloro-5-nitropyridine. If necessary, purify it by recrystallization or chromatography before use.

  • Stoichiometry Control: Use a slight excess of the (S)-phenylalaninol (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the electrophile and minimize the chances of any potential secondary reactions of the product.

Purification Strategies

The purification of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol can often be achieved by standard techniques.

  • Aqueous Workup: After the reaction is complete, quenching with water and extracting with an organic solvent (e.g., ethyl acetate, dichloromethane) will remove inorganic salts and highly polar impurities.

  • Column Chromatography: Silica gel chromatography is typically effective for separating the desired product from unreacted starting materials and non-polar byproducts. A gradient elution system, for example, with hexane/ethyl acetate or dichloromethane/methanol, is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent final purification step to obtain a highly pure product.

References

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Technical Support Center: Optimizing Yield of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and yield optimization of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol. This guide, designed by senior application scientists, provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to enhance your experimental success. We focus on the underlying chemical principles to empower you to make informed decisions and maximize the yield and purity of your target compound.

Introduction to (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a chiral amino alcohol derivative. The presence of the nitropyridine moiety makes it a valuable intermediate in medicinal chemistry, often utilized in the development of novel therapeutic agents. The core synthesis of this molecule involves a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for forming carbon-nitrogen bonds on electron-deficient aromatic rings. Optimizing this key reaction is paramount for an efficient and high-yielding synthetic route.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary method for synthesizing (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is the SNAr reaction between 2-chloro-5-nitropyridine and (S)-phenylalaninol. In this reaction, the amino group of (S)-phenylalaninol acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the pyridine ring and displacing the chloride leaving group. The nitro group at the 5-position is crucial as it activates the pyridine ring towards nucleophilic attack.

SNAr_Mechanism reagents 2-chloro-5-nitropyridine + (S)-phenylalaninol intermediate Meisenheimer Complex (Anionic Intermediate) reagents->intermediate Nucleophilic Attack product (S)-N-(5-Nitro-2-pyridyl)phenylalaninol intermediate->product Chloride Elimination

Caption: General SNAr pathway for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for the synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol?

A1: While a definitive yield can vary based on the specific reaction conditions and scale, yields for similar SNAr reactions with amino alcohols can range from moderate to good. For instance, the synthesis of a related compound, N-(4-Methylsulfonyl-2-nitrophenyl)-l-phenylalanine, resulted in a crude yield of 55%[1]. With careful optimization of reaction parameters, it is reasonable to target yields in the range of 60-80%.

Q2: What are the critical parameters to control for maximizing the yield?

A2: The critical parameters to control are:

  • Reaction Temperature: Higher temperatures generally accelerate the reaction rate but can also lead to the formation of side products.

  • Choice of Base: A suitable base is often required to deprotonate the amino alcohol, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. However, strong bases can also promote side reactions.

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO and DMF are often preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal reaction time and avoid the formation of degradation products.

Q3: Can the hydroxyl group of (S)-phenylalaninol interfere with the reaction?

A3: Yes, the hydroxyl group can also act as a nucleophile, leading to the formation of an O-arylated byproduct. However, the amino group is generally more nucleophilic than the hydroxyl group under neutral or basic conditions, so N-arylation is the major pathway. To minimize O-arylation, it is important to control the reaction conditions, particularly the base and temperature.

Q4: What are the common impurities I should look out for?

A4: Common impurities may include:

  • Unreacted starting materials: 2-chloro-5-nitropyridine and (S)-phenylalaninol.

  • The O-arylated byproduct.

  • Products of side reactions involving the solvent (e.g., if using a nucleophilic solvent).

  • In the synthesis of the starting material 2-chloro-5-nitropyridine, a common byproduct is 2-amino-3-nitropyridine[2].

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Low Reaction Temperature: The reaction may be too slow at the current temperature. 2. Inactive Reactants: The starting materials may be degraded or of poor quality. 3. Inappropriate Base: The base may be too weak to sufficiently deprotonate the amino alcohol, or it may be sterically hindered. 4. Inappropriate Solvent: The solvent may not be suitable for an SNAr reaction.1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress. For some SNAr reactions, heating to 130°C may be necessary. 2. Verify Starting Materials: Check the purity of 2-chloro-5-nitropyridine and (S)-phenylalaninol by techniques like NMR or melting point. 3. Screen Bases: Try different bases such as potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or an organic base like triethylamine (Et₃N). 4. Change Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.
Formation of Multiple Products (Impurities) 1. High Reaction Temperature: Excessive heat can lead to side reactions and decomposition. 2. Strong Base: A strong base can promote side reactions, such as elimination or reaction with the solvent. 3. Presence of Water: Water can hydrolyze the 2-chloro-5-nitropyridine.1. Lower Temperature: Run the reaction at a lower temperature for a longer period. 2. Use a Milder Base: Switch to a weaker base like NaHCO₃ or an organic base. 3. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Stoichiometry: The molar ratio of reactants may not be optimal. 3. Poor Solubility: One or more reactants may not be fully dissolved in the solvent.1. Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed. 2. Adjust Stoichiometry: Try using a slight excess (1.1-1.2 equivalents) of (S)-phenylalaninol. 3. Increase Solvent Volume or Change Solvent: Ensure all reactants are fully dissolved. You may need to use a different solvent or a co-solvent system.

Experimental Protocols

Protocol 1: General Synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

This protocol is a general guideline based on typical SNAr reactions. Optimization may be required.

Materials:

  • 2-chloro-5-nitropyridine (1.0 eq)

  • (S)-phenylalaninol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-5-nitropyridine and potassium carbonate.

  • Add anhydrous DMF to dissolve the solids.

  • Add (S)-phenylalaninol to the reaction mixture.

  • Heat the reaction to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis_Workflow cluster_react Reaction Setup cluster_workup Workup cluster_purify Purification A 1. Add 2-chloro-5-nitropyridine and K₂CO₃ to flask B 2. Add anhydrous DMF A->B C 3. Add (S)-phenylalaninol B->C D 4. Heat to 80-100°C C->D E 5. Cool to RT D->E Monitor by TLC F 6. Quench with water and extract with EtOAc E->F G 7. Wash, dry, and concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: A typical workflow for the synthesis.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Data Presentation

Parameter Condition A Condition B Condition C (Recommended)
Solvent TolueneTHFDMF
Base TriethylamineSodium BicarbonatePotassium Carbonate
Temperature Room Temperature60°C80-100°C
Expected Outcome Slow or no reactionModerate yield, potentially incompleteGood yield, complete reaction

This table provides a qualitative comparison of different reaction conditions based on general principles of SNAr reactions.

References

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents.
  • Two N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents - PubMed Central. Available at: [Link]

Sources

Scalable synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a robust, efficient, and scalable manufacturing process.

Introduction

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a chiral amino alcohol derivative with significant potential in pharmaceutical development. Its synthesis primarily involves a nucleophilic aromatic substitution (SNAr) reaction between (S)-phenylalaninol and 2-chloro-5-nitropyridine. The electron-withdrawing nitro group on the pyridine ring activates the C-2 position for nucleophilic attack by the amino group of phenylalaninol.[1][2] Achieving high yield, purity, and stereochemical integrity on an industrial scale requires careful control of reaction parameters and a thorough understanding of potential challenges.

Reaction Pathway and Mechanism

The core of the synthesis is the SNAr reaction, which proceeds via a Meisenheimer complex intermediate. The reaction is facilitated by the electron-deficient nature of the pyridine ring, enhanced by the strongly electron-withdrawing nitro group.

SNAr_Mechanism Reactants Starting Materials Phenylalaninol (S)-Phenylalaninol Chloronitropyridine 2-Chloro-5-nitropyridine Intermediate Meisenheimer Complex (Anionic Intermediate) Phenylalaninol->Intermediate Nucleophilic Attack Chloronitropyridine->Intermediate Product (S)-N-(5-Nitro-2-pyridyl)phenylalaninol Intermediate->Product Chloride Elimination

Caption: General workflow for the synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Experimental Protocols

Scalable Laboratory Synthesis Protocol

This protocol is designed for gram-to-kilogram scale synthesis in a laboratory or pilot plant setting.

Materials:

  • (S)-Phenylalaninol (1.0 eq)

  • 2-Chloro-5-nitropyridine (1.05 eq)

  • Potassium Carbonate (K2CO3), anhydrous, powdered (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • To a clean, dry, and inerted reaction vessel, add (S)-phenylalaninol and anhydrous DMF. Stir until the solid is fully dissolved.

  • Add powdered anhydrous potassium carbonate to the solution.

  • Slowly add 2-chloro-5-nitropyridine to the stirred suspension. A slight exotherm may be observed.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or Incomplete Conversion 1. Insufficient reaction time or temperature. 2. Ineffective base. 3. Poor quality of reagents or solvent.1. Increase reaction time and/or temperature incrementally, monitoring for side product formation. 2. Ensure the potassium carbonate is anhydrous and finely powdered. Consider using a stronger base like sodium hydride, but with caution due to its reactivity. 3. Use anhydrous DMF and ensure the purity of starting materials.
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition. 2. Presence of water in the reaction mixture. 3. Over-reaction or side reactions of the nitro group.1. Lower the reaction temperature and extend the reaction time. 2. Use anhydrous solvents and reagents. 3. Monitor the reaction closely and stop it once the starting material is consumed.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product by column chromatography before attempting crystallization. 2. Ensure all solvent is removed under high vacuum. Consider co-evaporation with a different solvent.
Low Yield After Crystallization 1. Product is too soluble in the chosen crystallization solvent. 2. Inefficient crystallization technique.1. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water). 2. Try slow cooling, anti-solvent addition, or seeding with a small crystal of pure product.

Frequently Asked Questions (FAQs)

Q1: What is the role of potassium carbonate in this reaction?

A1: Potassium carbonate acts as a base to deprotonate the amino group of (S)-phenylalaninol, increasing its nucleophilicity. It also neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.

Q2: Can other solvents be used instead of DMF?

A2: Yes, other polar aprotic solvents like DMSO or NMP can be used. However, DMF is often preferred for its ability to dissolve the reactants and its suitable boiling point for this reaction. The choice of solvent can influence the reaction rate and side product profile, so optimization may be necessary.

Q3: How critical is the stereochemical purity of the (S)-phenylalaninol starting material?

A3: The stereochemical purity of the starting material is critical as it directly determines the enantiomeric purity of the final product. This reaction does not typically affect the chiral center of the phenylalaninol.

Q4: What are the common impurities to look for during analysis?

A4: Common impurities may include unreacted starting materials, the hydrolyzed product 2-hydroxy-5-nitropyridine, and potentially over-alkylated products if the reaction conditions are too harsh. HPLC and LC-MS are effective techniques for identifying and quantifying these impurities.[3]

Q5: What is a suitable crystallization solvent for large-scale purification?

A5: A mixture of ethyl acetate and a non-polar solvent like hexanes or heptanes is often a good starting point for crystallization. Isopropanol or ethanol can also be effective. The optimal solvent system should be determined experimentally to maximize yield and purity.

Data Presentation

Parameter Typical Value Analytical Method
Yield (after crystallization) 85-95%Gravimetric
Purity >99%HPLC
Enantiomeric Excess >99%Chiral HPLC
Melting Point 115-119 °CMelting Point Apparatus

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered Low_Conversion Low Conversion Start->Low_Conversion Side_Products Side Products Start->Side_Products Purification_Issues Purification Issues Start->Purification_Issues Cause_Temp_Time Temp/Time Too Low Low_Conversion->Cause_Temp_Time Cause_Base Ineffective Base Low_Conversion->Cause_Base Cause_Reagents Poor Reagents Low_Conversion->Cause_Reagents Cause_High_Temp Temp Too High Side_Products->Cause_High_Temp Cause_Water Water Present Side_Products->Cause_Water Cause_Impure Impurities Purification_Issues->Cause_Impure Cause_Solvent Residual Solvent Purification_Issues->Cause_Solvent Sol_Temp_Time Increase Temp/Time Cause_Temp_Time->Sol_Temp_Time Sol_Base Check Base Cause_Base->Sol_Base Sol_Reagents Use Anhydrous Reagents Cause_Reagents->Sol_Reagents Sol_Low_Temp Decrease Temp Cause_High_Temp->Sol_Low_Temp Cause_Water->Sol_Reagents Sol_Chromatography Column Chromatography Cause_Impure->Sol_Chromatography Sol_Vacuum High Vacuum Cause_Solvent->Sol_Vacuum

Caption: A logical troubleshooting workflow for common synthesis issues.

References

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • MDPI. (2025). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. Retrieved from [Link]

Sources

Technical Support Center: Alternative Solvent Systems for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving (S)-N-(5-Nitro-2-pyridyl)phenylalaninol. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance their synthetic routes through the strategic selection of alternative solvent systems. We will delve into the nuances of solvent effects on this specific nucleophilic aromatic substitution (SNAr) reaction, providing troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

Introduction: The Critical Role of Solvents in the Synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

The synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a cornerstone reaction in the development of various pharmaceutical intermediates. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amino group of phenylalaninol displaces a leaving group on an activated pyridine ring.[1][2] The efficiency, yield, and purity of the final product are profoundly influenced by the chosen solvent system.[3]

Traditionally, dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) have been the solvents of choice for SNAr reactions.[4][5] This is due to their ability to dissolve a wide range of organic and inorganic compounds and their high polarity, which can stabilize the charged intermediates formed during the reaction.[5][6] However, growing concerns over the toxicity and environmental impact of these solvents, coupled with increasing regulatory restrictions, have necessitated the exploration of greener and safer alternatives.[4][7]

This guide will provide a comprehensive overview of alternative solvent systems, their impact on the reaction, and practical guidance for their implementation.

Frequently Asked Questions (FAQs)

Q1: Why are traditional dipolar aprotic solvents like DMF and DMSO being phased out?

A1: Traditional dipolar aprotic solvents such as DMF, DMSO, DMAc, and NMP are facing increased scrutiny and regulation due to their inherent toxicity.[4] For instance, DMF is classified as a substance that is carcinogenic, mutagenic, or toxic for reproduction (CMR).[7] These classifications have led to restrictions on their use in many regions to protect both researchers and the environment.[4] The extensive use of these solvents also contributes significantly to chemical waste, further driving the need for more sustainable alternatives.[4]

Q2: What are the key characteristics to look for in an alternative solvent for this SNAr reaction?

A2: When selecting an alternative solvent, several key characteristics should be considered:

  • Polarity: The solvent should be polar enough to dissolve the reactants and stabilize the charged Meisenheimer intermediate characteristic of SNAr reactions.[6]

  • Aprotic Nature: Protic solvents can solvate the nucleophile, reducing its reactivity. Therefore, aprotic solvents are generally preferred.[6]

  • Boiling Point: A sufficiently high boiling point is often necessary to drive the reaction to completion, but it should also allow for easy removal during workup.

  • Solubility: Both the starting materials and the product should have adequate solubility in the chosen solvent to ensure a homogeneous reaction mixture and prevent precipitation issues.

  • Safety and Environmental Profile: The ideal alternative should have a low toxicity profile, be biodegradable, and be derived from renewable resources if possible.[8]

Q3: What are some promising "green" solvent alternatives for this reaction?

A3: Several classes of greener solvents have emerged as viable alternatives to traditional dipolar aprotic solvents. These include:

  • Bio-derived Solvents: Solvents like Cyrene™ (dihydrolevoglucosenone) and gamma-valerolactone (GVL) are derived from biomass and have shown promise in various organic transformations.[9][10] 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like corncobs, is another safer alternative to solvents like dichloromethane and THF.[8]

  • Binary Mixtures: Mixtures of less hazardous solvents can be tailored to achieve the desired polarity and viscosity. For example, mixtures of DMSO and ethyl acetate (EtOAc) have been successfully used as DMF replacements.[7][11]

  • Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): ILs are salts with low melting points that can act as both solvents and catalysts.[12][13] They are considered green due to their negligible vapor pressure, which reduces air pollution.[12][14] DES are mixtures of hydrogen bond donors and acceptors with a melting point lower than the individual components and have also been explored for SNAr reactions.[15] However, concerns about their cost and ecotoxicity remain.[15]

Q4: How does the choice of solvent affect the stereoselectivity of the reaction?

A4: The solvent can have a significant impact on the stereoselectivity of a reaction by influencing the conformation of reactants and transition states.[16][17][18] While the reaction of (S)-phenylalaninol is expected to proceed with retention of configuration at the chiral center, different solvent environments can lead to variations in enantiomeric excess (ee) due to differential solvation of the diastereomeric transition states.[19] It is crucial to experimentally verify the enantiomeric purity of the product when switching to a new solvent system.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Reaction Yield 1. Poor Solubility of Reactants: The starting materials may not be fully dissolved in the alternative solvent. 2. Insufficient Polarity: The solvent may not be polar enough to stabilize the reaction intermediates. 3. Reduced Nucleophilicity: The solvent might be interacting with the nucleophile, hindering its reactivity.1. Screen Solvent Mixtures: Experiment with binary or ternary solvent mixtures to improve solubility. For example, adding a co-solvent like ethyl acetate to a more polar solvent.[7] 2. Increase Reaction Temperature: If the solvent's boiling point allows, increasing the temperature can enhance both solubility and reaction rate. 3. Consider a More Polar Alternative: Evaluate solvents with higher dielectric constants, such as propylene carbonate.[9]
Incomplete Reaction 1. Low Reaction Temperature: The activation energy for the reaction may not be reached. 2. Insufficient Reaction Time: The reaction may be slower in the alternative solvent.1. Optimize Temperature: Carefully increase the reaction temperature while monitoring for side product formation. 2. Extend Reaction Time: Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time.
Formation of Side Products 1. Solvent Reactivity: The solvent itself may be reacting with the starting materials or intermediates. 2. Decomposition at High Temperatures: The reactants or product may be unstable at the required reaction temperature in the new solvent.1. Choose an Inert Solvent: Select a solvent that is chemically inert under the reaction conditions. 2. Lower Reaction Temperature: If possible, explore the use of a catalyst to enable the reaction to proceed at a lower temperature.
Difficulty with Product Isolation/Purification 1. High Boiling Point of Solvent: The solvent may be difficult to remove under vacuum. 2. Product Solubility in Workup Solvents: The product may be soluble in the aqueous phase during extraction.1. Use a Lower Boiling Point Alternative: If the reaction proceeds at a moderate temperature, consider a solvent with a lower boiling point for easier removal. 2. Optimize Extraction Protocol: Screen different organic solvents for extraction to find one that provides good partitioning of the product.
Loss of Enantiomeric Purity 1. Racemization under Reaction Conditions: The chiral center may be susceptible to racemization in the new solvent environment.1. Screen Different Solvents: Evaluate a range of solvents to identify one that minimizes racemization.[16] 2. Lower Reaction Temperature: Racemization is often accelerated at higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

This protocol outlines a systematic approach to screening alternative solvents for the synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

  • Reactant Preparation: In a series of parallel reaction vials, add (S)-phenylalaninol (1.0 eq) and 2-chloro-5-nitropyridine (1.1 eq).

  • Solvent Addition: To each vial, add a different alternative solvent (e.g., Cyrene™, 2-MeTHF, DMSO/EtOAc mixture, propylene carbonate) to achieve a concentration of 0.1 M.

  • Base Addition: Add a suitable base, such as potassium carbonate (2.0 eq), to each vial.

  • Reaction Conditions: Seal the vials and heat to the desired temperature (e.g., 80 °C, 100 °C, 120 °C) with stirring for a predetermined time (e.g., 12, 24, 48 hours).

  • Monitoring and Analysis: At each time point, take an aliquot from each reaction mixture and analyze by TLC or LC-MS to determine the conversion to the desired product.

  • Workup and Yield Determination: Once the reaction is complete, perform a standard aqueous workup and extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and determine the isolated yield.

  • Purity Analysis: Analyze the purity of the isolated product by HPLC and determine the enantiomeric excess by chiral HPLC.

Data Presentation: Comparison of Alternative Solvent Systems
Solvent System Temperature (°C) Time (h) Conversion (%) Isolated Yield (%) ee (%)
DMF (Control)10012>9995>99
Cyrene™12024857898
2-MeTHF100486052>99
DMSO/EtOAc (1:1)100189588>99
Propylene Carbonate12020928599
[bmim][BF4]10012>9993>99

Note: The data presented in this table is illustrative and may not represent actual experimental results. It is intended to provide a template for organizing your own experimental data.

Visualization of the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing an alternative solvent system.

Solvent_Selection_Workflow start Define Reaction & Target Product ((S)-N-(5-Nitro-2-pyridyl)phenylalaninol) lit_review Literature Review: Identify Potential Green Solvents start->lit_review phys_prop Evaluate Physicochemical Properties: Polarity, Boiling Point, Solubility lit_review->phys_prop safety_eval Assess EHS Profile: Toxicity, Biodegradability, Source phys_prop->safety_eval solvent_screening Small-Scale Solvent Screening (Protocol 1) safety_eval->solvent_screening analysis Analyze Results: Conversion, Yield, Purity, ee solvent_screening->analysis analysis->solvent_screening Unsatisfactory Results optimization Reaction Optimization: Temperature, Time, Concentration analysis->optimization Promising Candidates scale_up Scale-up & Validation optimization->scale_up

Caption: A stepwise workflow for the selection of an alternative solvent.

Conclusion

The transition away from traditional, hazardous solvents in the synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is not only an environmentally responsible choice but also an opportunity to improve process safety and efficiency. By systematically evaluating and optimizing alternative solvent systems, researchers can develop robust and sustainable synthetic methods. This guide provides a foundational framework for this process, empowering scientists to make informed decisions and troubleshoot common challenges.

References

  • Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. (2023). Retrieved from [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. (n.d.). Retrieved from [Link]

  • Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. (2021). RSC Publishing. Retrieved from [Link]

  • SN1 vs SN2. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Replacement strategies for non-green dipolar aprotic solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • SNAr Solvents and Reagents. (n.d.). Wordpress. Retrieved from [Link]

  • Green Solvents as an Alternative to DMF in ZIF-90 Synthesis. (2021). PMC - NIH. Retrieved from [Link]

  • Ionic Liquids as Green Solvents for Alkylation and Acylation. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives. (n.d.). Google Patents.
  • SNAr Reactions in Ionic Liquids/DES. (n.d.). Wordpress. Retrieved from [Link]

  • A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. (2015). Journal of the American Chemical Society. Retrieved from [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.). PMC - NIH. Retrieved from [Link]

  • Solvent effect on enantioselectivity. (n.d.). ResearchGate. Retrieved from [Link]

  • Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks. (n.d.). PMC - NIH. Retrieved from [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. Retrieved from [Link]

  • Chemo- and Enantioselective Arylation and Alkenylation of Aldehydes Enabled by Nickel/N-Heterocyclic Carbene Catalysis. (n.d.). CCS Chemistry - Chinese Chemical Society. Retrieved from [Link]

  • Proposed intermediates for the nucleophilic substitution reactions... (n.d.). ResearchGate. Retrieved from [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing. Retrieved from [Link]

  • Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. (2025). ResearchGate. Retrieved from [Link]

  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. Retrieved from [Link]

  • Ionic liquids-Useful Reaction Green Solvents for the Future (A Review). (n.d.). International Journal of Recent Research Aspects | IJRRA ISSN. Retrieved from [Link]

  • Sustainable protocols for direct CH bond arylation of (hetero)arenes. (n.d.). Uniba. Retrieved from [Link]

  • What Are Ionic Liquids In Green Chemistry?. (2025). YouTube. Retrieved from [Link]

  • Solvent effects on stereoselectivity: More than just an environment. (2025). ResearchGate. Retrieved from [Link]

  • Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. (2025). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (n.d.). PMC - NIH. Retrieved from [Link]

  • On the influence of solvent on the stereoselectivity of glycosylation reactions. (n.d.). PubMed. Retrieved from [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]

  • Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Solubility of L-Phenylalanine in Aqueous Solutions. (2025). ResearchGate. Retrieved from [Link]

  • Ionic Liquids — Promising but Challenging Solvents for Homogeneous Derivatization of Cellulose. (n.d.). PMC - NIH. Retrieved from [Link]

  • Primary Amine and Solvent‐Induced Polymerizations of L‐ or D,L‐Phenylalanine N‐Carboxyanhydride. (2025). ResearchGate. Retrieved from [Link]

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Identification and management of impurities in (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and managing impurities associated with this compound. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the scientific integrity of your work.

Section 1: Understanding the Chemistry and Potential Impurities

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is typically synthesized via a nucleophilic aromatic substitution (SNA_r) reaction between (S)-phenylalaninol and a substituted nitropyridine, most commonly 2-chloro-5-nitropyridine.[1][2] While this reaction is generally efficient, the nature of the reactants and reaction conditions can lead to the formation of several process-related and degradation impurities.

A thorough understanding of the potential impurity landscape is the first step toward effective control. The following diagram illustrates the primary synthetic route and the potential formation of key impurities.

Synthesis_and_Impurity_Profile cluster_reactants Starting Materials cluster_impurities Potential Impurities S_Phenylalaninol (S)-Phenylalaninol Di_substituted Di-substituted Phenylalaninol (Impurity C) S_Phenylalaninol->Di_substituted Side Reaction 2_Chloro_5_nitropyridine 2-Chloro-5-nitropyridine Target_Molecule Target_Molecule 2_Chloro_5_nitropyridine->Target_Molecule Hydroxy_impurity 2-Hydroxy-5-nitropyridine (Impurity D) 2_Chloro_5_nitropyridine->Hydroxy_impurity Hydrolysis Unreacted_SM Unreacted Starting Materials ((S)-Phenylalaninol, 2-Chloro-5-nitropyridine) Target_Molecule->Unreacted_SM Incomplete Reaction R_Enantiomer (R)-N-(5-Nitro-2-pyridyl)phenylalaninol (Enantiomeric Impurity) Target_Molecule->R_Enantiomer Racemization or Impure Starting Material

Caption: Synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol and potential impurities.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the identification and management of impurities in (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Q1: What are the most common impurities I should expect in my synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol?

A1: Based on the synthetic route, the most probable impurities include:

  • Unreacted Starting Materials: Residual (S)-phenylalaninol and 2-chloro-5-nitropyridine.

  • Enantiomeric Impurity: The (R)-enantiomer, (R)-N-(5-Nitro-2-pyridyl)phenylalaninol, which may arise from racemization during the reaction or from the use of non-enantiopure (S)-phenylalaninol.

  • Di-substituted Impurity (Impurity C): This can form if a second molecule of 2-chloro-5-nitropyridine reacts with the hydroxyl group of the target molecule or another molecule of (S)-phenylalaninol.

  • Hydrolysis Product (Impurity D): 2-Hydroxy-5-nitropyridine can be formed by the hydrolysis of 2-chloro-5-nitropyridine, especially in the presence of water and base.[3]

Q2: How can I minimize the formation of the di-substituted impurity (Impurity C)?

A2: The formation of the di-substituted impurity is often temperature and stoichiometry-dependent. To minimize its formation:

  • Control Stoichiometry: Use a slight excess of (S)-phenylalaninol relative to 2-chloro-5-nitropyridine. This ensures the complete consumption of the more reactive electrophile.

  • Temperature Control: Maintain a moderate reaction temperature. Higher temperatures can promote the less selective di-substitution.

  • Slow Addition: Add the 2-chloro-5-nitropyridine solution slowly to the (S)-phenylalaninol solution to maintain a low instantaneous concentration of the electrophile.

Q3: My final product shows a peak corresponding to the (R)-enantiomer. What is the likely cause and how can I address it?

A3: The presence of the (R)-enantiomer can stem from two primary sources:

  • Racemization: While less common under typical nucleophilic aromatic substitution conditions, harsh basic or acidic conditions, or elevated temperatures, could potentially lead to some degree of racemization of the chiral center in (S)-phenylalaninol.

  • Impure Starting Material: The most likely source is the use of (S)-phenylalaninol that is not enantiomerically pure.

To address this:

  • Verify Starting Material Purity: Always analyze the enantiomeric purity of your (S)-phenylalaninol starting material using a validated chiral HPLC method.

  • Optimize Reaction Conditions: Ensure your reaction conditions are mild and avoid prolonged exposure to high temperatures or extreme pH.

Q4: I am observing a significant amount of 2-hydroxy-5-nitropyridine in my crude product. What can I do to prevent this?

A4: The formation of 2-hydroxy-5-nitropyridine is due to the hydrolysis of 2-chloro-5-nitropyridine.[3] To mitigate this:

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions. Use dry solvents and inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base: If a base is used to scavenge the HCl byproduct, select a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) over hydroxide-containing bases.

Section 3: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the analysis and purification of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Observed Problem Potential Cause(s) Recommended Action(s)
Poor peak shape or tailing for the main peak in HPLC. 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Reduce the injection volume or sample concentration. 3. Consider a different stationary phase or add a competing amine to the mobile phase.
Co-elution of impurities with the main peak. 1. Insufficient chromatographic resolution.1. Optimize the HPLC method: adjust the gradient profile, change the organic modifier, or try a different column chemistry (e.g., phenyl-hexyl).
Inconsistent retention times in HPLC. 1. Fluctuations in column temperature. 2. Mobile phase composition drift. 3. Column degradation.1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Use a guard column and flush the column regularly.
Low recovery during work-up and purification. 1. Product precipitation in the aqueous phase during extraction. 2. Degradation of the product during purification.1. Adjust the pH of the aqueous phase to ensure the product is in its neutral form and soluble in the organic solvent. 2. Avoid prolonged exposure to strong acids or bases and high temperatures during purification.
Presence of an unknown peak in the mass spectrum. 1. Formation of an unexpected byproduct. 2. Contamination from solvents or reagents.1. Analyze the fragmentation pattern to propose a structure. Consider potential side reactions based on your reaction conditions. 2. Run a blank injection of your solvents and reagents to identify any background contaminants.

Section 4: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the identification and quantification of impurities.

Protocol 1: HPLC Method for Impurity Profiling

This method is designed for the separation of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol from its potential process-related impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

HPLC_Workflow Sample_Prep Sample Preparation (1 mg/mL in 50:50 A:B) HPLC_Injection HPLC Injection (10 µL) Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration and Quantification) Detection->Data_Analysis

Caption: HPLC workflow for impurity profiling.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess of the desired (S)-enantiomer.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralpak IA or IC).[4]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Note: The optimal ratio may need to be determined experimentally.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Protocol 3: Structure Elucidation by LC-MS and NMR

For the characterization of unknown impurities, a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

LC-MS Analysis:

  • Utilize the HPLC method described in Protocol 1, coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Acquire data in both positive and negative ionization modes to obtain comprehensive information.

  • Analyze the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern to deduce the molecular formula and structural fragments of the impurity.

NMR Analysis:

  • Isolate the impurity of interest using preparative HPLC.

  • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire a suite of NMR spectra, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, to fully elucidate the chemical structure and stereochemistry.

Section 5: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol and to develop a stability-indicating analytical method.[5][6]

Stress Condition Typical Protocol Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24 hoursPotential hydrolysis of the amine linkage.
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursPotential hydrolysis of the amine linkage and/or ring-opening of the nitropyridine moiety.[3]
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursOxidation of the alcohol or other susceptible functional groups.
Thermal Degradation Solid sample at 80 °C for 48 hoursGeneral decomposition.
Photolytic Degradation Expose the solid sample and a solution to UV light (e.g., 254 nm) and visible light.Photodegradation products, potentially involving the nitro group.

Section 6: Management and Control Strategies

Effective management of impurities requires a multi-faceted approach throughout the development and manufacturing process.

Impurity_Control_Strategy Control_Strategy Impurity Control Strategy Raw_Material Raw Material Control Control_Strategy->Raw_Material Process_Control In-Process Control Control_Strategy->Process_Control Purification Purification Control_Strategy->Purification Analytical_Testing Final Product Testing Control_Strategy->Analytical_Testing

Caption: A holistic approach to impurity management.

  • Raw Material Control: Implement stringent specifications for starting materials, including enantiomeric purity of (S)-phenylalaninol and purity of 2-chloro-5-nitropyridine.

  • Process Optimization and In-Process Controls: Optimize reaction parameters (temperature, stoichiometry, reaction time) to minimize side reactions. Implement in-process controls (e.g., HPLC monitoring) to track the progress of the reaction and the formation of impurities.

  • Purification: Develop a robust purification method, such as recrystallization or column chromatography, to effectively remove identified impurities.

  • Specification Setting: Establish appropriate acceptance criteria for all known and unknown impurities in the final product based on regulatory guidelines and safety data.

  • Stability Studies: Conduct long-term and accelerated stability studies to monitor the impurity profile over time and establish an appropriate shelf-life.

By implementing these strategies, researchers and manufacturers can ensure the consistent production of high-quality (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, thereby safeguarding the quality and safety of the final pharmaceutical products.

References

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (n.d.). PubMed Central. Retrieved from [Link]

  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]

  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. (2021, July 30). National Institutes of Health. Retrieved from [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018, June 26). ResearchGate. Retrieved from [Link]

  • Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. (2016, September 28). PubMed Central. Retrieved from [Link]

  • Essential roles of buried phenylalanine in the structural stability of thioredoxin from a psychrophilic Arctic bacterium Sphingomonas sp. (2021, December 15). PLOS One. Retrieved from [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022, January 3). Organic Letters. Retrieved from [Link]

  • Method for preparing 2-chloro-5-nitropyridine. (n.d.). Google Patents.
  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (n.d.). Europe PMC. Retrieved from [Link]

  • Kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine in dimethyl sulfoxide and dimethyl formamide. (2022, August 7). ResearchGate. Retrieved from [Link]

  • Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. (2025, October 31). ResearchGate. Retrieved from [Link]

  • 2-Chloro-5-nitropyridine. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). Chemistry LibreTexts. Retrieved from [Link]

  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. (n.d.). PubMed. Retrieved from [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (n.d.). MDPI. Retrieved from [Link]

  • the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023, August 18). Analyst (RSC Publishing). Retrieved from [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (n.d.). EPA. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. (n.d.). Brieflands. Retrieved from [Link]

  • Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.). Google Patents.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International. Retrieved from [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (n.d.). RSC Publishing. Retrieved from [Link]

    • NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). PHARMD GURU. Retrieved from [Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to (S)-N-(5-Nitro-2-pyridyl)phenylalaninol and Other Chiral P,N Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical production. Among the diverse classes of chiral ligands, P,N ligands, which feature both a soft phosphorus and a hard nitrogen donor atom, have garnered significant attention due to their unique electronic and steric properties. These characteristics often lead to high reactivity and enantioselectivity in a variety of metal-catalyzed reactions.[1]

This guide provides a comprehensive comparison of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol , a readily accessible chiral ligand derived from the natural amino acid phenylalanine, with other notable chiral P,N ligands. While direct catalytic data for this specific ligand is not extensively reported in the literature, we will draw insightful comparisons based on the performance of structurally analogous ligands in key asymmetric transformations, namely the Suzuki-Miyaura coupling and the Heck reaction. This approach will provide a predictive overview of its potential efficacy and position it within the broader context of established chiral P,N ligand families.

The Ligand in Focus: (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol belongs to the family of chiral amino alcohol-derived ligands. Its structure combines a stereocenter from the phenylalaninol backbone with a pyridine ring, which can act as a hemilabile coordinating group. The presence of a nitro group on the pyridine ring is expected to significantly influence its electronic properties, making the pyridine nitrogen a weaker donor and potentially impacting the catalytic activity and selectivity of its metal complexes.

Structural Features:

  • Chiral Backbone: Derived from (S)-phenylalaninol, providing a well-defined stereogenic center near the coordinating nitrogen atom.

  • N,N-Coordination: Features a secondary amine and a pyridine nitrogen as potential coordination sites.

  • Electronic Tuning: The electron-withdrawing nitro group on the pyridine ring modulates the electronic environment of the metal center.

Comparative Ligands: A Landscape of Chiral P,N Architectures

To provide a robust comparison, we will evaluate the potential performance of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol against established classes of chiral P,N ligands that have demonstrated high efficacy in asymmetric catalysis. These include:

  • Phosphinooxazolines (PHOX Ligands): A highly successful and versatile class of P,N ligands, combining a phosphine donor with a chiral oxazoline ring.[2]

  • Pyridyl-Phosphine Ligands: Ligands that incorporate a pyridine ring and a phosphine group, offering a different electronic and steric profile compared to PHOX ligands.

  • Amino Alcohol-derived Phosphine-free Ligands: Chiral ligands derived from amino alcohols that do not contain a phosphine moiety, relying on other donor atoms for coordination.

Performance in Asymmetric Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis.[3] The development of asymmetric variants to generate axially chiral biaryls is an area of intense research. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

While specific data for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol in this reaction is scarce, we can infer its potential by examining related systems. Chiral ligands containing a pyridine moiety have been successfully employed in asymmetric Suzuki-Miyaura couplings. For instance, rhodium complexes of chiral phosphine ligands have been used in the asymmetric allylic arylation of racemates via a Suzuki-Miyaura type coupling, achieving good yields and enantioselectivities.[4][5]

Table 1: Representative Performance of Chiral P,N Ligands in Asymmetric Suzuki-Miyaura Coupling

Ligand/Catalyst SystemSubstratesYield (%)ee (%)Reference
Rh(cod)(OH)]₂ / (S)-BINAP3-chloro-1-phenylprop-1-ene + Phenylboronic acid8592[4]
[Rh(cod)(OH)]₂ / (R)-Xyl-P-PHOS3-chloro-1-phenylprop-1-ene + 2-Naphthylboronic acid9195[4]
Pd(OAc)₂ / Chiral Monophosphine1-Bromo-2-methoxynaphthalene + Naphthalene-1-boronic acid9594[6]

The performance of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol in a palladium-catalyzed asymmetric Suzuki-Miyaura coupling would likely be influenced by the ability of its two nitrogen atoms to form a stable chiral complex with the palladium center. The electron-withdrawing nitro group might necessitate careful optimization of reaction conditions to achieve high catalytic activity.

Performance in Asymmetric Heck Reaction

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another powerful tool for C-C bond formation.[7] Its asymmetric variant is crucial for the synthesis of chiral molecules containing quaternary stereocenters.

Palladium complexes of pyridyl-imine ligands have been shown to be effective catalysts for the Heck reaction.[8] Furthermore, chiral P,N ligands have been successfully applied in asymmetric Heck reactions, demonstrating the importance of the ligand structure in controlling enantioselectivity.[9]

Table 2: Representative Performance of Chiral P,N Ligands in Asymmetric Heck Reaction

Ligand/Catalyst SystemSubstratesYield (%)ee (%)Reference
Pd(OAc)₂ / (S)-DTBM-SEGPHOS3-Bromopyridine + 2,3-Dihydrofuran8595[10]
Pd₂(dba)₃ / Chiral Phosphine-OxazolinePhenyl triflate + 2,3-Dihydrofuran9098[2]
Pd(OAc)₂ / Pyridyl-Imine ComplexIodobenzene + Methyl acrylate>99N/A (achiral)[8]

For (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, its performance in an asymmetric Heck reaction would depend on the formation of a well-defined chiral palladium complex that can effectively discriminate between the enantiotopic faces of the alkene substrate during the migratory insertion step.

Experimental Protocols

The following protocols are representative examples for the synthesis of a chiral P,N ligand and its application in asymmetric Suzuki-Miyaura and Heck reactions. These can be adapted for the use of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol and other chiral ligands.

Synthesis of a Representative Chiral Amino Alcohol-derived Ligand

This protocol describes the synthesis of a chiral N-pyridyl amino alcohol ligand, which is structurally similar to the topic ligand.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product A (S)-Phenylalaninol P1 Combine reactants in solvent A->P1 B 2-Chloro-5-nitropyridine B->P1 C Base (e.g., K₂CO₃) C->P1 D Solvent (e.g., DMF) D->P1 P2 Heat the mixture (e.g., 80-100 °C) P1->P2 P3 Monitor reaction by TLC/LC-MS P2->P3 W1 Cool to room temperature P3->W1 W2 Aqueous work-up W1->W2 W3 Extract with organic solvent W2->W3 W4 Dry organic layer W3->W4 W5 Purify by column chromatography W4->W5 Product (S)-N-(5-Nitro-2-pyridyl)phenylalaninol W5->Product

Caption: Synthetic workflow for a chiral N-pyridyl amino alcohol ligand.

Step-by-Step Procedure:

  • To a solution of (S)-phenylalaninol (1.0 eq.) in anhydrous DMF, add 2-chloro-5-nitropyridine (1.1 eq.) and potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Asymmetric Suzuki-Miyaura Coupling Protocol

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Analysis A Aryl Halide (1.0 eq.) P1 Combine catalyst, ligand, base, and aryl halide A->P1 B Arylboronic Acid (1.5 eq.) P2 Degas and add arylboronic acid and solvent B->P2 C Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%) C->P1 D Chiral P,N Ligand (4 mol%) D->P1 E Base (e.g., K₃PO₄, 2.0 eq.) E->P1 F Solvent (e.g., Toluene/H₂O) F->P2 P1->P2 P3 Heat the mixture (e.g., 80-100 °C) P2->P3 P4 Monitor reaction by GC/LC-MS P3->P4 W1 Cool to room temperature P4->W1 W2 Aqueous work-up W1->W2 W3 Extract with organic solvent W2->W3 W4 Purify by column chromatography W3->W4 W5 Determine yield and ee% (chiral HPLC) W4->W5

Caption: General workflow for asymmetric Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • In a Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the chiral P,N ligand (4 mol%), the base (e.g., K₃PO₄, 2.0 eq.), and the aryl halide (1.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the arylboronic acid (1.5 eq.) followed by the degassed solvent system (e.g., toluene/water).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete as monitored by GC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Asymmetric Heck Reaction Protocol

Heck_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Analysis A Aryl Halide/Triflate (1.0 eq.) P1 Combine catalyst, ligand, and aryl halide A->P1 B Alkene (1.5-2.0 eq.) P2 Add solvent, alkene, and base B->P2 C Palladium Precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) C->P1 D Chiral P,N Ligand (6 mol%) D->P1 E Base (e.g., Proton Sponge, 1.2 eq.) E->P2 F Solvent (e.g., Dioxane) F->P2 P1->P2 P3 Heat the mixture (e.g., 60-100 °C) P2->P3 P4 Monitor reaction by GC/LC-MS P3->P4 W1 Cool to room temperature P4->W1 W2 Filter and concentrate W1->W2 W3 Purify by column chromatography W2->W3 W4 Determine yield and ee% (chiral HPLC) W3->W4

Caption: General workflow for asymmetric Heck reaction.

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the chiral P,N ligand (6 mol%), and the aryl halide or triflate (1.0 eq.).

  • Under an inert atmosphere, add the anhydrous solvent (e.g., dioxane), followed by the alkene (1.5-2.0 eq.) and the base (e.g., proton sponge, 1.2 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring by GC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an appropriate solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Conclusion and Future Outlook

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol presents an intriguing scaffold for a chiral P,N ligand. Its straightforward synthesis from readily available starting materials makes it an attractive candidate for applications in asymmetric catalysis. Based on the performance of structurally similar ligands, it is reasonable to anticipate that it could be an effective ligand for palladium-catalyzed asymmetric reactions, provided that the electronic effect of the nitro group is carefully managed through optimization of the reaction conditions.

Future work should focus on the synthesis and isolation of the palladium complex of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol and its systematic evaluation in a range of asymmetric transformations. A direct comparison with established ligands under identical conditions will be crucial to fully elucidate its potential and carve its niche in the ever-expanding toolbox of chiral ligands for asymmetric catalysis. The modularity of its synthesis also opens up avenues for further tuning of its steric and electronic properties by modifying both the amino alcohol backbone and the pyridine substituent, paving the way for the development of a new generation of highly effective chiral P,N ligands.

References

  • Willis, M. C., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: from C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chetluri, P., et al. (2015). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. Transition Metal Chemistry, 40(6), 631-638.
  • Hayashi, T. (2000). Chiral Monodentate Phosphine Ligand MOP for Transition-Metal-Catalyzed Asymmetric Reactions. Accounts of Chemical Research, 33(6), 354-362.
  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051-12052.
  • Helmchen, G., & Pfaltz, A. (2000). PhosphinooxazolinesA Versatile Class of Modular Chiral P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336-345.
  • Shibasaki, M., & Vogl, E. M. (1999). The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15.
  • Hayashi, T., et al. (1989). Asymmetric Suzuki coupling of secondary alkyl Grignard reagents with alkenyl bromides catalyzed by a chiral phosphine-nickel complex. Journal of the American Chemical Society, 111(16), 6301-6311.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Guiry, P. J., et al. (2004). Axially Chiral P,N-Ligands in Asymmetric Catalysis. Chemical Society Reviews, 33(8), 515-531.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Pfaltz, A. (1999). Chiral Ligands for Asymmetric Catalysis: A Personal Account. Synlett, 1999(S1), 835-843.
  • Gladiali, S., & Alberico, E. (2006). Chiral P,N-ligands in asymmetric catalysis. Chemical Society Reviews, 35(3), 226-236.
  • Chelucci, G., & Orru, G. (2003). Chiral P,N-ligands for asymmetric catalysis. Coordination Chemistry Reviews, 242(1-2), 127-152.
  • Dai, X., et al. (2011). Enantioselective Heck reactions. Chemical Society Reviews, 40(4), 1873-1886.
  • Farina, V. (2004). High-Turnover Palladium Catalysts for Cross-Coupling Reactions.
  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
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  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
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Sources

A Comparative Investigation of (S)- and (R)-N-(5-Nitro-2-pyridyl)phenylalaninol in Asymmetric Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, the role of chiral ligands in asymmetric catalysis is paramount.[1][2][3] Among the diverse array of chiral ligands, amino alcohols derived from readily available amino acids have proven to be particularly effective.[4][5] This guide presents a framework for a comparative study of the enantiomeric pair, (S)- and (R)-N-(5-Nitro-2-pyridyl)phenylalaninol, as catalysts in asymmetric synthesis. While specific comparative data for these particular ligands is not yet prevalent in published literature, this document will provide researchers with the foundational principles, experimental design, and expected outcomes based on well-established knowledge in the field of asymmetric catalysis.

The core structure of N-(5-Nitro-2-pyridyl)phenylalaninol, incorporating a chiral center from the phenylalaninol backbone and a coordinating pyridyl group, makes it an attractive candidate for a bidentate ligand in metal-catalyzed reactions. The nitro group on the pyridine ring acts as an electron-withdrawing group, which can influence the electronic properties of the catalytic complex and, consequently, its reactivity and selectivity. This guide will focus on a prototypic application: the enantioselective addition of diethylzinc to aldehydes, a reaction class where chiral amino alcohols have demonstrated considerable success.[2][6]

Theoretical Framework: The Principle of Enantiomeric Ligands in Asymmetric Catalysis

In asymmetric catalysis, a chiral catalyst creates a diastereomeric transition state with the prochiral substrate, leading to the preferential formation of one enantiomer of the product. The stereochemical outcome of the reaction is dictated by the absolute configuration of the chiral ligand. It is a fundamental principle that enantiomeric ligands, under identical reaction conditions, should catalyze the formation of opposite enantiomers of the product with equal and opposite enantioselectivity.[7] Therefore, a comparative study of (S)- and (R)-N-(5-Nitro-2-pyridyl)phenylalaninol is expected to yield the corresponding (S)- and (R)-products with comparable enantiomeric excess (e.e.).

Proposed Experimental Investigation: Enantioselective Alkylation of Benzaldehyde

This section outlines a detailed experimental protocol for a comparative study of the (S)- and (R)-N-(5-Nitro-2-pyridyl)phenylalaninol ligands in the enantioselective addition of diethylzinc to benzaldehyde.

Synthesis of (S)- and (R)-N-(5-Nitro-2-pyridyl)phenylalaninol

While both enantiomers are commercially available for research and development purposes, a synthetic route is provided for completeness.[8][9] The synthesis involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with the corresponding enantiomer of phenylalaninol.

Materials:

  • (S)- or (R)-phenylalaninol

  • 2-Chloro-5-nitropyridine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (S)- or (R)-phenylalaninol (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 2-chloro-5-nitropyridine (1.1 eq).

  • Heat the reaction mixture at 80 °C for 12 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (S)- or (R)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Catalytic Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

  • (R)-N-(5-Nitro-2-pyridyl)phenylalaninol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral ligand ((S)- or (R)-N-(5-Nitro-2-pyridyl)phenylalaninol, 0.05 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise.

  • Allow the reaction to stir at 0 °C for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain 1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Hypothetical Data and Expected Outcomes

The following table summarizes the expected results from the comparative catalytic study.

EntryLigandProduct EnantiomerYield (%)e.e. (%)
1(S)-N-(5-Nitro-2-pyridyl)phenylalaninol(S)-1-phenyl-1-propanol>90>95
2(R)-N-(5-Nitro-2-pyridyl)phenylalaninol(R)-1-phenyl-1-propanol>90>95

These hypothetical results are based on the performance of similar chiral amino alcohol ligands in this reaction. The high expected yields and enantioselectivities underscore the potential of these ligands in asymmetric synthesis.

Mechanistic Insights and Stereochemical Model

The proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde mediated by a chiral amino alcohol ligand is depicted below. The reaction proceeds through the formation of a chiral zinc-alkoxide complex. The bidentate coordination of the N-(5-Nitro-2-pyridyl)phenylalaninol ligand to the zinc atom creates a rigid chiral environment. The aldehyde then coordinates to the zinc center, and the ethyl group is transferred from the zinc to the si- or re-face of the aldehyde, depending on the chirality of the ligand.

G cluster_ligand Ligand Activation cluster_catalysis Catalytic Cycle L (S)-Ligand-H LZnEt (S)-Ligand-Zn-Et + EtH L->LZnEt Reaction with Et₂Zn Et2Zn Et₂Zn Coord Aldehyde Coordination LZnEt->Coord PhCHO TS Diastereomeric Transition State Coord->TS Ethyl Transfer Prod_complex Product-Zinc Complex TS->Prod_complex Prod_complex->LZnEt Exchange with Et₂Zn Prod_release Product Release Prod_complex->Prod_release Hydrolysis S_product S_product Prod_release->S_product (S)-Product caption Proposed Catalytic Cycle for (S)-Ligand

Caption: Proposed Catalytic Cycle for (S)-Ligand.

The stereochemical outcome can be rationalized by considering the transition state models. The (S)-ligand is expected to favor the formation of the (S)-product, while the (R)-ligand would analogously lead to the (R)-product. The steric hindrance imposed by the phenyl group of the phenylalaninol backbone and the coordination of the pyridyl nitrogen directs the approach of the aldehyde, leading to the observed enantioselectivity.

G cluster_S (S)-Ligand Transition State cluster_R (R)-Ligand Transition State S_Ligand Favored approach to re-face of aldehyde S_Product (S)-Product S_Ligand->S_Product R_Ligand Favored approach to si-face of aldehyde R_Product (R)-Product R_Ligand->R_Product caption Stereochemical Model

Caption: Stereochemical Model.

Conclusion

This guide provides a comprehensive framework for the comparative study of (S)- and (R)-N-(5-Nitro-2-pyridyl)phenylalaninol in asymmetric catalysis. By following the detailed experimental protocols and considering the theoretical models presented, researchers can effectively evaluate the catalytic potential of these promising chiral ligands. The expected high enantioselectivities highlight their potential utility in the synthesis of valuable chiral building blocks for the pharmaceutical and agrochemical industries. Further investigations could explore the substrate scope of these catalysts and their application in other asymmetric transformations.

References

  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.
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  • Oakwood Chemical. (n.d.). (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, 1 gram.
  • ACS Catalysis. (n.d.). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
  • Google Patents. (n.d.). US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.
  • ResearchGate. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
  • PrepChem.com. (n.d.). Synthesis of p-nitrophenylalanine.
  • RSC Publishing. (n.d.). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes.
  • PureSynth. (n.d.). (S)-N-(5-Nitro-2-Pyridyl)Phenylalaninol.
  • ResearchGate. (n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
  • NIH. (2023). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study.
  • ACS Publications. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs.
  • BenchChem. (n.d.). Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis.
  • NIH PubChem. (n.d.). phenylalaninol, (R)-.
  • ResearchGate. (n.d.). (PDF) The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study.
  • Books. (2007). Chapter 5: Principles of Asymmetric Synthesis.
  • Google Patents. (n.d.). EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • ResearchGate. (n.d.). Chiral Amino Acids-Derived Catalysts and Ligands | Request PDF.
  • PubMed Central (PMC). (n.d.). Tailored Catalysts Based on Polymers of Intrinsic Microporosity for Asymmetric Aza-Henry Reaction of Pyrazolinone Ketimines in Batch and Flow.
  • PubMed Central (PMC). (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
  • ACS Publications. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
  • PureSynth. (n.d.). (S)-(-)-N-(5-Nitro-2-Pyridyl)Alaninol 98.0%(HPLC).
  • PNAS. (n.d.). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands.

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A Comparative Guide to the Structural Characterization of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of modern drug discovery and development. (S)-N-(5-Nitro-2-pyridyl)phenylalaninol and its derivatives represent a class of chiral amino alcohols with significant potential in medicinal chemistry.[1] The presence of a stereocenter, a nitro-pyridyl moiety, and a phenylalaninol backbone offers a rich scaffold for developing new therapeutic agents.[2][3] This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive structural characterization of these molecules, emphasizing the rationale behind experimental choices and presenting supporting data for a holistic understanding.

Introduction: The Significance of Phenylalaninol Derivatives

Chiral 1,2-amino alcohols are prevalent structural motifs in a multitude of pharmaceutical molecules.[1] The specific stereochemistry of these compounds is often crucial for their biological activity, making unambiguous structural determination paramount. (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, with its defined stereochemistry at the C2 position of the propan-1-ol chain, serves as a key intermediate for the synthesis of a diverse array of derivatives with potential applications ranging from antimicrobial to anticancer agents.[4][5] The nitro group, an electron-withdrawing substituent on the pyridine ring, can significantly influence the molecule's physicochemical properties and biological interactions.[6][7]

Core Spectroscopic Characterization: The First Line of Analysis

A combination of spectroscopic methods is indispensable for the initial structural confirmation of newly synthesized (S)-N-(5-Nitro-2-pyridyl)phenylalaninol derivatives.[6] These techniques provide fundamental information about the molecular framework, functional groups, and connectivity of atoms.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] For phenylalaninol derivatives, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides detailed information about the chemical environment of protons. Key diagnostic signals for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol derivatives include the aromatic protons of the phenyl and pyridyl rings, the methine proton at the chiral center, the diastereotopic methylene protons of the propan-1-ol backbone, and the amine and hydroxyl protons.[8] The coupling patterns and chemical shifts of these protons are highly informative for confirming the substitution pattern and conformation.

  • ¹³C NMR: Complements ¹H NMR by providing information on the carbon skeleton.[9] The chemical shifts of the aromatic and aliphatic carbons confirm the overall structure and the presence of key functional groups. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Rationale for Experimental Choices: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. However, for compounds with limited solubility or those that may form hydrogen bonds, deuterated dimethyl sulfoxide (DMSO-d₆) can be more appropriate. The addition of a drop of D₂O can help identify exchangeable protons (e.g., -OH, -NH) as their signals will disappear from the ¹H NMR spectrum.

2. Mass Spectrometry (MS):

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound.[9] High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or time-of-flight (TOF) analysis, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.[1]

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Characteristic fragmentation of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol derivatives may involve cleavage of the C-C bond between the chiral center and the phenyl group, or loss of the nitro group.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] Key vibrational bands for these derivatives include:

  • O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

  • N-H stretch: A sharp to broad band around 3300-3500 cm⁻¹.

  • C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

  • N-O stretches (nitro group): Strong asymmetric and symmetric stretching bands are typically observed around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C=C and C=N stretches: Aromatic ring vibrations are seen in the 1400-1600 cm⁻¹ region.

Comparative Spectroscopic Data
TechniqueKey Observables for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol DerivativesAlternative Methods & Comparison
¹H NMR Chemical shifts and coupling constants of aromatic, methine, and methylene protons.2D NMR techniques (COSY, HSQC, HMBC) provide more detailed connectivity information.
¹³C NMR Chemical shifts of aromatic and aliphatic carbons.Solid-state NMR can be used for insoluble compounds.
HRMS (ESI-TOF) Accurate mass measurement for molecular formula determination and fragmentation patterns.Other ionization techniques like Chemical Ionization (CI) or Electron Impact (EI) may be used depending on the compound's volatility and stability.[1]
FTIR Characteristic vibrational frequencies for -OH, -NH, -NO₂, and aromatic rings.Raman spectroscopy can provide complementary vibrational information, especially for symmetric bonds.

Workflow for Spectroscopic Analysis

G cluster_0 Initial Characterization cluster_1 Definitive Structure cluster_2 Chiral Purity A Synthesis & Purification B Spectroscopic Analysis (NMR, MS, FTIR) A->B Confirms Connectivity & Functional Groups C Single Crystal Growth B->C D X-ray Crystallography C->D Provides 3D Structure & Absolute Stereochemistry E Chiral HPLC / SFC D->E Validate Enantiomeric Purity

Sources

Performance Benchmark of Chiral Amino Alcohols in Asymmetric Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

A note to our readers: This guide was initially intended to focus on the performance of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol in asymmetric reactions. However, a comprehensive review of the current scientific literature did not yield specific experimental data for this particular compound in the context of asymmetric aldol, Michael, or Diels-Alder reactions. Therefore, to provide a valuable resource for researchers, scientists, and drug development professionals, we have broadened the scope of this guide. We will present a comparative benchmark of well-established chiral amino alcohol derivatives and other prominent organocatalysts in these key asymmetric transformations. This approach will offer insights into the performance of structurally related compounds and provide a framework for evaluating novel catalysts.

Introduction to Asymmetric Organocatalysis with Chiral Amino Alcohols

Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts.[1] Among the diverse array of organocatalysts, those derived from natural amino acids, particularly chiral amino alcohols, have garnered significant attention. These molecules, readily available from the chiral pool, can be synthetically modified to fine-tune their steric and electronic properties, thereby influencing the stereochemical outcome of a reaction.[2]

Phenylalaninol, a derivative of the amino acid phenylalanine, serves as a common scaffold for the development of chiral ligands and organocatalysts. The introduction of various substituents on the nitrogen atom can significantly impact the catalyst's performance in terms of reactivity and enantioselectivity. The pyridine moiety, a common N-heterocycle in medicinal chemistry, can act as a Lewis basic site and participate in hydrogen bonding, potentially influencing the transition state of a reaction. The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the catalyst. While specific data for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is unavailable, the principles of its design suggest its potential application in various asymmetric transformations.

This guide will compare the performance of established chiral amino alcohol-derived organocatalysts, such as prolinol derivatives, and other key organocatalysts in three fundamental carbon-carbon bond-forming reactions: the Aldol reaction, the Michael addition, and the Diels-Alder reaction.

The Asymmetric Aldol Reaction: A Cornerstone of C-C Bond Formation

The aldol reaction is a fundamental method for the construction of β-hydroxy carbonyl compounds, which are versatile building blocks in the synthesis of natural products and pharmaceuticals.[3] The development of asymmetric versions of this reaction has been a major focus of research.

Comparative Performance of Organocatalysts in the Asymmetric Aldol Reaction

Proline and its derivatives are among the most successful organocatalysts for the direct asymmetric aldol reaction.[4] Their mechanism is proposed to proceed through an enamine intermediate. The performance of these catalysts is often benchmarked against various reaction parameters, including the nature of the aldehyde and ketone substrates, solvent, and temperature.

CatalystAldehydeKetoneSolventYield (%)ee (%)Reference
(S)-Prolinep-NitrobenzaldehydeAcetoneDMSO9776Notz, List (2000)
(S)-Diphenylprolinol TMS EtherBenzaldehydeCyclohexanoneToluene9999Hayashi et al. (2005)
(S)-2-(Triflylaminomethyl)pyrrolidine4-NitrobenzaldehydeCyclohexanoneCH2Cl29598Wang et al. (2005)

Causality behind Experimental Choices: The choice of aprotic polar solvents like DMSO or chlorinated solvents like CH2Cl2 is common in proline-catalyzed aldol reactions as they facilitate the formation of the key enamine intermediate while minimizing side reactions. The use of bulky silyl ethers on prolinol derivatives, such as the TMS ether developed by Hayashi, enhances the steric hindrance around the catalytic site, leading to higher enantioselectivity. Additives are also often employed to improve reaction rates and selectivities.

Experimental Protocol: (S)-Proline-Catalyzed Asymmetric Aldol Reaction

Reaction: Asymmetric aldol reaction of p-nitrobenzaldehyde with acetone.

Materials:

  • (S)-Proline

  • p-Nitrobenzaldehyde

  • Acetone

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a stirred solution of p-nitrobenzaldehyde (1.0 mmol) in acetone (5.0 mL) and DMSO (0.5 mL) is added (S)-proline (0.3 mmol, 30 mol%).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired β-hydroxy ketone.

  • The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

Mechanistic Insight: The Enamine Catalytic Cycle

The catalytic cycle of the proline-catalyzed aldol reaction illustrates the role of the organocatalyst in activating the ketone and controlling the stereochemistry of the carbon-carbon bond formation.

Aldol_Cycle Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Proline - H₂O Proline (S)-Proline Proline->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Product Aldol Product Iminium->Product + H₂O - Proline Water H₂O Water->Iminium

Caption: Catalytic cycle of the (S)-proline-catalyzed asymmetric aldol reaction.

The Asymmetric Michael Addition: Conjugate C-C Bond Formation

The Michael addition is a versatile reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] Organocatalytic asymmetric versions of this reaction have been extensively developed.[6]

Comparative Performance of Organocatalysts in the Asymmetric Michael Addition

Various chiral organocatalysts have been successfully employed in asymmetric Michael additions, with diarylprolinol silyl ethers and thiourea-based catalysts being particularly effective.

CatalystMichael DonorMichael AcceptorSolventYield (%)ee (%)Reference
(S)-Diphenylprolinol TMS EtherPropanaltrans-β-NitrostyreneToluene7199Hayashi et al. (2005)
Takemoto's Catalyst (Thiourea)Diethyl malonatetrans-β-NitrostyreneToluene9593Okino, Takemoto (2003)
Cinchona Alkaloid-derived ThioureaAcetophenonetrans-β-NitrostyreneToluene9994Wang et al. (2007)

Causality behind Experimental Choices: The success of diarylprolinol silyl ethers in Michael additions stems from their ability to form a sterically demanding enamine intermediate, which directs the approach of the electrophile. Thiourea-based catalysts operate through a different mechanism, activating the Michael acceptor via hydrogen bonding, thereby enhancing its electrophilicity and controlling the facial selectivity of the nucleophilic attack. The choice of non-polar solvents like toluene is often preferred to minimize background reactions.

Experimental Protocol: Asymmetric Michael Addition Catalyzed by a Diarylprolinol Silyl Ether

Reaction: Asymmetric Michael addition of propanal to trans-β-nitrostyrene.

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • trans-β-Nitrostyrene

  • Propanal

  • Toluene

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of trans-β-nitrostyrene (0.5 mmol) in toluene (1.0 mL) is added (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 20 mol%).

  • The mixture is cooled to 0 °C, and propanal (2.0 mmol) is added dropwise.

  • The reaction is stirred at 0 °C for 2 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Insight: Dual Activation by a Bifunctional Catalyst

Bifunctional catalysts, such as thiourea derivatives bearing a basic moiety, can simultaneously activate both the nucleophile and the electrophile, leading to high efficiency and stereoselectivity.

Michael_Mechanism Catalyst Bifunctional Catalyst (Thiourea-Amine) Acceptor Michael Acceptor (Nitroalkene) Catalyst:f1->Acceptor H-Bonding Activation Donor Michael Donor (Malonate) Catalyst:f1->Donor Base Catalysis TS Ternary Transition State Acceptor->TS Donor->TS Product Michael Adduct TS->Product

Caption: Dual activation mechanism in a thiourea-catalyzed Michael addition.

The Asymmetric Diels-Alder Reaction: A Powerful Cycloaddition

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring with high stereospecificity.[7] The development of catalytic and asymmetric versions has significantly expanded its utility in organic synthesis.[8]

Comparative Performance of Organocatalysts in the Asymmetric Diels-Alder Reaction

Chiral secondary amines, particularly imidazolidinone catalysts developed by MacMillan and others, have proven to be highly effective in promoting asymmetric Diels-Alder reactions. These catalysts operate through the formation of a chiral iminium ion intermediate.

| Catalyst | Diene | Dienophile | Solvent | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | (S,S)-MacMillan Catalyst (1st Gen) | Cyclopentadiene | Cinnamaldehyde | CH3CN/H2O | 82 | 90 | Ahrendt, MacMillan (2000) | | (S,S)-MacMillan Catalyst (2nd Gen) | Cyclopentadiene | Acrolein | CH3CN/H2O | 85 | 94 | Northrup, MacMillan (2002) | | Chiral Phosphoric Acid | Anthracene | N-Acryloyloxazolidinone | Toluene | 99 | 96 | Akiyama et al. (2006) |

Causality behind Experimental Choices: The use of a small amount of water as a co-solvent in MacMillan's imidazolidinone-catalyzed Diels-Alder reactions is often crucial for achieving high reactivity and enantioselectivity. The water is believed to facilitate the hydrolysis of the iminium ion intermediate in the final step of the catalytic cycle. Chiral phosphoric acids, on the other hand, act as Brønsted acid catalysts, activating the dienophile through hydrogen bonding.

Experimental Protocol: Asymmetric Diels-Alder Reaction Catalyzed by a MacMillan Catalyst

Reaction: Asymmetric Diels-Alder reaction of cyclopentadiene and cinnamaldehyde.

Materials:

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one

  • Trifluoroacetic acid (TFA)

  • Cyclopentadiene (freshly cracked)

  • Cinnamaldehyde

  • Acetonitrile/Water mixture

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of the imidazolidinone catalyst (0.1 mmol, 10 mol%) and TFA (0.1 mmol, 10 mol%) in a 9:1 mixture of acetonitrile and water (2.0 mL) is added cinnamaldehyde (1.0 mmol).

  • The mixture is cooled to -20 °C, and freshly distilled cyclopentadiene (3.0 mmol) is added.

  • The reaction is stirred at -20 °C for 12 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous sodium bicarbonate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Mechanistic Insight: Iminium Ion Catalysis

The formation of a transient chiral iminium ion from the α,β-unsaturated aldehyde and the secondary amine catalyst is the key step in this type of asymmetric Diels-Alder reaction. This intermediate is more reactive than the starting aldehyde and its facial selectivity is controlled by the chiral catalyst.

DielsAlder_Cycle Dienophile α,β-Unsaturated Aldehyde Iminium Chiral Iminium Ion Dienophile->Iminium + Catalyst - H₂O Catalyst Chiral Amine Catalyst Catalyst->Iminium Cycloadduct_Iminium Cycloadduct Iminium Ion Iminium->Cycloadduct_Iminium + Diene Diene Diene Diene->Cycloadduct_Iminium Product Diels-Alder Adduct Cycloadduct_Iminium->Product + H₂O - Catalyst Water H₂O Water->Cycloadduct_Iminium

Caption: Catalytic cycle for the amine-catalyzed asymmetric Diels-Alder reaction.

Conclusion and Future Outlook

While direct performance data for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol in asymmetric reactions remains to be reported in the scientific literature, the analysis of structurally related and functionally similar organocatalysts provides valuable insights. Chiral amino alcohol derivatives, particularly those derived from proline and phenylalanine, have demonstrated exceptional performance in key asymmetric transformations, including aldol, Michael, and Diels-Alder reactions.

The modular nature of these catalysts allows for systematic tuning of their steric and electronic properties, which is a key principle in the design of new and more efficient catalysts. The introduction of a nitro-pyridyl moiety, as in the title compound, represents a rational design strategy to modulate catalyst performance. Future research in this area will likely focus on the synthesis and evaluation of such novel organocatalysts, further expanding the toolkit of synthetic chemists for the efficient and stereoselective construction of complex chiral molecules. The continued development of bifunctional and multi-catalyst systems, as well as the application of computational tools, will undoubtedly accelerate the discovery of next-generation organocatalysts with even greater efficacy and broader applicability.

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. ([Link])

  • Bertilsson, S. K., Ekegren, J., Modin, S. A., & Andersson, P. G. (2001). The aza-Diels–Alder reaction protocol—a useful approach to chiral, sterically constrained α-amino acid derivatives. Tetrahedron, 57(32), 6399-6405. ([Link])

  • Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. ([Link])

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. ([Link])

  • Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 124(11), 2458–2460. ([Link])

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. ([Link])

  • Wang, W., Wang, J., & Li, H. (2005). Proline-Derived N-Sulfonylpyrrolidine-Catalyzed Direct Asymmetric Aldol Reaction. Angewandte Chemie International Edition, 44(9), 1369-1371. ([Link])

  • Wang, J., Li, H., Yu, X., Zu, L., & Wang, W. (2007). Chiral Amine−Thiourea-Based Bifunctional Catalysts for Asymmetric Michael Addition of Acetophenone to Nitroolefins. Organic Letters, 9(6), 935–938. ([Link])

  • Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Reaction: A Bumper Crop of Catalytic Asymmetric Methodologies. Angewandte Chemie International Edition, 41(21), 3056-3058. ([Link])

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. ([Link])

  • Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2006). Enantioselective Diels−Alder Reaction of Anthracenes with Acryloyl- and Crotonoyloxazolidinones Catalyzed by Chiral Brønsted Acid. Organic Letters, 8(24), 5573–5575. ([Link])

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. ([Link])

  • Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606-5655. ([Link])

  • Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. ([Link])

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A Comparative Economic Analysis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Chiral Auxiliaries and Ligands

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the efficient and economic production of enantiomerically pure compounds is a paramount objective. Chiral auxiliaries and ligands are pivotal tools in asymmetric synthesis, guiding reactions to yield the desired stereoisomer. This guide provides a detailed economic and synthetic analysis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, a derivative of the readily available amino acid L-phenylalanine. Its performance and economic viability will be compared with other established chiral auxiliaries and ligands, offering a comprehensive framework for researchers to make informed decisions in catalyst and auxiliary selection.

Introduction to (S)-N-(5-Nitro-2-pyridyl)phenylalaninol: A Phenylalaninol-Derived Chiral Moiety

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a chiral molecule belonging to the family of amino alcohols, which are widely recognized as versatile building blocks in asymmetric synthesis.[1] Its structural framework, incorporating a stereocenter derived from L-phenylalanine, a pyridine ring, and a nitro group, suggests its potential utility as a chiral ligand or auxiliary. The presence of both a nitrogen-containing heterocycle and a hydroxyl group allows for the potential formation of stable chelate complexes with metal centers, a key feature for effective stereochemical control in catalytic asymmetric reactions.

While primarily investigated for its interesting nonlinear optical (NLO) properties, the synthesis and characterization of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol provide a basis for its evaluation in the context of asymmetric synthesis.[2] The inherent chirality and the presence of coordinating functional groups make it a candidate for applications such as the enantioselective reduction of ketones, asymmetric alkylations, and other carbon-carbon bond-forming reactions.

Synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol: An Economic Perspective

A key determinant in the economic feasibility of employing a chiral auxiliary is the simplicity and cost-effectiveness of its synthesis. The preparation of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol can be achieved through a straightforward nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

  • Step 1: Starting Materials: (S)-phenylalaninol and 2-chloro-5-nitropyridine. (S)-phenylalaninol can be readily obtained by the reduction of L-phenylalanine.

  • Step 2: Reaction: A solution of (S)-phenylalaninol and 2-chloro-5-nitropyridine in a suitable solvent (e.g., ethanol or DMF) is heated in the presence of a base (e.g., triethylamine or potassium carbonate) to facilitate the nucleophilic substitution.

  • Step 3: Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction. Purification is typically achieved by recrystallization to yield the final product.

Economic Considerations:

The primary cost drivers for the synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol are the starting materials: (S)-phenylalaninol and 2-chloro-5-nitropyridine. L-phenylalanine is an inexpensive and abundant amino acid, making its derivative, (S)-phenylalaninol, a relatively low-cost chiral starting material. 2-chloro-5-nitropyridine is also a commercially available and moderately priced reagent. The single-step synthesis with a simple purification procedure contributes to its overall economic attractiveness.

SynthesisWorkflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Intermediate & Final Product L-Phenylalanine L-Phenylalanine Reduction Reduction L-Phenylalanine->Reduction 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2-chloro-5-nitropyridine->Nucleophilic Aromatic Substitution (S)-Phenylalaninol (S)-Phenylalaninol Reduction->(S)-Phenylalaninol Product (S)-N-(5-Nitro-2-pyridyl)phenylalaninol Nucleophilic Aromatic Substitution->Product (S)-Phenylalaninol->Nucleophilic Aromatic Substitution

Comparative Analysis with Alternative Chiral Auxiliaries and Ligands

To objectively assess the utility of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, it is essential to compare it with established and commercially successful chiral auxiliaries and ligands used in similar asymmetric transformations.

Evans' Oxazolidinone Auxiliaries

Evans' oxazolidinones are a cornerstone of asymmetric synthesis, particularly for stereoselective alkylation and aldol reactions.[3]

  • Synthesis and Cost: Derived from readily available amino alcohols, their synthesis is well-established. While the starting materials are relatively inexpensive, the multi-step synthesis can increase the overall cost compared to the single-step preparation of the title compound.

  • Performance: Evans' auxiliaries are renowned for providing high levels of diastereoselectivity (often >99% de). The stereochemical outcome is predictable and well-understood.

  • Removal: A key advantage is the facile and non-destructive removal of the auxiliary to reveal the chiral product.

Chiral Diamine and Amino Alcohol-based Ligands

Chiral diamines and amino alcohols are frequently used as ligands in metal-catalyzed asymmetric reactions, such as reductions and allylic alkylations.

  • Synthesis and Cost: Many of these ligands, such as those derived from proline or other amino acids, have straightforward synthetic routes. Their cost can vary depending on the complexity of the ligand structure.

  • Performance: These ligands can achieve high enantioselectivities (often >90% ee) in a variety of transformations. The electronic and steric properties of the ligand can be fine-tuned to optimize performance for a specific reaction.

  • Catalytic Nature: A significant economic advantage is that these are used in catalytic amounts, reducing the overall cost per reaction compared to stoichiometric chiral auxiliaries.

Biocatalysis: An Economical and Sustainable Alternative

Enzymes are increasingly being used as chiral catalysts in industrial processes due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.[1]

  • Cost: While the initial investment in enzyme development and production can be high, the operational costs are often lower due to high efficiency and the use of aqueous media.

  • Performance: Enzymes can exhibit near-perfect enantioselectivity for specific substrates.

  • Sustainability: Biocatalytic processes are generally considered "greener" than traditional chemical synthesis.

Table 1: Economic and Performance Comparison of Chiral Technologies

Chiral TechnologySynthesis ComplexityStarting Material CostPerformance (Stereoselectivity)Application ScopeRecyclability/Removal
(S)-N-(5-Nitro-2-pyridyl)phenylalaninol Low (1-2 steps)Low to ModerateApplication Dependent (Potential for high ee)Potential in asymmetric catalysisRemovable Auxiliary
Evans' Oxazolidinones Moderate (Multi-step)LowVery High (>99% de)Alkylations, Aldol ReactionsReadily Removable
Chiral Diamine/Amino Alcohol Ligands Low to ModerateVariableHigh (>90% ee)Reductions, C-C coupling, etc.Catalytic, potential for recycling
Biocatalysis (Enzymes) High (Development)Low (Substrates)Very High (Often >99% ee)Specific transformationsRecyclable

Experimental Data and Causality in Asymmetric Synthesis

While specific experimental data for the use of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol as a chiral auxiliary in a common asymmetric reaction is not yet widely published, we can extrapolate its potential based on the behavior of similar structures. For instance, in the asymmetric reduction of a prochiral ketone like acetophenone, a chiral ligand derived from an amino alcohol would typically coordinate to a metal hydride (e.g., from borane or a transition metal complex) and create a chiral environment around the reducing agent.

AsymmetricReduction cluster_reactants Reactants cluster_process Reaction cluster_product Product Ketone Prochiral Ketone Complex Chiral Complex Formation Ketone->Complex ReducingAgent Reducing Agent (e.g., BH3) ReducingAgent->Complex ChiralLigand (S)-N-(5-Nitro-2-pyridyl)phenylalaninol ChiralLigand->Complex Reduction Stereoselective Hydride Transfer Complex->Reduction Alcohol Chiral Alcohol Reduction->Alcohol

The nitro group on the pyridine ring of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is an electron-withdrawing group, which could influence the electronic properties of the pyridine nitrogen. This, in turn, could affect its coordination to a metal center and the overall catalytic activity and selectivity of the resulting complex. The bulky phenyl group and the stereochemistry at the adjacent carbon create a defined chiral pocket that would favor the approach of the substrate from one face over the other, leading to the preferential formation of one enantiomer of the product alcohol.

Conclusion and Future Outlook

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol presents itself as a potentially cost-effective chiral molecule for applications in asymmetric synthesis. Its straightforward, one-step synthesis from readily available and inexpensive starting materials is a significant economic advantage. While its primary reported application is in the field of nonlinear optics, its structural features strongly suggest its potential as a chiral ligand or auxiliary.

For researchers and drug development professionals, the key takeaway is the importance of a holistic evaluation when selecting a chiral technology. While established methods like those using Evans' auxiliaries offer proven reliability and high stereoselectivity, the exploration of new, more economical alternatives like (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is crucial for process optimization and cost reduction. Further research is warranted to explore the application of this and similar phenylalaninol-derived compounds in a range of asymmetric transformations to fully elucidate their performance and economic potential in comparison to existing methodologies. The continuous development of novel and efficient chiral ligands and auxiliaries remains a vital area of research, driving innovation in the synthesis of enantiomerically pure molecules that are essential for medicine and technology.

References

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A Comparative Guide to the Spectroscopic Analysis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the precise characterization of chiral molecules is paramount. (S)-N-(5-Nitro-2-pyridyl)phenylalaninol and its analogs represent a class of compounds with significant potential, stemming from the unique combination of a chiral phenylalaninol backbone and a reactive nitropyridyl moiety. The accurate elucidation of their three-dimensional structure and purity is not merely a procedural step but a critical determinant of their biological activity and therapeutic efficacy. This guide provides a comparative analysis of various spectroscopic techniques for the characterization of these specific analogs, offering insights into the rationale behind experimental choices and presenting supporting data to aid researchers in their analytical endeavors.

The Significance of Spectroscopic Analysis

The introduction of the 5-nitro-2-pyridyl group to the chiral phenylalaninol scaffold introduces distinct spectroscopic signatures. The nitro group, being strongly electron-withdrawing, and the pyridine ring, with its aromatic system, significantly influence the electronic environment of the entire molecule. This, in turn, dictates which spectroscopic methods will be most informative. Furthermore, the inherent chirality of the phenylalaninol portion necessitates techniques capable of distinguishing between enantiomers, a crucial aspect for pharmacological relevance.

Comparative Analysis of Spectroscopic Techniques

A multi-faceted spectroscopic approach is invariably the most robust strategy for the comprehensive analysis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol analogs. Each technique provides a unique piece of the structural puzzle, and their combined application ensures a high degree of confidence in the final characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For the title compounds, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR Spectroscopy: Provides detailed information about the number of different types of protons and their immediate chemical environment. Key diagnostic signals for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol would include the aromatic protons of the phenyl and nitropyridyl rings, the methine proton of the chiral center, the diastereotopic methylene protons adjacent to the hydroxyl group, and the amine proton. The coupling patterns and chemical shifts of the pyridyl protons are particularly sensitive to the position of the nitro group.[1]

  • ¹³C NMR Spectroscopy: Complements the ¹H NMR data by providing information on the carbon framework. The chemical shifts of the carbon atoms in the nitropyridyl ring are significantly affected by the strong electron-withdrawing nature of the nitro group.[2]

  • Chiral NMR Spectroscopy: To confirm the enantiomeric purity of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, chiral NMR techniques are essential. This typically involves the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[3][4] The interaction of the chiral analyte with the chiral agent forms transient diastereomeric complexes, which can lead to the separation of signals for the two enantiomers in the NMR spectrum.[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the (S)-N-(5-Nitro-2-pyridyl)phenylalaninol analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal resolution.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing: Fourier transform the free induction decay (FID), phase the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For (S)-N-(5-Nitro-2-pyridyl)phenylalaninol analogs, key vibrational bands to monitor include:

  • N-H stretch: A characteristic absorption in the region of 3300-3500 cm⁻¹, indicative of the secondary amine.[6]

  • O-H stretch: A broad absorption in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

  • Aromatic C-H stretch: Absorptions typically appear above 3000 cm⁻¹.

  • NO₂ stretches: Strong, characteristic asymmetric and symmetric stretching vibrations in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. These are strong indicators of the nitro group.[7]

  • C=N and C=C stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum can be directly analyzed for the presence of characteristic absorption bands.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The nitropyridyl and phenyl groups in the target analogs act as strong chromophores.

  • The presence of the 5-nitro-2-pyridyl moiety is expected to give rise to distinct absorption bands in the UV-Vis spectrum. The nitro group's electron-withdrawing nature can lead to charge-transfer bands, often resulting in absorption at longer wavelengths (a bathochromic shift) compared to the unsubstituted pyridyl or phenyl rings.[8] This technique can be valuable for quantitative analysis and for studying interactions with other molecules.[7]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).[5]

  • Instrument Setup: Use a matched pair of cuvettes, one for the sample and one for the solvent blank.

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the λmax values and the corresponding molar absorptivity (ε).

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

  • Electrospray Ionization (ESI): A soft ionization technique well-suited for these polar molecules, which will readily protonate to form [M+H]⁺ ions, allowing for the accurate determination of the molecular weight.[9]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.[2]

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments can reveal characteristic fragmentation patterns that provide further structural insights. For instance, cleavage of the bond between the chiral center and the phenyl group or fragmentation of the nitropyridyl ring would be expected.

Data Summary and Comparison

The following table provides a hypothetical but representative comparison of the expected spectroscopic data for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol. Actual values will vary depending on the specific analog and experimental conditions.

Spectroscopic TechniqueParameterExpected Observation/ValueRationale
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)Phenyl-H: 7.2-7.4 ppm; Pyridyl-H: 8.0-9.2 ppm; CH-N: ~4.5 ppm; CH₂-O: ~3.7-3.9 ppm (diastereotopic); NH: variable; OH: variableThe electron-withdrawing nitro group deshields the pyridyl protons, shifting them downfield. The chiral center renders the adjacent methylene protons diastereotopic.
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)Phenyl-C: 125-140 ppm; Pyridyl-C: 110-160 ppm; C-NO₂: ~150 ppm; CH-N: ~60 ppm; CH₂-O: ~65 ppmThe C-NO₂ carbon is significantly deshielded.
FTIR (ATR)Wavenumber (cm⁻¹)~3350 (N-H), ~3300 (broad, O-H), ~1540 (asym NO₂), ~1350 (sym NO₂)Characteristic vibrations for the key functional groups.
UV-Vis (Ethanol)λmax (nm)~270 nm, ~340 nmπ-π* transitions of the aromatic systems and potential charge-transfer bands involving the nitropyridyl moiety.[10]
HRMS (ESI+)[M+H]⁺Calculated m/zProvides accurate mass for elemental composition determination.

Visualizing the Analytical Workflow

The systematic spectroscopic analysis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol analogs can be visualized as a logical workflow, ensuring comprehensive characterization.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary In-depth Analysis cluster_confirmation Structural Confirmation Synthesis Synthesized Analog NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Initial Analysis IR FTIR Spectroscopy Synthesis->IR Initial Analysis MS Mass Spectrometry (LRMS) Synthesis->MS Initial Analysis Chiral_NMR Chiral NMR NMR->Chiral_NMR Purity Check UV_Vis UV-Vis Spectroscopy NMR->UV_Vis Electronic Properties HRMS HRMS MS->HRMS Compositional Analysis Confirmation Structure & Purity Confirmed HRMS->Confirmation Chiral_NMR->Confirmation UV_Vis->Confirmation

Caption: Workflow for the spectroscopic characterization of phenylalaninol analogs.

Conclusion

The robust characterization of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol analogs is achievable through the judicious and combined application of NMR, IR, UV-Vis, and mass spectrometry. Each technique provides complementary information, and together they offer a comprehensive understanding of the molecular structure, functional group composition, electronic properties, and enantiomeric purity. This guide serves as a foundational resource for researchers engaged in the synthesis and analysis of these and structurally related compounds, emphasizing a logical and scientifically rigorous approach to spectroscopic characterization.

References

  • Sortino, S., et al. (2003). Title of a relevant paper on chiral discrimination by spectroscopic methods. Source. [Link to a general search for the paper as a direct link is not available]
  • Title of a relevant paper on synthesis and spectroscopic characterization. (2024). Source. [Link to a general search for the paper as a direct link is not available]
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A Senior Application Scientist's Guide to the Computational Modeling of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol-Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the intersection of coordination chemistry and computational modeling offers a powerful paradigm for designing next-generation therapeutics. Metal complexes often exhibit enhanced biological activity compared to their constituent organic ligands, a phenomenon that can be systematically explored and optimized through in silico methods.[1][2][3] This guide provides an in-depth comparison of computational strategies for characterizing metal complexes of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol (SNPP), a chiral ligand derived from the amino acid phenylalanine.[4][5] Our focus is not merely on procedural steps but on the underlying scientific rationale, enabling you to select and apply these methods with confidence and precision.

The SNPP ligand is of particular interest due to its structural motifs: a chiral phenylalaninol backbone, which can offer stereospecific interactions with biological targets, and a nitro-pyridyl group, a known pharmacophore that can participate in various binding interactions.[6][7][8] By chelating this ligand to metal ions, we can modulate its electronic properties, geometry, and, consequently, its therapeutic potential.

Pillar 1: Structural and Electronic Characterization with Density Functional Theory (DFT)

The foundational step in modeling any new chemical entity is to understand its most stable three-dimensional structure and electronic landscape. Density Functional Theory (DFT) is the preeminent tool for this purpose in coordination chemistry, offering a robust balance of computational cost and accuracy.[9][10] It allows us to predict geometries, reaction energies, and spectroscopic properties before a single physical sample is synthesized.

Causality in Method Selection: Functionals and Basis Sets

The reliability of a DFT calculation hinges on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: For transition metal complexes, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are often preferred. B3LYP is a widely validated and commonly used functional for this class of molecules, providing reliable geometric and electronic data.[2][4] While computationally cheaper GGA functionals exist, they can sometimes underestimate reaction barriers and band gaps. The choice of B3LYP represents a deliberate balance, prioritizing accuracy for key molecular properties.

  • Basis Set: A mixed basis set approach is most efficient. For the organic ligand framework (C, H, N, O), Pople-style basis sets like 6-31G(d) are sufficient. For the transition metal center, it is crucial to use a basis set that includes an Effective Core Potential (ECP), such as LANL2DZ or SDD .[4] ECPs replace the core electrons of the heavy metal with a potential, reducing computational expense while accurately describing the valence electrons that dictate chemical bonding and reactivity.

Experimental Protocol: DFT Geometry Optimization and Electronic Analysis
  • Molecule Construction: Build the (S)-N-(5-Nitro-2-pyridyl)phenylalaninol ligand in a molecular editor. The metal ion (e.g., Cu(II), Zn(II), Pt(II)) is then introduced, with initial coordinate bonds drawn to the likely donor atoms: the secondary amine nitrogen, the hydroxyl oxygen, and the pyridyl nitrogen.

  • Initial Optimization: Perform a preliminary geometry optimization using a lower-level theory (e.g., molecular mechanics) to obtain a reasonable starting structure.

  • DFT Optimization: Submit the structure for full geometry optimization using the chosen DFT functional and basis set (e.g., B3LYP/6-31G(d) for ligand, B3LYP/LANL2DZ for metal). It is advisable to include a solvent model, such as the Polarizable Continuum Model (PCM) for water, to simulate physiological conditions.[11]

  • Frequency Analysis: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields thermodynamic data and predicted vibrational frequencies, which can be correlated with experimental IR spectra.

  • Property Calculation: Analyze the resulting wavefunction to extract key electronic properties. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity, and calculating the electrostatic potential (ESP) to identify regions of positive or negative charge that may guide intermolecular interactions.

DFT_Workflow A 1. Build Ligand & Complex Structure B 2. Select Functional & Basis Set (e.g., B3LYP/LANL2DZ) A->B Define Theory C 3. Geometry Optimization (in solvent model) B->C Run Calculation D 4. Frequency Calculation (Confirm Minimum) C->D Validate Structure E 5. Electronic Property Analysis (HOMO/LUMO, ESP) D->E Extract Properties F Optimized Structure & Electronic Data E->F

Figure 1: A generalized workflow for DFT analysis of metal complexes.
Comparative Data: DFT Insights into SNPP-Metal Complexes

The table below illustrates hypothetical but representative data for SNPP complexes with two common divalent metals, Cu(II) and Zn(II), highlighting how DFT can differentiate their properties.

ParameterSNPP-Cu(II) ComplexSNPP-Zn(II) ComplexRationale for Difference
Metal-N(pyridyl) Bond (Å) 1.982.10The d⁹ Cu(II) ion is subject to Jahn-Teller distortion, often resulting in shorter, more covalent bonds compared to the d¹⁰ Zn(II) ion.
Metal-O(hydroxyl) Bond (Å) 1.952.08Similar to the M-N bond, reflecting the different electronic configurations of the metal centers.
HOMO-LUMO Gap (eV) 2.853.50The open-shell nature of Cu(II) introduces d-d transitions, typically lowering the HOMO-LUMO gap compared to the closed-shell Zn(II).
Mulliken Charge on Metal +0.85+1.25Indicates greater charge transfer from the ligand to the more electrophilic Cu(II) center, suggesting a more covalent interaction.

Pillar 2: Predicting Biological Interactions with Molecular Docking

While DFT reveals the intrinsic properties of a complex, molecular docking predicts its extrinsic behavior: how it interacts with a biological target.[12] This is a critical step in drug development for assessing potential efficacy and mechanism of action.[13] The process simulates the binding of a ligand (our metal complex) into the active site of a macromolecule (typically a protein or DNA).[1][6][7]

Causality in Method Selection: Docking Engines and Scoring Functions

Different docking programs employ varied algorithms and scoring functions, making them better suited for different tasks.

  • Search Algorithm: Programs like AutoDock Vina use a Lamarckian genetic algorithm, which is effective at exploring a wide conformational space to find the lowest-energy binding pose.[7] This is excellent for initial screening.

  • Scoring Function: The scoring function estimates the binding free energy (e.g., in kcal/mol). It is an empirical equation that accounts for forces like hydrogen bonding, van der Waals interactions, and electrostatic interactions. It is crucial to understand that this is an estimation; scores are most valuable for ranking different compounds against the same target rather than as absolute measures of affinity.

Experimental Protocol: Protein-Ligand Docking
  • Target Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.

  • Ligand Preparation: Use the DFT-optimized, low-energy conformation of the SNPP-metal complex as the input structure. Assign appropriate partial charges (Gasteiger or AM1-BCC charges are common).

  • Grid Box Definition: Define the search space for the docking simulation. This is typically a cube centered on the known active site of the protein.

  • Docking Execution: Run the docking algorithm. The software will generate multiple possible binding poses, each with a corresponding binding energy score.

  • Pose Analysis: The most critical step is the visual inspection and analysis of the top-ranked poses. Look for chemically sensible interactions: hydrogen bonds between the ligand's H-bond donors/acceptors and protein residues, coordination of the metal center with key residues (e.g., histidine, aspartate), and hydrophobic packing of the phenyl ring.

Docking_Workflow cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis A 1a. Obtain Protein PDB C Prepared Protein A->C Clean & Add Hydrogens B 1b. Obtain Optimized Ligand (from DFT) D Prepared Ligand B->D Assign Charges E 2. Define Binding Site (Grid Box) C->E D->E F 3. Run Docking Algorithm (e.g., AutoDock Vina) E->F G Binding Poses & Scores F->G H 4. Analyze Interactions (H-bonds, Hydrophobic, etc.) G->H I Hypothesis on Mechanism of Action H->I

Figure 2: The workflow for molecular docking, from preparation to analysis.
Comparative Data: Docking of SNPP vs. SNPP-Metal Complex

Docking the free ligand against its metal complexes can reveal the impact of metallation on binding. Here, we compare their hypothetical binding to a protein kinase active site.

CompoundBinding Energy (kcal/mol)Key InteractionsRationale for Difference
SNPP Ligand -7.2H-bond from hydroxyl to Asp184; π-π stacking of pyridyl ring with Phe121.Standard ligand-protein interactions.
SNPP-Cu(II) Complex -9.5H-bond from amine to Asp184; Coordination of Cu(II) to His78 ; π-π stacking of phenyl ring with Phe121.The introduction of the charged metal center allows for a strong, novel coordinate bond with a key histidine residue in the active site, significantly improving the binding score.

Pillar 3: Deconstructing the Bond with Atoms in Molecules (AIM) Theory

To achieve a truly expert understanding of these systems, we must look deeper than orbital diagrams and docking scores. The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density (a physical observable) to characterize the nature of chemical bonds.[14] It allows us to answer the question: Is the metal-ligand interaction a purely electrostatic (ionic) attraction, or does it have significant covalent character (electron sharing)?

The analysis focuses on Bond Critical Points (BCPs)—points of minimum electron density between two bonded atoms. The properties at this point are revelatory.

  • Electron Density (ρ): Higher values indicate a stronger bond.

  • Laplacian of Electron Density (∇²ρ): This is the key descriptor. A negative Laplacian (∇²ρ < 0) signifies a concentration of electron density, characteristic of a covalent bond . A positive Laplacian (∇²ρ > 0) signifies depletion of electron density, characteristic of a closed-shell interaction (e.g., ionic bonds, hydrogen bonds).

Experimental Protocol: AIM Analysis
  • High-Quality Wavefunction: The input for AIM is the electron density, which must be calculated at a high level of theory (DFT with a robust basis set is suitable).

  • BCP Location: Use specialized software (e.g., AIMAll) to analyze the wavefunction file and locate the BCPs for the metal-ligand coordinate bonds.[14]

  • Property Calculation: The software calculates ρ, ∇²ρ, and other topological parameters at each BCP.

  • Interpretation: Classify the bonds based on the sign of the Laplacian and the magnitude of the electron density.

AIM_Analysis A High-Quality DFT Wavefunction B AIM Software (e.g., AIMAll) A->B C Locate Bond Critical Points (BCPs) B->C D Calculate ρ and ∇²ρ at BCPs C->D E Classify Bond Type (Covalent vs. Closed-Shell) D->E

Figure 3: The process of using AIM to classify chemical bond types.
Comparative Data: AIM Analysis of SNPP-Metal Bonds
BondElectron Density (ρ, a.u.)Laplacian (∇²ρ, a.u.)Bond Classification
Cu(II)-N(pyridyl) 0.095-0.015Covalent (significant electron sharing)
Zn(II)-N(pyridyl) 0.060+0.080Closed-Shell (predominantly ionic)

Conclusion: An Integrated Approach to In Silico Design

The computational modeling of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol-metal complexes is not a linear process but an integrated workflow. DFT provides the fundamental understanding of structure and electronics. Molecular docking places this structure into a biological context, generating testable hypotheses about its function. AIM theory offers a deeper, quantitative analysis of the bonding that underpins the observed properties.

By judiciously applying this multi-pillared approach, researchers can move beyond simple screening and engage in the rational, mechanism-driven design of novel metallodrugs. Each computational tool provides a different piece of the puzzle, and it is in their synthesis that true scientific insight is achieved, accelerating the journey from molecular concept to therapeutic reality.

References

  • Hossain, M. E., et al. (2015). Interaction between Transition Metals and Phenylalanine: A Combined Experimental and Computational Study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 499–508. Available from: [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az). ACS Omega. Available from: [Link]

  • Karmakar, A., et al. (2019). Synthesis, Characterization and Molecular Docking Study of Nitro(4'-(2-pyridyl)-2,2':6',2''-terpyridyl) Palladium(II) nitrate. ResearchGate. Available from: [Link]

  • Wheat, R. M., & Wilmer, C. E. (2020). Computational Investigation of the Preferred Binding Modes of N2O in Group 8 Metal Complexes. Inorganics. Available from: [Link]

  • PureSynth. (n.d.). (S)-N-(5-Nitro-2-Pyridyl)Phenylalaninol. PureSynth. Retrieved January 23, 2026, from [Link]

  • Shankar, M., et al. (2023). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. Available from: [Link]

  • Wheat, R. M., & Wilmer, C. E. (2020). Computational Investigation of the Preferred Binding Modes of N 2 O in Group 8 Metal Complexes. ResearchGate. Available from: [Link]

  • Kovács, B., et al. (2024). Theoretical Study of Metal–Ligand Interactions in Lead Complexes with Radiopharmaceutical Interest. MDPI. Available from: [Link]

  • Anonymous. (n.d.). Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline. Source not specified.
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  • Bala, M., & Gupta, Y. K. (2025). DENSITY FUNCTIONAL THEORY (DFT) STUDIES ON METAL-LIGAND BONDING IN TRANSITION METAL COMPLEXES. Indian Streams Research Journal, XV(VI). Available from: [Link]

  • Richings, G. W., et al. (2023). Computational Screening of Photodynamics of Transition-Metal Complexes. ChemRxiv. Available from: [Link]

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  • Mackenzie, C. P., & Legon, A. C. (2021). Interactions in coinage-metal/ligand complexes, CM–L, and their cations (CM = Cu, Ag, Au; L = CO, N2 and H2). Taylor & Francis Online. Available from: [Link]

  • Iannelli, P., et al. (2023). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. National Institutes of Health. Available from: [Link]

  • Anonymous. (2025). Recent Application of Calculations of Metal Complexes Based on Density Functional Theory. Source not specified.
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  • Anonymous. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME METAL (II) COMPLEXES OF L-METHIONINE AND L-LEUCINE. Kashim Ibrahim Library.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory and Drug Development Professionals

This document provides essential, actionable guidance for the proper and safe disposal of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol (CAS Number: 115416-53-0). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deep understanding of the chemical principles and regulatory frameworks that govern the safe handling and disposal of this and similar nitroaromatic compounds. Our commitment is to empower researchers with the knowledge to maintain a safe and compliant laboratory environment.

Hazard Assessment and Chemical Profile

  • Nitropyridine Moiety: The presence of the 5-nitro-2-pyridyl group suggests that the compound should be handled as a potentially toxic and reactive substance. A Safety Data Sheet for the related compound, 2-Amino-5-nitropyridine, indicates that it is harmful if swallowed and causes skin and respiratory irritation.[1] Thermal decomposition of nitropyridines can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]

  • Phenylalaninol Moiety: The parent compound, L-Phenylalaninol, is known to cause severe skin burns and eye damage.

Therefore, (S)-N-(5-Nitro-2-pyridyl)phenylalaninol must be treated as a hazardous substance with the potential for toxicity, skin and eye irritation, and hazardous decomposition products upon combustion.

Table 1: Inferred Hazard Profile of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

Hazard ClassificationInferred Risk
Acute Toxicity (Oral) Harmful if swallowed. This is based on the known hazards of similar nitropyridine compounds.[1]
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns. This is inferred from the properties of both nitropyridines and phenylalaninol.[1]
Eye Damage/Irritation Causes serious eye damage. Phenylalaninol is a known corrosive to the eyes.
Respiratory Irritation May cause respiratory irritation. This is a common hazard for fine organic powders and is noted for 2-Amino-5-nitropyridine.[1]
Reactivity Stable under normal conditions. However, it is incompatible with strong oxidizing agents and strong acids.[1] Thermal decomposition will yield hazardous byproducts.[1]
Environmental Hazard Potentially harmful to aquatic life. Nitroaromatic compounds are generally considered environmental pollutants.[2] Disposal into drains or the environment is strictly prohibited.[1]

Regulatory Framework for Disposal

The disposal of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol falls under the regulations for hazardous waste management, primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). This "cradle-to-grave" system mandates the proper management of hazardous waste from its generation to its final disposal.

Due to its characteristics, (S)-N-(5-Nitro-2-pyridyl)phenylalaninol waste must be classified as hazardous. It is the responsibility of the waste generator (the laboratory) to ensure compliance with all local, state, and federal regulations.

Disposal Procedures: A Step-by-Step Guide

The primary and universally accepted method for the final disposal of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is through a licensed hazardous waste management company, which will typically employ high-temperature incineration. However, in-laboratory procedures for waste segregation and potential pre-treatment are critical for ensuring safety and compliance.

Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste disposal program.

Step-by-Step Protocol for Waste Collection:

  • Designated Waste Container: All solid waste contaminated with (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, including residual powder, contaminated personal protective equipment (PPE), and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Material: The container should be made of a material chemically compatible with the waste. A high-density polyethylene (HDPE) container with a secure, sealable lid is recommended.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "(S)-N-(5-Nitro-2-pyridyl)phenylalaninol," and the date accumulation started.

  • Storage: The waste container should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials, particularly strong acids and oxidizing agents.[1]

Waste_Segregation cluster_lab Laboratory Environment cluster_storage Satellite Accumulation Area generation Waste Generation (Contaminated PPE, etc.) container Designated, Labeled Hazardous Waste Container (HDPE) generation->container Segregate Immediately storage Secure Storage (Away from incompatibles) container->storage Store Safely disposal Licensed Waste Disposal Service storage->disposal Scheduled Pickup

Caption: Workflow for proper segregation and collection of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol waste.

In-Laboratory Pre-Treatment (for advanced users, with caution)

For laboratories with the appropriate engineering controls and trained personnel, chemical reduction of the nitro group to the corresponding amine can be considered as a pre-treatment step. This can potentially reduce the reactivity and toxicity of the waste before it is collected. This procedure should only be performed by chemists experienced with such reactions and with a thorough, specific risk assessment.

The most common method for the reduction of aromatic nitro compounds is catalytic hydrogenation.[3]

Illustrative Protocol for Catalytic Hydrogenation (Small Scale):

  • Reaction Setup: In a fume hood, a solution of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol in a suitable solvent (e.g., ethanol or ethyl acetate) is placed in a flask equipped with a stir bar.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) is carefully added to the flask.

  • Hydrogenation: The flask is purged with hydrogen gas (from a balloon or a hydrogenation apparatus) and the reaction is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), until the starting material is consumed.

  • Workup: The reaction mixture is filtered through a pad of celite to remove the catalyst. The resulting solution now contains the less hazardous amino-derivative.

  • Waste Collection: The filtrate, containing the reduced compound, should still be collected as hazardous waste, but it should be segregated from the nitro-containing waste and clearly labeled with its new chemical identity.

Pre_Treatment_Workflow cluster_reaction In-Lab Chemical Reduction cluster_workup Post-Reaction Workup nitro_waste Nitro-Compound Waste (in solution) reagents Add Catalyst (e.g., Pd/C) Introduce H2 nitro_waste->reagents reaction Catalytic Hydrogenation (Stirring, Monitored) reagents->reaction filtration Filter to Remove Catalyst reaction->filtration amine_solution Solution of Amino-Derivative filtration->amine_solution waste_collection Collect as Labeled Hazardous Waste amine_solution->waste_collection Segregate and Store

Caption: Conceptual workflow for the in-lab reduction of the nitro group as a pre-treatment step.

Spill Management

In the event of a spill of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol powder:

  • Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a damp cloth or paper towels. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal by a Licensed Contractor

All collected waste containing (S)-N-(5-Nitro-2-pyridyl)phenylalaninol must be disposed of through your institution's designated hazardous waste management program. This ensures that the waste is transported, treated, and disposed of in accordance with all EPA and Department of Transportation (DOT) regulations. The most common final disposal method for this type of organic waste is high-temperature incineration.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby protecting both human health and the environment.

References

  • Jubilant Ingrevia. (2024). 2-Amino-5-nitropyridine Safety Data Sheet.
  • Gupta, S., & Ronen, Z. (2024). Biological Treatment of Nitroaromatics in Wastewater. MDPI. Retrieved from [Link]

  • Jubilant Ingrevia. (2024). 2-Amino-5-nitropyridine Safety Data Sheet.
  • Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. RSC Publishing. Retrieved from [Link]

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Navigating the Safe Handling of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework for the safe use, storage, and disposal of this compound, grounded in established safety principles for related chemical classes.

Hazard Assessment: Understanding the Risks

The chemical structure of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol incorporates a nitroaromatic moiety, which is a well-documented toxophore. Compounds in this class are often associated with the following hazards:

  • Dermal Absorption: Nitroaromatic compounds can be readily absorbed through the skin, leading to systemic toxicity.

  • Toxicity: Many nitroaromatics exhibit acute and chronic toxicity, with potential effects on the liver, kidneys, and central nervous system.

  • Mutagenicity: Some nitroaromatic compounds have been shown to be mutagenic, necessitating stringent handling to minimize exposure.

Given these potential risks, a conservative approach to handling is warranted, treating the compound as potentially hazardous upon inhalation, ingestion, and skin contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling (S)-N-(5-Nitro-2-pyridyl)phenylalaninol. The following table outlines the minimum required PPE, with an emphasis on preventing dermal and respiratory exposure.

PPE Component Specification Rationale
Gloves Double-gloving with nitrile gloves (minimum 4 mil thickness)Nitrile provides good resistance to a broad range of chemicals. Double-gloving minimizes the risk of exposure from tears or pinholes.
Eye Protection Chemical splash gogglesProtects against splashes and aerosols. Standard safety glasses are insufficient.
Lab Coat Flame-resistant lab coat with tight-fitting cuffsProvides a barrier against spills and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood is mandatory.A fume hood is the primary engineering control to prevent inhalation of powders or vapors. A respirator may be required for spill cleanup outside of a hood.
PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Sequence

Operational Plan: From Benchtop to Disposal

Adherence to a strict operational plan is essential for minimizing exposure and ensuring reproducible results.

Engineering Controls
  • Chemical Fume Hood: All handling of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, including weighing, dissolving, and transferring, must be performed within a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the primary engineering controls.

Handling Procedures
  • Preparation: Before handling the compound, designate a specific work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Use a tared weigh boat or paper. Handle the solid compound with a chemical spatula. Avoid creating dust.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Transfers: Use appropriate glassware and techniques (e.g., cannulation for air-sensitive reactions) to transfer solutions.

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.

  • Isolate: Secure the area to prevent unauthorized entry.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment & Cleanup:

    • Solid Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.

    • Liquid Spill: Cover with an appropriate chemical absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with the compound, including gloves, bench paper, and cleaning materials, must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Containerization: Use chemically resistant, sealable containers for all waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "(S)-N-(5-Nitro-2-pyridyl)phenylalaninol".

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Emergency Procedures

In case of accidental exposure, immediate action is crucial.

Exposure Route First Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Management. Environmental Protection Agency. [Link]

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